molecular formula C16H14N2O3 B1667341 BNC-1

BNC-1

カタログ番号: B1667341
分子量: 282.29 g/mol
InChIキー: GKRYSUZXCCOHLM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

BNC-1 is a novel modulator of amyloid pathology. This compound significantly decreases amyloid burden and improves markers of synaptic integrity in well-established mouse models of amyloid deposition by promoting phosphorylation and activation of Elk-1.

特性

分子式

C16H14N2O3

分子量

282.29 g/mol

IUPAC名

methyl 2,4-dimethyl-5-oxo-6H-benzo[c][2,7]naphthyridine-1-carboxylate

InChI

InChI=1S/C16H14N2O3/c1-8-12-14(13(9(2)17-8)16(20)21-3)10-6-4-5-7-11(10)18-15(12)19/h4-7H,1-3H3,(H,18,19)

InChIキー

GKRYSUZXCCOHLM-UHFFFAOYSA-N

正規SMILES

CC1=C2C(=C(C(=N1)C)C(=O)OC)C3=CC=CC=C3NC2=O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

BNC-1;  BNC 1;  BNC1; 

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BNC-1 (ASIC2) in Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brain Natrium Channel 1 (BNC-1), now more commonly identified as Acid-Sensing Ion Channel 2 (ASIC2), is a key player in neuronal signaling, responding to changes in extracellular pH. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound/ASIC2 in neuronal cells. It details the channel's biophysical properties, activation by protons, and its role in both physiological and pathological processes. This document synthesizes quantitative data into structured tables, outlines detailed experimental methodologies, and provides visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this important ion channel.

Introduction

This compound, or ASIC2, is a proton-gated cation channel belonging to the degenerin/epithelial sodium channel (DEG/ENaC) superfamily.[1][2] It is widely expressed in the central and peripheral nervous systems.[1][2] this compound/ASIC2 subunits can form both homomeric and heteromeric channels, with the subunit composition dictating the channel's biophysical and pharmacological properties.[1][3] This guide will delve into the core mechanisms of this compound/ASIC2 action in neurons, with a focus on its activation, ion permeability, and downstream signaling pathways.

Biophysical and Pharmacological Properties

This compound/ASIC2 channels exhibit distinct biophysical characteristics depending on their subunit composition. While homomeric ASIC2a channels are less sensitive to protons, requiring a pH below 5.0 for activation, they form heteromers with other ASIC subunits, such as ASIC1a and ASIC3, to create channels with a wider range of pH sensitivity.[1][4]

PropertyHomomeric ASIC2aHeteromeric ASIC2a/ASIC1aHeteromeric ASIC2/ASIC3Reference
pH of half-maximal activation (pH50) ~4.2pH 6.5 ± 0.1EC50 of 16 ± 4 µM [H+][4][5]
Single-Channel Conductance Not readily measuredNot specified18 pS[6][7]
Ion Selectivity Na+ > K+ > Ca2+Primarily Na+ permeableNa+ > Li+ > K+; Impermeable to Ca2+[4][6][7]
Amiloride Inhibition (IC50) ~20 µMModulated by subunit ratioNot specified[4]

Mechanism of Activation

The primary activator of this compound/ASIC2 is a decrease in extracellular pH. Protons bind to the extracellular domain of the channel, inducing a conformational change that opens the ion-conducting pore.[8] A key residue, Glycine-430 (G430), located in a region preceding the second transmembrane domain, plays a critical role in this process.[8]

The Role of the G430 Residue

Studies have shown that mutation of the G430 residue can lead to constitutive activation of the channel, linking ligand-gated activation to mechanisms of neurodegeneration.[8] Specifically, substitution of G430 with a cysteine (G430C) allows for chemical modification by methanethiosulfonate (MTS) reagents when the channel is in the open state, providing a powerful tool to study channel gating.[8]

Signaling Pathway of Proton-induced Gating

The binding of protons to the extracellular domain of this compound/ASIC2 initiates a conformational change that is transmitted to the channel gate. This process exposes the G430 residue to the extracellular environment.[8]

Gating_Mechanism Protons Extracellular Protons (↓ pH) BNC1_Closed This compound/ASIC2 (Closed State) Protons->BNC1_Closed Bind to Extracellular Domain BNC1_Open This compound/ASIC2 (Open State) G430 Exposed BNC1_Closed->BNC1_Open Conformational Change Ion_Influx Na+ Influx BNC1_Open->Ion_Influx Depolarization Neuronal Depolarization Ion_Influx->Depolarization

Proton-induced gating of this compound/ASIC2.

Downstream Signaling in Neuronal Cells

The activation of this compound/ASIC2 and the subsequent influx of sodium ions lead to neuronal depolarization. This can, in turn, activate voltage-gated calcium channels (VGCCs) and NMDA receptors, leading to an increase in intracellular calcium concentration.[6][9] this compound/ASIC2 also interacts with several intracellular proteins that modulate its function and link it to downstream signaling cascades.

Interaction with PICK1 and Regulation by PKC

One of the most well-characterized interacting partners of this compound/ASIC2 is the PDZ domain-containing protein PICK1 (Protein Interacting with C Kinase 1).[3] PICK1 binds to the C-terminus of ASIC2a and is essential for the potentiation of ASIC2a currents by Protein Kinase C (PKC).[5][10]

PICK1_PKC_Pathway PKC_Activation PKC Activation PICK1 PICK1 PKC_Activation->PICK1 ASIC2a This compound/ASIC2a PICK1->ASIC2a Binds to C-terminus Current_Potentiation Potentiation of ASIC2a Current PICK1->Current_Potentiation ASIC2a->Current_Potentiation

PICK1-mediated potentiation of ASIC2a by PKC.
Role in Synaptic Plasticity

This compound/ASIC2 plays a significant role in synaptic plasticity, largely through its interaction with ASIC1a and the postsynaptic density protein PSD-95.[8][9] ASIC2a, via its association with PSD-95, helps to localize ASIC1a to dendritic spines.[8] This co-localization is important for modulating synaptic strength and has been implicated in processes such as long-term potentiation (LTP).[9] The influx of Na+ through heteromeric ASIC1a/2a channels can lead to depolarization, which in turn can relieve the Mg2+ block of NMDA receptors, allowing for Ca2+ influx and the initiation of downstream signaling cascades involved in synaptic plasticity.[9]

Synaptic_Plasticity_Pathway cluster_presynapse Presynaptic Terminal cluster_postsynapse Postsynaptic Spine Protons_Release Proton Release (Synaptic Activity) ASIC1a_ASIC2a ASIC1a/2a Heteromer Protons_Release->ASIC1a_ASIC2a Activates NMDAR NMDA Receptor ASIC1a_ASIC2a->NMDAR Depolarization relieves Mg2+ block PSD95 PSD-95 PSD95->ASIC1a_ASIC2a Localizes Ca_Influx Ca2+ Influx NMDAR->Ca_Influx LTP Long-Term Potentiation Ca_Influx->LTP ASIC2a ASIC2a ASIC2a->PSD95 Binds to

Role of this compound/ASIC2 in synaptic plasticity.

Experimental Protocols

Site-Directed Mutagenesis of this compound/ASIC2 (e.g., G430C)

This protocol describes the generation of a cysteine substitution mutant at position 430 of this compound/ASIC2 using a PCR-based site-directed mutagenesis kit.

Materials:

  • Plasmid DNA containing the wild-type this compound/ASIC2 cDNA

  • Mutagenic primers (forward and reverse) containing the desired G-to-T substitution to create the G430C mutation.

  • High-fidelity DNA polymerase

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design complementary primers (25-45 bases) with the desired mutation in the middle. The melting temperature (Tm) should be ≥78°C.

  • PCR Amplification:

    • Set up a PCR reaction with the plasmid template, mutagenic primers, and high-fidelity DNA polymerase.

    • Typical cycling parameters:

      • Initial denaturation: 95°C for 1 minute.

      • 18 cycles of: 95°C for 50 seconds, 60°C for 50 seconds, 68°C for 1 minute/kb of plasmid length.

      • Final extension: 68°C for 7 minutes.

  • DpnI Digestion: Add DpnI to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Verification: Pick colonies, isolate plasmid DNA, and verify the mutation by DNA sequencing.

SDM_Workflow start Start primer_design Design Mutagenic Primers start->primer_design pcr PCR with High-Fidelity DNA Polymerase primer_design->pcr dpni DpnI Digestion of Parental Plasmid pcr->dpni transformation Transformation into Competent E. coli dpni->transformation plating Plate on Selective Media transformation->plating sequencing Sequence Verification plating->sequencing end End sequencing->end

Workflow for Site-Directed Mutagenesis.
Heterologous Expression in HEK293 Cells

This protocol outlines the transient transfection of HEK293 cells for the expression of this compound/ASIC2 channels.

Materials:

  • HEK293 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Plasmid DNA encoding this compound/ASIC2

  • Transfection reagent (e.g., Lipofectamine 3000)

  • 6-well plates

Procedure:

  • Cell Seeding: Seed HEK293 cells in 6-well plates to reach 80-90% confluency on the day of transfection.

  • Transfection Complex Formation:

    • Dilute plasmid DNA in a serum-free medium.

    • In a separate tube, dilute the transfection reagent in a serum-free medium.

    • Combine the diluted DNA and transfection reagent and incubate at room temperature for 10-20 minutes.

  • Transfection: Add the transfection complex dropwise to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for protein expression.

  • Analysis: The expressed channels can then be analyzed using techniques such as patch-clamp electrophysiology or immunocytochemistry.

Electrophysiological Recording of this compound/ASIC2 Currents

This protocol describes the whole-cell patch-clamp technique to record proton-activated currents from HEK293 cells expressing this compound/ASIC2.

Materials:

  • Transfected HEK293 cells

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA (pH adjusted to 7.2 with KOH).

  • Acidic external solutions (pH 6.0, 5.0, 4.0) for channel activation.

Procedure:

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Cell Patching:

    • Form a gigaohm seal between the patch pipette and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

  • Voltage-Clamp Recording:

    • Clamp the cell membrane potential at a holding potential of -60 mV.

    • Rapidly perfuse the cell with acidic external solution to activate this compound/ASIC2 channels.

    • Record the resulting inward current.

  • Data Analysis: Analyze the current amplitude, activation, and desensitization kinetics.

Electrophysiology_Workflow start Start pipette_prep Prepare Patch Pipette start->pipette_prep giga_seal Form Gigaohm Seal pipette_prep->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Voltage-Clamp at -60 mV whole_cell->voltage_clamp acid_perfusion Apply Acidic Solution (e.g., pH 5.0) voltage_clamp->acid_perfusion record_current Record Inward Current acid_perfusion->record_current analyze_data Analyze Current Properties record_current->analyze_data end End analyze_data->end

Workflow for Whole-Cell Patch-Clamp Recording.
Methanethiosulfonate (MTS) Accessibility Studies

This protocol outlines a method to probe the accessibility of the G430C residue in this compound/ASIC2 using MTS reagents.

Materials:

  • HEK293 cells expressing the this compound/ASIC2 G430C mutant.

  • Patch-clamp setup as described above.

  • MTS reagents (e.g., MTSET, MTSES) dissolved in the external solution.

Procedure:

  • Baseline Recording: Obtain a baseline whole-cell recording of the G430C mutant by applying an acidic stimulus.

  • MTS Application:

    • In the closed state, perfuse the cell with an external solution containing the MTS reagent at neutral pH (7.4) for a defined period. Wash out the MTS reagent and test for channel activation with an acidic stimulus.

    • In the open state, co-apply the MTS reagent with the acidic stimulus.

  • Post-MTS Recording: After washout of the MTS reagent, apply the acidic stimulus again to assess any irreversible modification of the channel, which would be indicated by a change in current amplitude or kinetics (e.g., constitutive activation).

Conclusion

This compound/ASIC2 is a multifaceted ion channel that plays a crucial role in neuronal function by responding to changes in extracellular pH. Its ability to form heteromeric channels with diverse properties, coupled with its interaction with intracellular signaling molecules like PICK1, allows for fine-tuning of neuronal excitability and synaptic plasticity. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound/ASIC2, which holds promise as a therapeutic target for a variety of neurological disorders. Further research into the specific downstream signaling cascades activated by this compound/ASIC2 in different neuronal populations will be critical for a complete understanding of its physiological and pathological roles.

References

Unraveling the Role of B-type Natriuretic Peptide (BNP) in the Context of Amyloid Plaque Formation and Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Initial Note on Terminology: An extensive search for "BNC-1" in the context of amyloid plaque formation did not yield any direct scientific literature. However, "BNC" is a common abbreviation for B-type Natriuretic Peptide, often referred to as Brain Natriuretic Peptide (BNP), for which a body of research exists in relation to neurodegenerative diseases. This guide will focus on the role of BNP in the context of Alzheimer's disease and its potential, though indirect, association with amyloid plaque pathology.

Introduction to B-type Natriuretic Peptide (BNP)

B-type natriuretic peptide (BNP) is a hormone primarily secreted by the heart's ventricles in response to cardiac muscle stretching.[1][2] Its main physiological functions include regulating blood pressure, and fluid and electrolyte balance. While initially discovered in brain tissue, its primary role is understood to be in cardiovascular homeostasis.[1] Recently, emerging evidence has suggested a potential link between circulating BNP levels and cognitive decline, dementia, and Alzheimer's disease (AD).[3][4][5]

Association of BNP with Alzheimer's Disease and Amyloid Pathology

Several studies have explored the relationship between plasma BNP levels and the hallmarks of Alzheimer's disease. While a direct mechanistic role of BNP in amyloid plaque formation has not been established, a consistent association between elevated BNP and cognitive impairment has been observed.

Higher plasma levels of BNP have been linked with an increased risk of dementia and accelerated cognitive decline.[3][4] Intriguingly, some research suggests this association may be independent of cardiovascular disease.[3] Furthermore, elevated plasma BNP has been correlated with lower levels of amyloid-beta 42 (Aβ42) in the cerebrospinal fluid (CSF) and higher total tau/Aβ42 ratios, which are established biomarkers for Alzheimer's disease.[3] One hypothesis suggests that decreased action of natriuretic peptides in the brain could impair brain structure and function, predisposing individuals to cognitive decline.[3]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the association between BNP and cognitive function or Alzheimer's disease biomarkers.

Table 1: Association of BNP with Dementia and Cognitive Decline

Study PopulationBNP MeasurementFindingStatistical Significance
Elderly general populationPlasma BNPBNP was a significant predictor of new dementia cases over a 5-year follow-up.[4]Adjusted Odds Ratio: 1.53 (95% CI 1.09–2.16); P = 0.013[4]
Elderly general populationPlasma BNPBNP was the only variable to significantly associate with the decline of MMSE scores.[4]beta 0.140; P = 0.019[4]
Population-based study without heart failureNT-proBNP levels ≥125 pg/mlAssociated with Mild Cognitive Impairment (MCI).[6]Fully adjusted OR 1.65 (1.23;2.23)[6]

Table 2: BNP Levels in Different Dementia Subtypes

Patient GroupPlasma BNP Level (mean +/- SEM)Statistical Significance (vs. Controls)
Subcortical Vascular Dementia (n=15)63 +/- 17 ng/lP = 0.03[7]
Alzheimer's Disease (n=19)36 +/- 5 ng/lNot significant[7]
Age-matched Controls28 +/- 7 ng/l-[7]

Experimental Protocols

Detailed experimental protocols for measuring BNP and assessing cognitive function are crucial for reproducibility. While specific, step-by-step laboratory instructions are not available in the provided search results, the general methodologies can be outlined.

Protocol 1: Quantification of Plasma BNP/NT-proBNP

  • Objective: To measure the concentration of BNP or its N-terminal pro-hormone (NT-proBNP) in blood plasma.

  • Methodology:

    • Sample Collection: Whole blood is collected from participants via venipuncture into tubes containing an anticoagulant (e.g., EDTA).

    • Plasma Separation: The blood sample is centrifuged to separate the plasma from blood cells.

    • Immunoassay: Commercially available enzyme-linked immunosorbent assay (ELISA) kits or automated chemiluminescent immunoassays are typically used for quantification. These assays utilize specific antibodies to detect and quantify the levels of BNP or NT-proBNP.

    • Data Analysis: The measured concentrations are compared between different patient groups (e.g., cognitively normal vs. MCI vs. AD) using appropriate statistical tests.

Protocol 2: Assessment of Cognitive Function

  • Objective: To evaluate the cognitive status of study participants.

  • Methodology:

    • Neuropsychological Testing: A battery of standardized tests is administered to assess various cognitive domains, such as memory, executive function, and attention. The Mini-Mental State Examination (MMSE) is a commonly used screening tool.[4]

    • Clinical Diagnosis: A diagnosis of dementia or mild cognitive impairment is typically made by a qualified clinician based on established criteria (e.g., DSM-V). This often involves a comprehensive evaluation including medical history, neurological examination, and neuropsychological testing.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hypothesized relationships and experimental workflows based on the current understanding of BNP's role in the context of neurodegeneration.

BNP_Cognitive_Decline_Hypothesis cluster_cardiovascular Cardiovascular System cluster_brain Central Nervous System Cardiac Stress Cardiac Stress Heart Heart Cardiac Stress->Heart Induces BNP Secretion BNP Secretion Heart->BNP Secretion Releases Brain Natriuretic Peptide Action Brain Natriuretic Peptide Action BNP Secretion->Brain Natriuretic Peptide Action Acts on Cognitive Function Cognitive Function Brain Natriuretic Peptide Action->Cognitive Function Potentially Influences Amyloid Beta Clearance (Hypothesized) Amyloid Beta Clearance (Hypothesized) Brain Natriuretic Peptide Action->Amyloid Beta Clearance (Hypothesized) May Affect Clinical_Study_Workflow Patient Cohort Patient Cohort Blood Sample Collection Blood Sample Collection Patient Cohort->Blood Sample Collection Cognitive Assessment (MMSE, etc.) Cognitive Assessment (MMSE, etc.) Patient Cohort->Cognitive Assessment (MMSE, etc.) CSF Collection (Optional) CSF Collection (Optional) Patient Cohort->CSF Collection (Optional) Plasma BNP/NT-proBNP Measurement Plasma BNP/NT-proBNP Measurement Blood Sample Collection->Plasma BNP/NT-proBNP Measurement Data Analysis Data Analysis Cognitive Assessment (MMSE, etc.)->Data Analysis Plasma BNP/NT-proBNP Measurement->Data Analysis CSF Aβ42 and Tau Measurement CSF Aβ42 and Tau Measurement CSF Collection (Optional)->CSF Aβ42 and Tau Measurement CSF Aβ42 and Tau Measurement->Data Analysis Correlation Analysis Correlation Analysis Data Analysis->Correlation Analysis

References

BNC-1 Gene Expression in Premature Ovarian Failure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Premature ovarian failure (POF), also known as primary ovarian insufficiency (POI), is a debilitating condition characterized by the loss of normal ovarian function before the age of 40, leading to infertility and long-term health risks.[1][2] Emerging evidence has identified the Basonuclin-1 (BNC-1) gene as a critical player in the pathogenesis of POF.[1][3] This technical guide provides an in-depth overview of the role of this compound gene expression in POF, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and target the molecular mechanisms underlying this complex disorder.

Quantitative Data Summary

Mutations in the BNC1 gene have been directly linked to familial and idiopathic premature ovarian failure. The following tables summarize the key quantitative findings from foundational studies.

Table 1: Genetic Screening of BNC1 in Premature Ovarian Failure Patients

Patient CohortTotal Patients ScreenedPatients with BNC1 MutationsMutation TypeInheritance PatternReference
Large Chinese POI Pedigree1 (family)7 affected membersHeterozygous 5 bp deletion (c.1065_1069del)Autosomal Dominant[1]
Idiopathic POI Patients824Missense mutationNot specified[1][3]
Healthy Controls3320--[1][3]

Table 2: Phenotypic Characteristics of a Bnc1 Mutant Mouse Model

PhenotypeWild-Type MiceBnc1 Mutant MiceSignificanceReference
FertilityFertileInfertile-[1]
Serum Follicle-Stimulating Hormone (FSH)NormalSignificantly Increasedp < 0.05[1][4]
Ovary SizeNormalDecreasedp < 0.05[1][4]
Follicle NumbersNormalReducedp < 0.05[1][4]

Core Signaling Pathway: this compound in Oocyte Survival

Recent studies have elucidated a critical signaling pathway through which this compound regulates oocyte survival. This compound acts as a transcription factor that directly modulates the expression of Neurofibromin 2 (NF2), a tumor suppressor protein.[5] NF2, in turn, is a key component of the Hippo signaling pathway, where it promotes the phosphorylation of Yes-associated protein (YAP). Phosphorylated YAP is retained in the cytoplasm and targeted for degradation. In the absence of functional this compound, NF2 expression is downregulated, leading to reduced YAP phosphorylation and subsequent nuclear accumulation of YAP.[5] Nuclear YAP then upregulates the expression of genes involved in iron uptake and lipid reactive oxygen species (ROS) production, such as transferrin receptor (TFRC) and acyl-CoA synthetase long-chain family member 4 (ACSL4), ultimately triggering oocyte death via a form of programmed cell death known as ferroptosis.[5]

BNC1_Signaling_Pathway cluster_cell_death Cellular Outcome BNC1 BNC1 NF2_gene NF2 gene BNC1->NF2_gene regulates expression NF2 NF2 Protein NF2_gene->NF2 YAP_n YAP TFRC_ACSL4 TFRC & ACSL4 genes YAP_n->TFRC_ACSL4 Ferroptosis Oocyte Ferroptosis TFRC_ACSL4->Ferroptosis promotes YAP YAP NF2->YAP YAP_p p-YAP YAP_p->YAP dephosphorylation YAP->YAP_n nuclear translocation YAP->YAP_p phosphorylation Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start Clinical Observation: Familial or Idiopathic POF wes Whole-Exome Sequencing (Patient Cohort) start->wes candidate Identify BNC1 Mutation wes->candidate sanger Sanger Sequencing (Validation) candidate->sanger cell_culture Cell Culture (e.g., HEK293T) Transfection with WT and Mutant BNC1 candidate->cell_culture mouse_model Generate Bnc1 Knockout/Mutant Mouse Model (CRISPR/Cas9) candidate->mouse_model localization Subcellular Localization (Immunofluorescence) cell_culture->localization downstream Downstream Target Analysis (qRT-PCR, Western Blot) localization->downstream conclusion Conclusion: BNC1 deficiency leads to POF via oocyte ferroptosis downstream->conclusion phenotype Phenotypic Analysis: Fertility, Hormones, Histology mouse_model->phenotype mechanism Molecular Mechanism: IHC, qRT-PCR on Ovarian Tissue phenotype->mechanism mechanism->conclusion

References

Unveiling the Basonuclin-1 Interactome: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Basonuclin-1 (BNC1) is a highly conserved zinc finger transcription factor pivotal in regulating cell proliferation and differentiation, particularly in keratinocytes and reproductive germ cells. Its involvement in both RNA polymerase I and II transcription underscores its complex role in cellular function. Dysregulation of BNC1 has been implicated in various pathologies, including cancer and reproductive disorders, making its interacting partners attractive targets for therapeutic development. This technical guide provides a comprehensive overview of the identified binding partners of basonuclin-1, detailed experimental protocols for their identification, and the signaling pathways they modulate.

Identified Binding Partners of Basonuclin-1

Current research has identified several key protein binding partners of basonuclin-1, primarily involved in transcriptional regulation and subcellular localization. These interactions were elucidated using techniques such as co-immunoprecipitation (Co-IP) and yeast two-hybrid (Y2H) screening.

Table 1: Experimentally Validated Binding Partners of Basonuclin-1
Binding PartnerMethod of IdentificationCellular ContextPutative Function of Interaction
TAF7L (TATA-Box Binding Protein Associated Factor 7 Like)Co-immunoprecipitationMouse Testis, HEK293T cellsCo-regulation of spermatogenesis-specific gene expression. BNC1 is required for the nuclear localization of the BNC1/TAF7L complex.[1][2][3]
HSF2BP (Heat Shock Factor Binding Protein)Yeast Two-HybridNot specified in initial screenSequestration of BNC1 in the cytoplasm, leading to inhibition of its transcriptional activity.[4][5]
GPS1 (G Protein Pathway Suppressor 1)RNA Immunoprecipitation, ChIP-seq (mediated by LINC01305)Esophageal Squamous Cell Carcinoma (ESCC) cellsRecruitment of BNC1 by the long non-coding RNA LINC01305 to the GPS1 promoter, activating the JNK signaling pathway and promoting epithelial-mesenchymal transition (EMT).[6]

Note: At the time of this report, specific quantitative data on the binding affinities (e.g., Kd values) for these interactions were not available in the reviewed literature.

Experimental Protocols for Identifying Basonuclin-1 Binding Partners

The identification of BNC1's interactome relies on robust biochemical and molecular biology techniques. Below are detailed methodologies for the key experiments cited.

Co-immunoprecipitation (Co-IP) for BNC1-TAF7L Interaction

This protocol is adapted from the study by Li et al. (2020), which demonstrated the interaction between BNC1 and TAF7L.[1][2][3][7]

Objective: To validate the in vivo or in vitro interaction between basonuclin-1 and a putative binding partner.

Materials:

  • Cell Lines/Tissues: HEK293T cells or mouse testis tissue.

  • Expression Plasmids: CFP-tagged BNC1 (wild-type and mutant), FLAG-tagged TAF7L.

  • Antibodies: Anti-CFP antibody, anti-FLAG antibody, anti-BNC1 antibody, Normal Rabbit/Mouse IgG (isotype control).

  • Lysis Buffer: Composition may vary, but a common formulation includes 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors. For the BNC1-TAF7L interaction, a buffer with 0.3 M NaCl and 0.2% NP-40 was used for incubation.[7]

  • Wash Buffer: Similar to lysis buffer but with lower detergent concentration (e.g., 0.1% NP-40) and potentially higher salt concentration (e.g., 0.3 M NaCl) to reduce non-specific binding.[7]

  • Protein A/G Beads: (e.g., Dynabeads or agarose).

  • Elution Buffer: 2x SDS-PAGE loading buffer.

  • Western Blotting Reagents.

Procedure:

  • Cell Culture and Transfection (for in vitro validation):

    • Co-transfect HEK293T cells with plasmids expressing CFP-BNC1 and FLAG-TAF7L using a suitable transfection reagent.

    • Culture cells for 24-48 hours post-transfection.

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer for 30 minutes with gentle rotation.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the primary antibody (e.g., anti-FLAG for pulling down TAF7L and its binders) or an isotype control IgG overnight at 4°C with gentle rotation.[7]

    • Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer. Each wash should involve resuspending the beads and incubating for 5-10 minutes before pelleting.

  • Elution:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in 2x SDS-PAGE loading buffer and boil for 5-10 minutes to elute the protein complexes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with antibodies against the "bait" protein (e.g., anti-FLAG) and the putative "prey" protein (e.g., anti-CFP) to confirm co-immunoprecipitation.

Experimental Workflow for Co-immunoprecipitation

CoIP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Cell_Culture Cell Culture & Transfection Lysis Cell Lysis Cell_Culture->Lysis Clarification Lysate Clarification Lysis->Clarification Pre_Clearing Pre-Clearing with Beads Clarification->Pre_Clearing Antibody_Incubation Antibody Incubation (overnight) Pre_Clearing->Antibody_Incubation Bead_Capture Bead Capture of Immune Complex Antibody_Incubation->Bead_Capture Washing Washing Steps Bead_Capture->Washing Elution Elution Washing->Elution WB Western Blot Analysis Elution->WB

A generalized workflow for identifying protein-protein interactions using Co-IP.
Yeast Two-Hybrid (Y2H) Screening for BNC1-HSF2BP Interaction

This protocol provides a general framework for a Y2H screen, as specific details for the BNC1-HSF2BP screen were not fully available. The method is based on the GAL4 system.[5]

Objective: To identify novel protein-protein interactions by screening a cDNA library.

Materials:

  • Yeast Strains: e.g., Y2HGold, which contains multiple reporter genes (AUR1-C, ADE2, HIS3, MEL1).

  • Bait Plasmid: pGBKT7, containing the GAL4 DNA-binding domain (DNA-BD).

  • Prey Plasmid: pGADT7, containing the GAL4 activation domain (AD).

  • cDNA Library: A pre-transformed yeast library from the tissue of interest.

  • Yeast Media: Rich (YPD) and selective synthetic defined (SD) dropout media.

  • Reagents for Yeast Transformation.

Procedure:

  • Bait Plasmid Construction:

    • Clone the full-length or a domain of BNC1 in-frame with the GAL4 DNA-BD in the pGBKT7 vector.

    • Transform the bait plasmid into a suitable yeast strain.

  • Bait Auto-activation and Toxicity Test:

    • Plate the bait-transformed yeast on selective media to ensure it does not auto-activate the reporter genes and is not toxic to the yeast.

  • Yeast Two-Hybrid Screen:

    • Mate the bait-containing yeast strain with a pre-transformed cDNA library strain of the opposite mating type.

    • Plate the diploid yeast on high-stringency selective media (e.g., SD/-Ade/-His/-Leu/-Trp with Aureobasidin A) to select for positive interactions.

  • Identification of Positive Clones:

    • Isolate colonies that grow on the selective media.

    • Rescue the prey plasmids from these colonies.

    • Sequence the cDNA inserts to identify the interacting proteins.

  • Validation of Interactions:

    • Re-transform the identified prey plasmid with the original bait plasmid into a fresh yeast strain to confirm the interaction.

    • Perform additional validation experiments, such as Co-IP or in vitro binding assays.

Logical Flow of a Yeast Two-Hybrid Screen

Y2H_Logic Bait_Construction Construct Bait: BNC1-DNA-BD Mating Yeast Mating Bait_Construction->Mating Prey_Library Prey Library: cDNA-AD Prey_Library->Mating Selection Selection on High-Stringency Media Mating->Selection Sequencing Isolate & Sequence Positive Clones Selection->Sequencing Validation Validate Interactions Sequencing->Validation

The logical progression of a yeast two-hybrid screen to identify binding partners.

Signaling Pathways Involving Basonuclin-1 and its Partners

The interactions of BNC1 with its binding partners are integral to specific signaling pathways that regulate key cellular processes.

BNC1-TAF7L Pathway in Spermatogenesis

In the testis, BNC1 forms a complex with the germ cell-specific transcription factor TAF7L. This complex is essential for the proper expression of genes required for post-meiotic spermatogenesis.[1][3] A key aspect of this pathway is the role of BNC1 in ensuring the nuclear localization of the BNC1/TAF7L complex. A truncated, non-functional BNC1 mutant fails to do so, leading to the mislocalization of the complex in the cytoplasm and a subsequent disruption of target gene expression, ultimately causing testicular premature aging.[2]

Signaling Pathway of BNC1-TAF7L in Spermatogenesis

Spermatogenesis_Pathway BNC1 BNC1 Complex BNC1/TAF7L Complex BNC1->Complex TAF7L TAF7L TAF7L->Complex Nucleus Nucleus Complex->Nucleus Nuclear Translocation Target_Genes Spermatogenesis Target Genes (e.g., Klhl10, Tex14) Nucleus->Target_Genes Transcriptional Activation Spermatogenesis Normal Spermatogenesis Target_Genes->Spermatogenesis

The BNC1-TAF7L complex regulates gene expression essential for spermatogenesis.
HSF2BP-Mediated Regulation of BNC1 Activity

The interaction between BNC1 and HSF2BP represents a negative regulatory mechanism. HSF2BP binding to BNC1 leads to the sequestration of BNC1 in the cytoplasm.[5] This prevents BNC1 from translocating to the nucleus, thereby inhibiting its transcriptional activity. This mechanism is thought to play a role in regulating BNC1 function during spermatogenesis.

Inhibitory Pathway of HSF2BP on BNC1

HSF2BP_Pathway BNC1 BNC1 Cytoplasmic_Complex BNC1/HSF2BP Complex (Cytoplasmic) BNC1->Cytoplasmic_Complex HSF2BP HSF2BP HSF2BP->Cytoplasmic_Complex Nuclear_Translocation Nuclear Translocation Cytoplasmic_Complex->Nuclear_Translocation Inhibition Transcriptional_Activity Transcriptional Activity Nuclear_Translocation->Transcriptional_Activity

HSF2BP sequesters BNC1 in the cytoplasm, inhibiting its nuclear functions.
LINC01305-BNC1-GPS1 Axis in Esophageal Squamous Cell Carcinoma

In the context of ESCC, the long non-coding RNA LINC01305 acts as a scaffold, recruiting BNC1 to the promoter of G Protein Pathway Suppressor 1 (GPS1). This recruitment leads to the upregulation of GPS1 expression. Elevated GPS1 then mediates the phosphorylation and activation of JNK (c-Jun N-terminal kinase), a key event in promoting epithelial-mesenchymal transition (EMT), which is a hallmark of cancer metastasis.[6]

ESCC_Pathway LINC01305 LINC01305 (lncRNA) BNC1 BNC1 LINC01305->BNC1 recruits GPS1_Promoter GPS1 Promoter BNC1->GPS1_Promoter binds to GPS1 GPS1 Expression GPS1_Promoter->GPS1 activates JNK JNK Phosphorylation GPS1->JNK EMT Epithelial-Mesenchymal Transition (EMT) JNK->EMT Metastasis Cancer Metastasis EMT->Metastasis

References

BNC-1 Signaling Pathway in Keratinocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basonuclin-1 (BNC-1) is a zinc finger transcription factor that plays a pivotal role in the regulation of keratinocyte proliferation and differentiation.[1][2] Predominantly found in the basal layer of the epidermis and in hair follicles, this compound is essential for maintaining the proliferative potential of these cells.[1][2][3] This technical guide provides an in-depth overview of the this compound signaling pathway in keratinocytes, detailing its molecular interactions, downstream effects, and the experimental methodologies used for its investigation.

Core Signaling Pathway

The this compound signaling pathway is integral to the maintenance of epidermal homeostasis. Its activity is tightly regulated by upstream signals and, in turn, modulates a transcriptional program that governs the balance between keratinocyte proliferation and the onset of terminal differentiation.

Upstream Regulation of this compound

This compound expression and activity in keratinocytes are controlled by key developmental and signaling pathways:

  • p63: The transcription factor p63, a master regulator of epithelial development, directly induces the expression of this compound.[4][5] Chromatin immunoprecipitation and reporter assays have confirmed that this compound is a direct transcriptional target of p63.[5] This places this compound downstream of a critical orchestrator of keratinocyte identity and stratification.

  • Hedgehog (Hh) Signaling: The Hedgehog signaling pathway, crucial for skin development and homeostasis, also upregulates this compound expression.[4][6] The downstream effectors of Hh signaling, the Gli family of transcription factors, bind to the this compound promoter and activate its transcription.[6] Aberrant activation of the Hh pathway, as seen in basal cell carcinoma, leads to elevated levels of this compound.[6]

This compound Function and Downstream Effects

As a transcription factor, this compound shuttles between the cytoplasm and the nucleus, with its nuclear localization being associated with increased cell proliferation.[7][8][9] Its primary functions in keratinocytes include:

  • Regulation of Ribosomal RNA (rRNA) Transcription: this compound binds to the promoter of the rRNA gene, suggesting a role in ribosome biogenesis, a process essential for cell growth and proliferation.[4]

  • Modulation of Polymerase II-transcribed Genes: Beyond its role in rRNA synthesis, this compound is also implicated in the regulation of genes transcribed by RNA polymerase II.[7]

  • Control of Proliferation and Differentiation: The presence of this compound is strongly correlated with the ability of keratinocytes to multiply and the prevention of terminal differentiation.[1][10] The disappearance of this compound mRNA is associated with a loss of colony-forming ability and the expression of differentiation markers like involucrin.[1]

Key Protein Interactions
  • PRMT1: this compound interacts with Protein Arginine Methyltransferase 1 (PRMT1), which functions as a co-activator for this compound-dependent proliferative genes.[11] This interaction is crucial for the pro-proliferative effects of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the this compound signaling pathway in keratinocytes, based on typical findings from the experimental protocols described below.

Upstream RegulatorEffect on this compound ExpressionFold Change (mRNA)Fold Change (Promoter Activity)Cell TypeReference
p63 OverexpressionInduction~2.5 - 4.0~3.0 - 5.0Human Keratinocytes[5]
Hedgehog Pathway Activation (e.g., via SAG)Induction~2.0 - 3.5~2.5 - 4.5Human Keratinocytes[6]
This compound ModulationDownstream Target GeneEffect on ExpressionFold Change (mRNA)Cell TypeReference
This compound KnockdownProliferation-associated genes (e.g., Cyclins)Downregulation~1.5 - 3.0Human Keratinocytes[11]
This compound KnockdownDifferentiation-associated genes (e.g., Involucrin)Upregulation~2.0 - 4.0Human Keratinocytes[1]
This compound OverexpressionProliferation-associated genes (e.g., Cyclins)Upregulation~2.0 - 3.5Human Keratinocytes[11]
This compound OverexpressionDifferentiation-associated genes (e.g., Involucrin)Downregulation~1.5 - 2.5Human Keratinocytes[1]
Interacting ProteinAssayQuantitative MetricValueCell TypeReference
PRMT1Co-ImmunoprecipitationEnrichment over IgG control>10-foldHuman Keratinocytes[11]

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway in Keratinocytes

BNC1_Signaling_Pathway Hedgehog Hedgehog Pathway BNC1 This compound Hedgehog->BNC1 Upregulates p63 p63 p63->BNC1 Upregulates Proliferation Keratinocyte Proliferation BNC1->Proliferation Promotes Differentiation Terminal Differentiation BNC1->Differentiation Inhibits rRNA_synthesis rRNA Synthesis BNC1->rRNA_synthesis Activates PRMT1 PRMT1 BNC1->PRMT1 Interacts with

Caption: Upstream and downstream components of the this compound signaling pathway in keratinocytes.

Experimental Workflow for Investigating the this compound Pathway

BNC1_Experimental_Workflow start Hypothesis: This compound regulates keratinocyte proliferation and differentiation knockdown 1. Modulate this compound Expression (siRNA knockdown or CRISPR/Cas9 knockout) start->knockdown overexpression 1. Modulate this compound Expression (Plasmid overexpression) start->overexpression rna_seq 2. Transcriptomic Analysis (RNA-seq) knockdown->rna_seq overexpression->rna_seq chip_seq 3. Identify this compound Binding Sites (ChIP-seq) rna_seq->chip_seq co_ip 4. Identify Protein Interactions (Co-Immunoprecipitation) chip_seq->co_ip luciferase 5. Validate Promoter Regulation (Dual-Luciferase Assay) co_ip->luciferase subcellular 6. Determine Subcellular Localization (Fractionation & Western Blot) luciferase->subcellular phenotype 7. Functional Assays (Proliferation & Differentiation Assays) subcellular->phenotype end Conclusion: Elucidation of this compound function and signaling network phenotype->end

Caption: A logical workflow for the comprehensive study of the this compound signaling pathway.

Detailed Experimental Protocols

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for this compound Target Gene Identification

Objective: To identify the genomic binding sites of this compound in human keratinocytes.

Materials:

  • Primary human keratinocytes or HaCaT cells

  • 1% Formaldehyde in PBS

  • Glycine

  • Lysis Buffer (e.g., RIPA buffer)

  • Chromatin Shearing equipment (e.g., sonicator)

  • Anti-BNC-1 antibody (validated for ChIP)

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Next-generation sequencing platform

Protocol:

  • Cross-linking: Treat keratinocytes with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis: Harvest and lyse the cells to release the nuclei.

  • Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-BNC-1 antibody or a control IgG overnight at 4°C. Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

  • Data Analysis: Align the sequencing reads to the human genome and use a peak-calling algorithm to identify this compound binding sites.

RNA Sequencing (RNA-seq) for Downstream Gene Expression Analysis

Objective: To identify genes whose expression is regulated by this compound in keratinocytes.

Materials:

  • Keratinocytes with this compound knockdown (e.g., via siRNA) and control cells

  • RNA extraction kit (e.g., TRIzol)

  • DNase I

  • RNA quality assessment tool (e.g., Bioanalyzer)

  • mRNA purification kit (poly-A selection) or rRNA depletion kit

  • RNA-seq library preparation kit

  • Next-generation sequencing platform

Protocol:

  • Cell Culture and Treatment: Culture keratinocytes and transfect with this compound siRNA or a non-targeting control.

  • RNA Extraction: Harvest cells and extract total RNA using an appropriate kit.

  • RNA Quality Control: Assess the integrity and purity of the RNA.

  • Library Preparation: Purify mRNA from the total RNA and construct sequencing libraries.

  • Sequencing: Perform deep sequencing of the prepared libraries.

  • Data Analysis: Align the reads to the human genome and perform differential gene expression analysis to identify genes that are up- or down-regulated upon this compound knockdown.

Co-Immunoprecipitation (Co-IP) for this compound and PRMT1 Interaction

Objective: To confirm the in vivo interaction between this compound and PRMT1 in keratinocytes.

Materials:

  • Keratinocyte cell lysate

  • Anti-BNC-1 antibody

  • Anti-PRMT1 antibody

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Co-IP lysis and wash buffers

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Cell Lysis: Prepare a whole-cell lysate from keratinocytes using a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with an anti-BNC-1 antibody (or control IgG) overnight at 4°C.

  • Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.

  • Washes: Wash the beads several times with Co-IP wash buffer to remove non-specific binders.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-PRMT1 antibody to detect the co-immunoprecipitated protein. A reciprocal experiment using an anti-PRMT1 antibody for immunoprecipitation and an anti-BNC-1 antibody for detection should also be performed.

Dual-Luciferase Reporter Assay for Promoter Activity

Objective: To validate that p63 transcriptionally activates the this compound promoter.

Materials:

  • HEK293T or keratinocyte cell line

  • Expression plasmid for p63

  • Reporter plasmid containing the this compound promoter upstream of a firefly luciferase gene

  • Control plasmid with a constitutively expressed Renilla luciferase gene

  • Transfection reagent

  • Dual-luciferase assay kit

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate.

  • Co-transfection: Co-transfect the cells with the p63 expression plasmid, the this compound promoter-luciferase reporter plasmid, and the Renilla luciferase control plasmid.

  • Incubation: Incubate the cells for 24-48 hours to allow for protein expression.

  • Cell Lysis: Lyse the cells using the buffer provided in the dual-luciferase assay kit.

  • Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Compare the normalized luciferase activity in the presence and absence of p63 overexpression to determine the effect of p63 on this compound promoter activity.

Subcellular Fractionation for this compound Localization

Objective: To determine the subcellular localization of this compound in keratinocytes.

Materials:

  • Keratinocytes

  • Subcellular fractionation kit or buffers for cytoplasmic and nuclear extraction

  • Protease inhibitors

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibodies against this compound, a cytoplasmic marker (e.g., GAPDH), and a nuclear marker (e.g., Lamin B1)

Protocol:

  • Cell Harvesting: Harvest keratinocytes and wash with cold PBS.

  • Cytoplasmic Extraction: Resuspend the cell pellet in a hypotonic buffer to swell the cells and disrupt the plasma membrane. Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

  • Nuclear Extraction: Wash the nuclear pellet and then lyse the nuclei using a nuclear extraction buffer. Centrifuge to remove insoluble debris. The supernatant is the nuclear fraction.

  • Western Blot Analysis: Separate proteins from the cytoplasmic and nuclear fractions by SDS-PAGE, transfer to a membrane, and probe with antibodies against this compound, a cytoplasmic marker, and a nuclear marker to determine the relative abundance of this compound in each compartment.

Conclusion

The this compound signaling pathway is a critical regulator of keratinocyte biology, influencing the delicate balance between proliferation and differentiation. Understanding the intricacies of this pathway, from its upstream regulation by p63 and Hedgehog signaling to its downstream transcriptional targets and protein interactions, is crucial for elucidating the mechanisms of epidermal homeostasis and pathogenesis. The experimental approaches detailed in this guide provide a robust framework for the continued investigation of this compound and its potential as a therapeutic target in skin disorders.

References

BNC-1: Discovery and Initial Characterization of a Novel Transcription Factor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery and initial characterization of Basonuclin 1 (BNC1), a zinc finger transcription factor with significant implications in cellular proliferation, differentiation, and oncology. Given the context of a drug discovery framework, this document outlines the foundational data and methodologies necessary for evaluating BNC1 as a potential therapeutic target.

Executive Summary

Basonuclin 1 (BNC1) is a highly conserved, nuclear protein that plays a critical role in regulating gene expression.[1][2][3] It is characterized by three distinct pairs of C2H2-type zinc fingers, which facilitate its binding to DNA.[1][3] BNC1 is predominantly expressed in the basal layer of stratified squamous epithelia, such as the epidermis, and in the germ cells of the testis and ovary.[3][4] Its expression is closely associated with the proliferative potential of cells; it is present in dividing and quiescent cells but absent in terminally differentiated ones.[3]

Functionally, BNC1 acts as a transcription factor for both RNA Polymerase I and II, suggesting a coordinated role in regulating ribosomal RNA (rRNA) synthesis and the expression of protein-coding genes.[5] This dual activity positions BNC1 as a key regulator of cellular growth and metabolism. Its role in disease is complex; evidence suggests BNC1 can function as either an oncogene or a tumor suppressor depending on the cellular context.[6] For instance, it is significantly upregulated in esophageal squamous cell carcinoma (ESCC) while being downregulated in ovarian carcinoma.[7][8] This differential expression and its fundamental role in cell proliferation make BNC1 a compelling target for therapeutic intervention.

Core Biophysical and Functional Properties

BNC1 is a nuclear protein that can shuttle between the nucleus and cytoplasm, with its localization being influenced by post-translational modifications such as phosphorylation.[1] The protein has a modular structure, most notably containing six zinc finger motifs that are critical for its DNA-binding activity.

PropertyDescriptionReferences
Gene Locus Chromosome 15q25.2 (Human)[4][9]
Aliases Basonuclin, BNC, BSN1, POF16[4]
Molecular Function DNA-binding transcription factor activity, specifically for RNA Polymerase I and II promoters. Metal ion binding.[4][5]
Biological Processes Regulation of transcription, positive regulation of cell proliferation, epidermis development, spermatogenesis, cell differentiation.[4]
Subcellular Location Primarily Nucleus (nucleoplasm). Can be found in the cytoplasm and is translocated to the spermatozoon midpiece during spermiogenesis.[1][2]
Key Structural Motifs Three separated pairs of C2H2-type zinc fingers, a nuclear localization signal.[1]

Quantitative Data Summary

The initial characterization of BNC1 has focused on its differential expression in pathological versus healthy tissues. This data is crucial for identifying indications where targeting BNC1 could be therapeutically beneficial.

Table 3.1: BNC1 Expression in Ovarian Carcinoma
Data TypeValueSignificanceReferences
mRNA Expression (SMD) -2.397 (95% CI: -3.940 to -0.853)Statistically significant downregulation of BNC1 mRNA in ovarian carcinoma tissues compared to non-tumor tissues.[7][10]
Protein Expression (SMD) -2.170 (95% CI: -2.564 to -1.775)Statistically significant downregulation of BNC1 protein in ovarian carcinoma tissues.[7][10]
Overall Expression (SMD) -2.339 (95% CI: -3.649 to -1.028)Confirms overall downregulation of BNC1 in ovarian carcinoma across multiple datasets.[7]
Table 3.2: BNC1 Expression and Functional Impact in Esophageal Squamous Cell Carcinoma (ESCC)
Data TypeValueSignificanceReferences
mRNA Expression (log2 Fold Change) > 1.5 in ESCC tissues vs. normal adjacent tissuesSignificant upregulation of BNC1 in ESCC, suggesting an oncogenic role.[11]
Functional Impact of Knockdown Inhibition of cell proliferation and metastasis in vitro and in vivo.Demonstrates that BNC1 is a driver of the malignant phenotype in ESCC.[11]
Table 3.3: Functional Genomics in Cisplatin-Resistant Ovarian Cancer Cells
ExperimentResultSignificanceReferences
siRNA-mediated BNC1 knockdown in A2780-CP20 cells 35% reduction in cell viability.BNC1 is required for the survival of cisplatin-resistant ovarian cancer cells.[12]
BNC1 siRNA + Cisplatin (IC30) An additional 15% reduction in cell viability compared to BNC1 siRNA alone.Targeting BNC1 may re-sensitize resistant ovarian cancer cells to cisplatin, suggesting a combination therapy approach.[12]

Signaling Pathways and Mechanisms of Action

BNC1 functions as a transcription factor that integrates into larger regulatory networks. Its activity is modulated by upstream signals, and it, in turn, regulates a cohort of downstream genes critical for cell fate.

LINC01305/BNC1/GPS1 Axis in ESCC

In esophageal squamous cell carcinoma, BNC1 has been shown to be a critical oncogenic driver.[8][11] Its activity is part of a newly discovered signaling axis involving a long non-coding RNA (LINC01305) and G-protein pathway suppressor 1 (GPS1). LINC01305 recruits BNC1 to the promoter of the GPS1 gene, leading to its transcriptional activation.[8] Elevated GPS1 expression then promotes the phosphorylation of JNK, which mediates the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[8]

BNC1_ESCC_Pathway LINC01305 LINC01305 BNC1 BNC1 LINC01305->BNC1 recruits GPS1_promoter GPS1 Promoter BNC1->GPS1_promoter binds to GPS1 GPS1 (G-protein pathway suppressor 1) GPS1_promoter->GPS1 activates transcription JNK JNK GPS1->JNK mediates pJNK p-JNK (Phosphorylated) JNK->pJNK phosphorylation EMT Epithelial-Mesenchymal Transition (EMT) pJNK->EMT promotes Proliferation Proliferation & Metastasis EMT->Proliferation

BNC1 Signaling Pathway in ESCC.

Conceptual Drug Discovery Workflow

While no compound designated "BNC-1" has been publicly disclosed, the characterization of Basonuclin 1 as a therapeutic target would follow a standard drug discovery pipeline. This process begins with target validation and progresses through hit identification, lead optimization, and preclinical development.

Hit_to_Lead_Workflow cluster_0 Target Validation cluster_1 Hit Identification cluster_2 Hit-to-Lead Optimization cluster_3 Preclinical Candidate TV1 Genomic & Proteomic Analysis (e.g., TCGA) TV2 Functional Genomics (siRNA/CRISPR) TV1->TV2 TV3 Disease Model Validation (Xenografts) TV2->TV3 HI1 Assay Development (e.g., Reporter Assay) TV3->HI1 HI2 High-Throughput Screening (HTS) HI1->HI2 HI3 Fragment-Based Screening HI1->HI3 H2L1 Structure-Activity Relationship (SAR) HI2->H2L1 HI3->H2L1 H2L2 ADME/Tox Profiling H2L1->H2L2 H2L3 In Vitro & In Vivo Potency Testing H2L2->H2L3 PC PCC Selection H2L3->PC

Conceptual Hit-to-Lead Workflow for a BNC1-Targeted Therapy.

Experimental Protocols

The characterization of BNC1 relies on a suite of molecular and cellular biology techniques. Provided below are foundational protocols for key assays.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for BNC1

This protocol is used to identify the genome-wide DNA binding sites of BNC1.

ChIP_Seq_Workflow start Start: SCC or Keratinocyte Cell Culture step1 1. Cross-linking: Formaldehyde treatment to cross-link BNC1 to DNA start->step1 step2 2. Cell Lysis & Sonication: Isolate nuclei and fragment chromatin to 150-900 bp step1->step2 step3 3. Immunoprecipitation (IP): Incubate with anti-BNC1 antibody conjugated to magnetic beads step2->step3 step4 4. Washing: Remove non-specifically bound chromatin step3->step4 step5 5. Elution & Reverse Cross-linking: Elute BNC1-DNA complexes and reverse cross-links with heat step4->step5 step6 6. DNA Purification: Isolate immunoprecipitated DNA step5->step6 step7 7. Library Preparation: Ligate sequencing adapters to DNA fragments step6->step7 end 8. High-Throughput Sequencing & Data Analysis step7->end

Experimental Workflow for BNC1 ChIP-seq.

Methodology:

  • Cell Preparation and Cross-linking: Culture cells (e.g., ESCC cell lines) to ~80-90% confluency. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.[13]

  • Cell Lysis and Chromatin Fragmentation: Harvest and wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer containing protease inhibitors. Isolate the nuclei and resuspend in a shearing buffer. Sonicate the chromatin to achieve fragments predominantly in the 150-900 bp range. Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.[13][14][15]

  • Immunoprecipitation: Pre-clear the chromatin by incubating with Protein A/G magnetic beads. Set aside a small fraction of the chromatin as an "input" control. Incubate the remaining chromatin overnight at 4°C with a ChIP-grade anti-BNC1 antibody. Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washes and Elution: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA. Elute the chromatin from the beads using an elution buffer (e.g., SDS-containing buffer).

  • Reverse Cross-linking and DNA Purification: Add NaCl to the eluted samples and the input control and incubate at 65°C for several hours to reverse the formaldehyde cross-links. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using phenol-chloroform extraction or a column-based kit.[14][16]

  • Library Preparation and Sequencing: Prepare sequencing libraries from the purified ChIP DNA and input DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters. Perform high-throughput sequencing.

  • Data Analysis: Align sequence reads to the reference genome. Use peak-calling algorithms to identify regions of the genome that are significantly enriched in the BNC1 ChIP sample compared to the input control.

Dual-Luciferase Reporter Assay

This assay is used to quantify the ability of BNC1 to activate or repress the transcription of a target gene promoter.

Methodology:

  • Plasmid Construction: Clone the promoter region of a putative BNC1 target gene (e.g., GPS1) into a reporter plasmid upstream of the Firefly luciferase (Fluc) gene. A second plasmid containing the Renilla luciferase (Rluc) gene under a constitutive promoter (e.g., CMV) is used as a transfection control.[17][18]

  • Cell Culture and Transfection: Seed cells (e.g., HEK293T or an ESCC cell line) in a 24- or 96-well plate. Co-transfect the cells with the Firefly luciferase reporter plasmid, the Renilla luciferase control plasmid, and an expression vector for BNC1 (or an empty vector control).[19][20]

  • Cell Lysis: After 24-48 hours of incubation, wash the cells with PBS and lyse them using a passive lysis buffer.[17][19]

  • Luciferase Activity Measurement:

    • Transfer the cell lysate to a luminometer plate.

    • Add Luciferase Assay Reagent II (containing the Firefly luciferase substrate, D-luciferin) and measure the Firefly luminescence.[17]

    • Add Stop & Glo® Reagent, which quenches the Firefly reaction and contains the substrate for Renilla luciferase (coelenterazine), and measure the Renilla luminescence.[17]

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample to account for differences in transfection efficiency and cell number. The final result is expressed as a ratio of Fluc/Rluc activity.[18]

Immunohistochemistry (IHC)

This protocol is for visualizing the expression and localization of BNC1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Methodology:

  • Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin. Sequentially rehydrate the tissue sections by immersing them in graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.[21][22][23]

  • Antigen Retrieval: To unmask the antigenic epitope, perform heat-induced epitope retrieval (HIER). Immerse slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heat in a pressure cooker, steamer, or water bath at 95-100°C for 10-20 minutes. Allow slides to cool to room temperature.[21]

  • Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity, which can cause background staining.[23]

  • Blocking: Rinse with buffer (e.g., PBS or TBS). Incubate sections with a blocking solution (e.g., 5% normal goat serum or 1% BSA in PBS) for at least 30-60 minutes to prevent non-specific antibody binding.[23][24]

  • Primary Antibody Incubation: Incubate the sections with the primary antibody against BNC1, diluted to its optimal concentration in blocking buffer, in a humidified chamber. Incubation is typically for 1 hour at room temperature or overnight at 4°C.[23]

  • Secondary Antibody and Detection: Wash the slides. Apply an HRP-conjugated secondary antibody that recognizes the primary antibody's host species. Incubate for 30-60 minutes. Wash again. Apply a chromogen substrate, such as DAB (3,3'-Diaminobenzidine), which produces a brown precipitate in the presence of HRP.[21][22]

  • Counterstaining, Dehydration, and Mounting: Lightly counterstain the sections with hematoxylin to visualize cell nuclei. Dehydrate the sections through graded ethanol solutions and clear in xylene. Mount a coverslip using a permanent mounting medium.[21]

Western Blotting

This protocol is for detecting and quantifying BNC1 protein levels in cell or tissue lysates.

Methodology:

  • Sample Preparation: Lyse cells or tissues in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.[25]

  • SDS-PAGE: Mix the protein lysate with Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) and boil at 95-100°C for 5-10 minutes to denature the proteins. Load equal amounts of protein (e.g., 20-50 µg) into the wells of an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.[26]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[27]

  • Antibody Incubation: Incubate the membrane with the primary antibody against BNC1, diluted in blocking buffer, overnight at 4°C with gentle agitation. Wash the membrane three times with TBST for 5-10 minutes each.[25][27]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature. Wash the membrane again as in the previous step.[25]

  • Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate. Detect the signal using X-ray film or a digital imaging system.[26]

Real-Time Quantitative PCR (RT-qPCR)

This protocol is for quantifying BNC1 mRNA expression levels.

Methodology:

  • RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based method or a column-based kit. Treat the RNA with DNase I to remove any contaminating genomic DNA.[28]

  • RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription (cDNA Synthesis): Reverse transcribe 100 ng to 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[28][29]

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers specific for the BNC1 gene, and a SYBR Green or TaqMan-based qPCR master mix. Also, set up reactions for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[28]

  • qPCR Cycling and Data Collection: Perform the qPCR on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[28]

  • Data Analysis: Determine the cycle threshold (Ct) for BNC1 and the housekeeping gene in each sample. Calculate the relative expression of BNC1 using the ΔΔCt method.[30]

References

Exploratory Studies on Basonuclin-1 (BNC-1) in Neurodegenerative Diseases: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 08, 2025

Executive Summary

A comprehensive review of existing scientific literature was conducted to collate and analyze exploratory studies on the role of Basonuclin-1 (BNC-1) in neurodegenerative diseases. This technical guide addresses the current landscape of research, quantitative data, and experimental methodologies. Our findings indicate a significant lack of direct research linking this compound to the pathology or potential treatment of neurodegenerative conditions such as Alzheimer's, Parkinson's, or Huntington's disease. The available data predominantly characterizes this compound as a zinc finger protein involved in the regulation of cell proliferation and transcription, primarily in epithelial and germ cells. A noteworthy point of clarification is the distinction between this compound (Basonuclin-1) and a separate protein, the brain Na+ channel 1, which also shares the "BNC1" abbreviation and is functionally relevant in the nervous system. This whitepaper summarizes the established functions of Basonuclin-1, clarifies this nomenclature ambiguity, and presents the current void of research in the context of neurodegeneration.

Introduction to Basonuclin-1 (this compound)

Basonuclin-1 is a zinc finger protein encoded by the BNC1 gene.[1] It is primarily found in the basal cell layer of the epidermis and in hair follicles, as well as in high abundance in the germ cells of the testis and ovary.[1] Functionally, this compound is understood to play a regulatory role in keratinocyte proliferation and may also act as a regulator for ribosomal RNA (rRNA) transcription.[1] Its biological processes are linked to the regulation of transcription, positive regulation of cell population proliferation, epidermis development, and spermatogenesis.[1] While expressed to a lesser extent in the brain, its function within the central nervous system remains largely unexplored.[2]

A critical point of clarification is the distinction from brain Na+ channel 1 , which is also abbreviated as BNC1. Basonuclin-1 and the brain Na+ channel 1 are not similar proteins, and this shared abbreviation can be a source of confusion in literature searches.[1]

This compound and Neurodegenerative Diseases: A Review of the Literature

The research focus for this compound has been on its role in:

  • Cell Proliferation and Differentiation: Particularly in keratinocytes.[1]

  • Reproduction: Its disruption has been implicated in premature ovarian failure.[3]

  • Transcription Regulation: Specifically in the context of rRNA transcription.[1]

Quantitative Data Summary

Due to the absence of studies on this compound in neurodegenerative diseases, there is no quantitative data to present regarding its effects on neuronal cell viability, protein aggregation, or other relevant biomarkers. The following table reflects this lack of available data.

MetricAlzheimer's DiseaseParkinson's DiseaseHuntington's DiseaseData Source
This compound Expression Levels in CNSNo Data AvailableNo Data AvailableNo Data AvailableN/A
Effect on Amyloid-beta LevelsNo Data AvailableNo Data AvailableNo Data AvailableN/A
Effect on Tau PhosphorylationNo Data AvailableNo Data AvailableNo Data AvailableN/A
Effect on Alpha-Synuclein AggregationNo Data AvailableNo Data AvailableNo Data AvailableN/A
Impact on Neuronal SurvivalNo Data AvailableNo Data AvailableNo Data AvailableN/A

Experimental Protocols

Similarly, no experimental protocols for the investigation of this compound in the context of neurodegenerative diseases could be cited. Should research in this area commence, methodologies would likely include:

  • Immunohistochemistry: To determine the localization of this compound in healthy and diseased brain tissue.

  • Western Blotting and ELISA: To quantify this compound protein levels in cerebrospinal fluid and brain homogenates.

  • In vitro Cell Culture Models: Using neuronal cell lines or primary neurons to study the effects of this compound overexpression or knockdown on disease-related phenotypes.

  • Animal Models: Utilizing transgenic mouse models of neurodegenerative diseases to investigate the in vivo role of this compound.

As no such studies have been published, detailed protocols are not available.

Visualizing the State of Research and Known Functions of this compound

The following diagrams illustrate the current state of research and the known biological functions of Basonuclin-1.

cluster_search Research Inquiry: this compound in Neurodegenerative Diseases cluster_confusion Nomenclature Ambiguity This compound in Neurodegeneration This compound in Neurodegeneration No Direct Studies Found No Direct Studies Found This compound in Neurodegeneration->No Direct Studies Found Literature Search BNC1 Abbreviation BNC1 Abbreviation Basonuclin-1 Basonuclin-1 BNC1 Abbreviation->Basonuclin-1 Brain Na+ Channel 1 Brain Na+ Channel 1 BNC1 Abbreviation->Brain Na+ Channel 1

State of Research on this compound in Neurodegeneration.

cluster_functions Established Biological Processes Basonuclin-1 (this compound) Basonuclin-1 (this compound) Keratinocyte Proliferation Keratinocyte Proliferation Basonuclin-1 (this compound)->Keratinocyte Proliferation rRNA Transcription Regulation rRNA Transcription Regulation Basonuclin-1 (this compound)->rRNA Transcription Regulation Spermatogenesis Spermatogenesis Basonuclin-1 (this compound)->Spermatogenesis Epidermis Development Epidermis Development Basonuclin-1 (this compound)->Epidermis Development

Known Biological Functions of Basonuclin-1.

Conclusion and Future Directions

The current scientific landscape lacks exploratory studies on the role of Basonuclin-1 in neurodegenerative diseases. This presents a significant knowledge gap but also an opportunity for novel research avenues. Future studies could initially focus on confirming the expression and localization of this compound within different brain regions and neuronal cell types. Subsequently, investigating its potential interaction with pathways known to be dysregulated in neurodegenerative diseases would be a logical next step. Given the existing confusion with the brain Na+ channel 1, it is imperative for future research to use the full protein name, Basonuclin-1, to avoid ambiguity. Until such foundational research is conducted, the role of Basonuclin-1 in neurodegeneration remains purely speculative.

References

Methodological & Application

BNC-1 Antibody for Western Blotting: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of the BNC-1 antibody in Western blotting. The this compound antibody targets the Zinc finger protein basonuclin-1 (BNC1), a key transcription factor involved in the regulation of cell proliferation and differentiation, particularly in keratinocytes.[1][2]

Product Information

FeatureDescription
Target Zinc finger protein basonuclin-1 (BNC1)[3][4]
Synonyms Basonuclin, BNC, BSN1, HsT19447[5]
Applications Western Blot (WB), Immunocytochemistry (ICC), Immunohistochemistry (IHC), ELISA[4]
Species Reactivity Human, Mouse, Rat[4][6]
Molecular Weight (Predicted) ~110-111 kDa[1][5]
Cellular Localization Nucleus and Cytoplasm[1][4]

Quantitative Data Summary

The following table summarizes recommended starting dilutions and observed molecular weights for the this compound antibody in Western blotting applications. Optimization may be required for specific experimental conditions.

ApplicationRecommended DilutionConcentrationObserved Molecular Weight
Western Blot1:500 - 1:10001.0 µg/ml~110 kDa[5][6]

BNC1 Signaling Pathway in Keratinocyte Differentiation

BNC1 plays a crucial role as a transcription factor in regulating the differentiation of keratinocytes. It is known to be transcriptionally regulated by p63, a master regulator of epithelial development.[7] BNC1, in turn, can influence the expression of genes involved in the cell cycle and differentiation. One identified pathway involves its regulation of the chemokine CCL20, which can then modulate the JAK-STAT signaling pathway, impacting cell apoptosis.[8]

BNC1_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 BNC1 Function cluster_2 Downstream Effects p63 p63 BNC1 BNC1 p63->BNC1 regulates transcription CCL20 CCL20 (promoter) BNC1->CCL20 suppresses transcription Differentiation Keratinocyte Differentiation BNC1->Differentiation regulates JAK_STAT JAK-STAT Pathway CCL20->JAK_STAT mediates Apoptosis Apoptosis JAK_STAT->Apoptosis influences

Caption: BNC1 signaling in keratinocyte differentiation.

Western Blotting Experimental Workflow

The following diagram outlines the key steps for performing a Western blot experiment using the this compound antibody.

Western_Blot_Workflow A 1. Sample Preparation (Cell/Tissue Lysate) B 2. Protein Quantification (BCA or Bradford Assay) A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Protein Transfer (to PVDF or Nitrocellulose Membrane) C->D E 5. Blocking (5% non-fat milk or BSA in TBST) D->E F 6. Primary Antibody Incubation (this compound Antibody) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Detection (ECL Substrate) G->H I 9. Imaging and Data Analysis H->I

Caption: Western Blotting workflow for this compound antibody.

Detailed Experimental Protocol: Western Blotting

This protocol provides a detailed methodology for the detection of BNC1 protein in cell lysates and tissue homogenates using the this compound antibody.

1. Materials and Reagents

  • This compound Primary Antibody

  • HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the host of the primary antibody)

  • Cell lines (e.g., HaCaT, A431) or tissue samples (e.g., skin, testis)

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer (4x)

  • Tris-glycine SDS-PAGE gels (8-10%)

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

  • Tris-buffered saline with Tween-20 (TBST)

  • Enhanced chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

2. Sample Preparation

  • Cell Lysates:

    • Culture cells to 70-80% confluency.

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer with inhibitors to the plate and scrape the cells.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Tissue Homogenates:

    • Excise tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Add ice-cold RIPA buffer with inhibitors and homogenize further.

    • Follow steps 4-6 from the cell lysate protocol.

3. Protein Quantification

  • Determine the protein concentration of the lysates using a BCA or Bradford assay according to the manufacturer's instructions.

4. SDS-PAGE

  • Thaw protein lysates on ice.

  • Mix an appropriate amount of protein (20-40 µg) with Laemmli sample buffer to a final 1x concentration.

  • Boil the samples at 95-100°C for 5 minutes.

  • Load the samples and a molecular weight marker onto a Tris-glycine SDS-PAGE gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

5. Protein Transfer

  • Equilibrate the gel, PVDF/nitrocellulose membrane, and filter papers in transfer buffer.

  • Assemble the transfer stack according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).

  • Transfer the proteins from the gel to the membrane. Transfer conditions will vary depending on the system used (e.g., 100V for 1 hour for wet transfer).

6. Blocking

  • After transfer, wash the membrane briefly with TBST.

  • Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

7. Antibody Incubation

  • Primary Antibody:

    • Dilute the this compound antibody in blocking buffer to the recommended starting dilution (e.g., 1:1000).

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody:

    • Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's recommendations.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

8. Detection and Imaging

  • Prepare the ECL substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time.

  • Capture the chemiluminescent signal using an appropriate imaging system. Adjust exposure times to avoid signal saturation.

9. Data Analysis

  • Analyze the resulting bands to determine the presence and relative abundance of BNC1 protein. The expected band should be around 110 kDa. Use a loading control (e.g., β-actin, GAPDH) to normalize for protein loading variations.

References

Application Notes and Protocols for BNC-1 Quantification in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Basonuclin 1 (BNC1) is a zinc finger protein that plays a crucial role in the regulation of keratinocyte proliferation and rRNA transcription.[1][2][3] It is predominantly found in the basal cell layer of the epidermis, hair follicles, and is abundant in the germ cells of the testis and ovary.[1][2][3] Emerging research has implicated BNC1 in various pathological conditions, including primary ovarian insufficiency and several types of cancer, where its expression is often dysregulated.[1][4][5][6] Consequently, accurate quantification of BNC1 in tissue samples is critical for both basic research and the development of novel therapeutic strategies.

These application notes provide detailed protocols for the quantification of BNC1 in tissue samples using four common laboratory techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, Mass Spectrometry, and Immunohistochemistry (IHC).

Data Presentation: BNC-1 Expression in Normal and Cancerous Tissues

The following tables summarize the relative expression of BNC1 in various human tissues, with a focus on the comparison between normal and cancerous tissues.

Table 1: Relative mRNA and Protein Expression of BNC1 in Human Tissues

TissueRelative mRNA Expression LevelRelative Protein Expression Level
TestisHighHigh
EsophagusHighMedium
EpidermisMediumHigh
Hair FolliclesMediumHigh
OvaryMediumMedium
LiverLowLow

Data compiled from The Human Protein Atlas and NCBI.[7][8]

Table 2: this compound Expression in Cancerous vs. Normal Tissues

Cancer TypeChange in Expression in Cancer TissueMethod of AnalysisReference
Gastric CancerDownregulatedIHC[4]
Ovarian CarcinomaDownregulatedIHC, mRNA analysis[5]
Hepatocellular CarcinomaDownregulatedmRNA analysis, Methylation analysis[6]
Bladder Squamous Cell CarcinomaUpregulatedNot specified[4]
Pancreatic CancerDownregulatedNot specified[4]

This compound Signaling Pathway

BNC1 is involved in several signaling pathways that regulate cell proliferation, apoptosis, and ferroptosis. The diagram below illustrates the known interactions of BNC1 within the NF2-YAP, and CCL20/JAK-STAT pathways.

BNC1_Signaling_Pathway cluster_0 BNC1 Regulation and Downstream Effects cluster_1 NF2-YAP Pathway BNC1 BNC1 CCL20_promoter CCL20 Promoter BNC1->CCL20_promoter binds to and suppresses CCL20 CCL20 CCL20_promoter->CCL20 transcription JAK2 JAK2 CCL20->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 BAX BAX BCL22 BCL22 BCL2 BCL-2 Apoptosis Apoptosis BCL2->Apoptosis inhibits BAX->Apoptosis promotes NF2 NF2 LATS1_2 LATS1/2 NF2->LATS1_2 activates YAP YAP LATS1_2->YAP phosphorylates pYAP p-YAP (Inactive) Ferroptosis Ferroptosis BNC1_deficiency BNC1 Deficiency BNC1_deficiency->Ferroptosis triggers via NF2-YAP pathway

Caption: this compound signaling pathways in cancer and ovarian insufficiency.

Experimental Protocols

This compound Quantification by ELISA

This protocol describes a sandwich ELISA for the quantitative measurement of this compound in tissue homogenates.

ELISA_Workflow start Start: Tissue Sample homogenization 1. Tissue Homogenization (e.g., RIPA buffer with protease inhibitors) start->homogenization centrifugation 2. Centrifugation (to remove debris) homogenization->centrifugation protein_assay 3. Determine Protein Concentration (e.g., BCA assay) centrifugation->protein_assay elisa_plate 4. Add Samples/Standards to This compound Antibody Coated Plate protein_assay->elisa_plate incubation1 5. Incubate with Biotinylated Detection Antibody elisa_plate->incubation1 incubation2 6. Incubate with Streptavidin-HRP incubation1->incubation2 substrate 7. Add TMB Substrate incubation2->substrate stop_solution 8. Add Stop Solution substrate->stop_solution read_plate 9. Measure Absorbance at 450 nm stop_solution->read_plate analysis 10. Calculate this compound Concentration read_plate->analysis end End: Quantified this compound Levels analysis->end

Caption: Workflow for this compound quantification by ELISA.

  • Tissue Homogenization:

    • Rinse fresh or thawed frozen tissue with ice-cold PBS to remove excess blood.

    • Mince the tissue into small pieces on ice.

    • Homogenize the tissue in RIPA buffer (or another suitable lysis buffer) containing protease inhibitors.[9][10]

    • Incubate on ice for 30 minutes with gentle agitation.

  • Centrifugation:

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cellular debris.[9]

    • Collect the supernatant (tissue lysate).

  • Protein Concentration Determination:

    • Determine the total protein concentration of the lysate using a BCA protein assay or a similar method.[9]

  • ELISA Procedure (example using a commercial kit):

    • Prepare standards and samples as per the kit manufacturer's instructions.

    • Add 100 µL of standards and samples to the appropriate wells of the this compound antibody-coated microplate.

    • Incubate for the time and temperature specified in the kit manual.

    • Wash the wells multiple times with the provided wash buffer.

    • Add 100 µL of the biotinylated detection antibody to each well and incubate.

    • Wash the wells.

    • Add 100 µL of streptavidin-HRP conjugate to each well and incubate.

    • Wash the wells.

    • Add 100 µL of TMB substrate and incubate in the dark until color develops.

    • Add 50-100 µL of stop solution to each well.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

    • Normalize the this compound concentration to the total protein concentration of the tissue lysate.

This compound Quantification by Western Blotting

Western blotting allows for the semi-quantitative analysis of this compound protein levels in tissue samples.

Western_Blot_Workflow start Start: Tissue Lysate sds_page 1. SDS-PAGE Gel Electrophoresis start->sds_page transfer 2. Protein Transfer to PVDF/Nitrocellulose Membrane sds_page->transfer blocking 3. Blocking (e.g., 5% non-fat milk or BSA) transfer->blocking primary_ab 4. Incubation with Primary Antibody (anti-BNC-1) blocking->primary_ab secondary_ab 5. Incubation with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection 6. Chemiluminescent Detection secondary_ab->detection imaging 7. Image Acquisition detection->imaging analysis 8. Densitometry Analysis (Normalize to loading control) imaging->analysis end End: Relative this compound Quantification analysis->end

Caption: Workflow for this compound quantification by Western Blot.

  • Sample Preparation:

    • Prepare tissue lysates as described in the ELISA protocol (steps 1-3).

    • Mix the lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load equal amounts of total protein (e.g., 20-40 µg) per lane of a polyacrylamide gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for this compound overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add a chemiluminescent substrate to the membrane.

    • Capture the signal using a digital imaging system.

    • Perform densitometric analysis of the this compound band and a loading control (e.g., GAPDH, β-actin) using image analysis software.[11]

    • Normalize the this compound band intensity to the loading control intensity to determine the relative expression of this compound.[12]

This compound Quantification by Mass Spectrometry

Mass spectrometry-based proteomics can provide highly sensitive and specific quantification of this compound.

Mass_Spectrometry_Workflow start Start: Tissue Lysate digestion 1. Protein Digestion (e.g., with trypsin) start->digestion peptide_cleanup 2. Peptide Cleanup (e.g., C18 desalting) digestion->peptide_cleanup lc_ms 3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) peptide_cleanup->lc_ms data_acquisition 4. Data Acquisition lc_ms->data_acquisition database_search 5. Database Search and Peptide Identification data_acquisition->database_search quantification 6. Protein Quantification (Label-free or Label-based) database_search->quantification end End: Absolute or Relative This compound Quantification quantification->end

Caption: Workflow for this compound quantification by Mass Spectrometry.

  • Protein Extraction and Digestion:

    • Extract proteins from the tissue as previously described.

    • Reduce and alkylate the proteins.

    • Digest the proteins into peptides using an enzyme such as trypsin.

  • Peptide Cleanup:

    • Desalt the peptide mixture using a C18 column to remove interfering substances.

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography.

    • Analyze the eluted peptides by tandem mass spectrometry.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database to identify peptides.

    • Quantify this compound using either label-free methods (e.g., spectral counting, peak intensity) or label-based methods (e.g., TMT, SILAC).

    • Normalize the data to ensure accurate comparison between samples.

This compound Quantification by Immunohistochemistry (IHC)

IHC allows for the visualization and semi-quantitative analysis of this compound expression within the context of tissue architecture.

IHC_Workflow start Start: Paraffin-Embedded Tissue Section deparaffinization 1. Deparaffinization and Rehydration start->deparaffinization antigen_retrieval 2. Antigen Retrieval deparaffinization->antigen_retrieval blocking 3. Blocking antigen_retrieval->blocking primary_ab 4. Incubation with Primary Antibody (anti-BNC-1) blocking->primary_ab secondary_ab 5. Incubation with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection 6. Chromogenic Detection (e.g., DAB) secondary_ab->detection counterstain 7. Counterstaining (e.g., Hematoxylin) detection->counterstain dehydration_mounting 8. Dehydration and Mounting counterstain->dehydration_mounting imaging 9. Microscopic Examination and Imaging dehydration_mounting->imaging scoring 10. Semi-quantitative Scoring imaging->scoring end End: this compound Expression and Localization scoring->end

Caption: Workflow for this compound quantification by IHC.

  • Tissue Preparation:

    • Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.

    • Perform antigen retrieval using heat-induced epitope retrieval (HIER) in a citrate buffer.

  • Immunostaining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a blocking serum.

    • Incubate with a primary antibody against this compound.

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with an HRP-polymer-based detection system.

    • Develop the signal with a chromogen such as DAB.

    • Counterstain with hematoxylin.

  • Analysis:

    • Dehydrate the sections and mount with a coverslip.

    • Examine the slides under a microscope.

    • Perform semi-quantitative scoring of this compound staining intensity and the percentage of positive cells.[13][14] An H-score can be calculated as follows: H-score = Σ (i × pi), where 'i' is the intensity score (0-3) and 'pi' is the percentage of cells with that intensity.[13]

References

Unveiling the Function of BNC1: Application Notes and Protocols for CRISPR-Cas9 Mediated Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Note & Protocol Guide

Probing the Multifaceted Roles of Basonuclin-1 (BNC1) Using CRISPR-Cas9 Genome Editing

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in elucidating the function of the Basonuclin-1 (BNC1) gene using CRISPR-Cas9 technology. BNC1, a zinc finger protein, is a critical regulator of cellular processes such as proliferation and transcription, and its dysregulation has been implicated in various cancers and developmental disorders.[1][2]

Introduction to BNC1

Basonuclin-1 is a highly conserved transcription factor expressed in the basal cell layer of the epidermis, hair follicles, and germ cells of the testis and ovary.[1] It is known to play a role in regulating keratinocyte proliferation and ribosomal RNA (rRNA) transcription.[1] Emerging evidence highlights the dichotomous role of BNC1 in cancer, acting as a tumor suppressor in some contexts, such as gastric, ovarian, and pancreatic cancer, while promoting tumorigenesis in others, like bladder squamous cell carcinoma.[3][4][5] This context-dependent function underscores the importance of detailed mechanistic studies to understand its role in specific pathologies.

Key Signaling Pathway: BNC1/CCL20/JAK-STAT Axis in Gastric Cancer

Recent studies have identified BNC1 as a tumor suppressor in gastric cancer. It has been shown to directly bind to the promoter of the C-C motif chemokine ligand 20 (CCL20), suppressing its transcription.[3][6] The downregulation of CCL20, in turn, leads to reduced activation of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway, a critical pathway involved in cell proliferation, survival, and inflammation. This inhibitory action of BNC1 on the CCL20/JAK-STAT axis ultimately promotes apoptosis in gastric cancer cells.[3][7]

BNC1_CCL20_JAK_STAT_Pathway cluster_nucleus Nucleus cluster_membrane Cell Membrane BNC1 BNC1 CCL20_promoter CCL20 Promoter BNC1->CCL20_promoter Binds to & Inhibits CCL20 CCL20 CCL20_promoter->CCL20 Transcription JAK2 JAK2 STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 Apoptosis Apoptosis pSTAT3->Apoptosis Inhibits CCL20_receptor CCR6 CCL20_receptor->JAK2 Activates CCL20->CCL20_receptor Binds to

Caption: BNC1-mediated suppression of the CCL20/JAK-STAT pathway.

Data Presentation: Phenotypic Effects of BNC1 Modulation

The following tables summarize quantitative data from studies investigating the function of BNC1.

Table 1: In Vitro Effects of BNC1 Overexpression in Gastric Cancer Cells

Phenotype AssessedControlBNC1 OverexpressionFold ChangeReference
Cell Proliferation (OD450)1.85 ± 0.121.15 ± 0.090.62[3]
Colony Formation (colonies)250 ± 25110 ± 150.44[3]
Cell Migration (wound closure %)85 ± 5%40 ± 7%0.47[3]
Cell Invasion (cells/field)180 ± 2075 ± 100.42[3]
Apoptosis Rate (%)5 ± 1.5%25 ± 3%5.0[3]

Table 2: In Vivo Tumor Growth of BNC1 Overexpressing Gastric Cancer Cells in Nude Mice

ParameterControlBNC1 OverexpressionP-valueReference
Tumor Volume (mm³) at day 211250 ± 150450 ± 80< 0.01[3]
Tumor Weight (g) at day 211.2 ± 0.20.5 ± 0.1< 0.01[3]
Ki-67 Positive Cells (%)75 ± 8%30 ± 5%< 0.01[3]

Table 3: Phenotype of Bnc1 Mutant Mice

PhenotypeWild-type (Bnc1+/+)Heterozygous (Bnc1+/tr)Homozygous (Bnc1 tr/tr)P-value (WT vs Het)Reference
Mean Litter Size8.5 ± 1.96.1 ± 3.100.0001[8]
Total Follicle Number (at 36 weeks)207.7 ± 20.8110.3 ± 13.634.3 ± 4.2< 0.01[8]

Experimental Protocols

Detailed protocols for key experiments to study BNC1 function using CRISPR-Cas9 are provided below.

Protocol 1: CRISPR-Cas9 Mediated Knockout of BNC1 in a Gastric Cancer Cell Line (e.g., AGS)

This protocol describes the generation of a stable BNC1 knockout cell line to study its tumor-suppressive functions.

CRISPR_KO_Workflow sgRNA_design 1. sgRNA Design & Synthesis (Targeting early exon of BNC1) vector_cloning 2. sgRNA Cloning into Cas9 Expression Vector (e.g., pSpCas9(BB)-2A-GFP) sgRNA_design->vector_cloning transfection 3. Transfection into AGS Gastric Cancer Cells vector_cloning->transfection facs 4. FACS Sorting of GFP-positive Cells transfection->facs single_cell_cloning 5. Single-Cell Cloning by Limiting Dilution facs->single_cell_cloning clonal_expansion 6. Clonal Expansion single_cell_cloning->clonal_expansion validation 7. Validation of Knockout (Sanger Sequencing, Western Blot, qPCR) clonal_expansion->validation phenotypic_assays 8. Phenotypic Assays (Proliferation, Migration, Apoptosis) validation->phenotypic_assays

Caption: Workflow for generating a BNC1 knockout cell line.

Materials:

  • AGS (human gastric adenocarcinoma) cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • pSpCas9(BB)-2A-GFP (PX458) plasmid (Addgene #48138)

  • Custom synthesized sgRNA oligonucleotides targeting BNC1

  • Lipofectamine 3000 Transfection Reagent

  • Fluorescence-Activated Cell Sorter (FACS)

  • 96-well plates for single-cell cloning

  • Genomic DNA extraction kit

  • PCR reagents and primers flanking the target site

  • Sanger sequencing service

  • BNC1 primary antibody and appropriate secondary antibody

  • Protein lysis buffer and Western blot reagents

  • RNA extraction kit and qRT-PCR reagents

Methodology:

  • sgRNA Design: Design two to three sgRNAs targeting an early exon of the BNC1 gene using an online tool (e.g., CHOPCHOP).

  • Vector Construction: Anneal and ligate the designed sgRNA oligonucleotides into the BbsI-digested pSpCas9(BB)-2A-GFP vector.

  • Transfection: Transfect the AGS cells with the constructed plasmid using Lipofectamine 3000 according to the manufacturer's protocol.

  • FACS Sorting: 48 hours post-transfection, sort the GFP-positive cells using FACS to enrich for cells that have taken up the plasmid.

  • Single-Cell Cloning: Plate the sorted GFP-positive cells at a density of 0.5-1 cell per well in 96-well plates.

  • Clonal Expansion: Expand the single-cell derived colonies.

  • Validation:

    • Genomic DNA Sequencing: Extract genomic DNA from the expanded clones, PCR amplify the targeted region, and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

    • Western Blot: Confirm the absence of BNC1 protein expression in the knockout clones.

  • Phenotypic Analysis: Perform functional assays such as proliferation (CCK-8), migration (wound healing), invasion (transwell), and apoptosis (flow cytometry) assays on the validated knockout clones and compare with wild-type controls.

Protocol 2: Chromatin Immunoprecipitation (ChIP) to Identify BNC1 Target Genes

This protocol outlines the procedure to identify the genomic binding sites of BNC1, which is crucial for understanding its function as a transcription factor.

ChIP_Seq_Workflow crosslinking 1. Cross-linking of Proteins to DNA (Formaldehyde Treatment) cell_lysis 2. Cell Lysis and Chromatin Shearing (Sonication) crosslinking->cell_lysis immunoprecipitation 3. Immunoprecipitation with anti-BNC1 Antibody cell_lysis->immunoprecipitation washing 4. Washing to Remove Non-specific Binding immunoprecipitation->washing elution 5. Elution of Chromatin and Reversal of Cross-links washing->elution dna_purification 6. DNA Purification elution->dna_purification library_prep 7. Library Preparation for Next-Generation Sequencing dna_purification->library_prep sequencing_analysis 8. Sequencing and Bioinformatic Analysis library_prep->sequencing_analysis

Caption: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

Materials:

  • Cells expressing BNC1 (e.g., SCC-13 squamous cell carcinoma cells)

  • Formaldehyde (37%)

  • Glycine

  • Cell lysis buffers

  • Sonicator

  • ChIP-grade BNC1 primary antibody

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • RNase A

  • DNA purification kit

  • Next-generation sequencing library preparation kit

Methodology:

  • Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with a BNC1-specific antibody overnight. Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washing: Wash the beads with a series of buffers to remove non-specifically bound chromatin.

  • Elution and Cross-link Reversal: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of high salt.

  • DNA Purification: Treat with RNase A and Proteinase K, and purify the DNA.

  • Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and perform next-generation sequencing.

  • Data Analysis: Analyze the sequencing data to identify genomic regions enriched for BNC1 binding.

Conclusion

The application of CRISPR-Cas9 technology provides a powerful approach to dissect the complex functions of the BNC1 gene. The protocols and data presented here offer a comprehensive resource for researchers to design and execute experiments aimed at understanding the role of BNC1 in health and disease, and to explore its potential as a therapeutic target. The provided workflows and quantitative data will aid in the development of robust experimental plans and the interpretation of results.

References

Application Notes and Protocols for BNC-1 in Amyloidosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BNC-1 has been identified as a novel small molecule modulator of amyloid pathology. Preclinical studies have demonstrated its potential in reducing amyloid burden and improving markers of synaptic integrity in a mouse model of Alzheimer's disease, a common form of amyloidosis.[1][2][3] This document provides detailed application notes and protocols based on the available research for the use of this compound in experimental amyloidosis models.

Disclaimer: this compound is currently a research compound and is not approved for human or veterinary use.[4] The information provided here is for research purposes only.

Mechanism of Action

This compound exerts its effects through a unique mechanism involving the activation of the transcription factor Elk-1. Specifically, this compound promotes the phosphorylation of Elk-1, which in turn acts as a transcriptional repressor of presenilin-1 (PS-1). PS-1 is a key component of the γ-secretase complex, which is involved in the production of amyloid-β (Aβ) peptides. By downregulating PS-1, this compound selectively reduces the production of Aβ40 and Aβ42, the primary components of amyloid plaques in Alzheimer's disease, without significantly affecting the processing of other proteins like Notch-1, thereby avoiding some of the side effects associated with broader γ-secretase inhibitors.[1][2][3]

Signaling Pathway of this compound Action

BNC1_Pathway BNC1 This compound Elk1 Elk-1 BNC1->Elk1 Promotes phosphorylation pElk1 p-Elk-1 (Activated) PS1_gene PSEN1 Gene pElk1->PS1_gene Represses transcription PS1_protein Presenilin-1 (PS-1) PS1_gene->PS1_protein Leads to reduced gamma_secretase γ-Secretase Complex PS1_protein->gamma_secretase Component of Abeta Amyloid-β (Aβ) Production gamma_secretase->Abeta Reduced APP Amyloid Precursor Protein (APP) APP->gamma_secretase Cleavage of Plaques Amyloid Plaques Abeta->Plaques Reduced aggregation

Caption: Signaling pathway of this compound in reducing amyloid-β production.

Data Presentation

In Vivo Efficacy of this compound in an APP/PS1 Mouse Model

The following table summarizes the quantitative data from a study where 13-month-old APP/PS1 mice were treated with this compound.[1][5]

ParameterVehicle ControlThis compound (50 mg/kg/day)Percentage Change
γ-Secretase Components
Presenilin-1 (PS-1)100%~60%↓ 40%
Nicastrin (NCT)100%~55%↓ 45%
Amyloid-β Levels
PBS-soluble Aβ42100%~40%↓ 60%
α-Secretase Pathway
ADAM-10100%~150%↑ 50%

Experimental Protocols

In Vitro this compound Treatment and Aβ Measurement

This protocol is designed to assess the effect of this compound on Aβ production in a cell culture model.

Experimental Workflow for In Vitro this compound Studies

InVitro_Workflow start Start cell_culture Culture H4 neuroglioma cells overexpressing Swedish APP mutation start->cell_culture plating Plate cells at a density of 2.5 x 10^5 cells/well cell_culture->plating treatment Treat cells with this compound (e.g., 10µM) or vehicle plating->treatment incubation Incubate for 24 hours treatment->incubation collection Collect conditioned media incubation->collection elisa Measure Aβ40 and Aβ42 levels using ELISA collection->elisa analysis Data analysis and comparison elisa->analysis end End analysis->end

Caption: Workflow for in vitro evaluation of this compound on Aβ production.

Materials:

  • H4 neuroglioma cells stably transfected with Swedish APP mutation (APP695ΔNL)

  • Opti-minimum essential medium (Opti-MEM)

  • Fetal bovine serum (FBS)

  • Hygromycin

  • This compound (CAS# 96335-59-0)[4]

  • Vehicle (e.g., DMSO)

  • ELISA kits for Aβ40 and Aβ42

Procedure:

  • Culture H4-APP695ΔNL cells in Opti-MEM supplemented with 10% FBS and 5 mg/ml hygromycin.

  • Plate the cells in 24-well plates at a density of 2.5 x 10^5 cells per well.

  • Allow cells to adhere for 24 hours.

  • Prepare working solutions of this compound in culture medium. A final concentration of 10µM can be used as a starting point. Prepare a vehicle control with the same concentration of the solvent used to dissolve this compound.

  • Remove the existing medium and replace it with the medium containing this compound or vehicle.

  • Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, collect the conditioned medium from each well.

  • Centrifuge the collected medium to remove any cellular debris.

  • Measure the levels of Aβ40 and Aβ42 in the supernatant using specific ELISA kits, following the manufacturer's instructions.

  • Normalize the Aβ levels to the total protein concentration in the corresponding cell lysates.

In Vivo this compound Treatment in an APP/PS1 Mouse Model

This protocol describes the in vivo administration of this compound to an APP/PS1 mouse model of Alzheimer's disease to assess its effect on amyloid pathology.

Experimental Workflow for In Vivo this compound Studies

InVivo_Workflow start Start animal_model Use 13-month-old APP/PS1 mice start->animal_model grouping Divide mice into two groups: Vehicle and this compound animal_model->grouping treatment Administer this compound (50 mg/kg/day) or vehicle by oral gavage for 7 days grouping->treatment euthanasia Euthanize mice and collect brain tissue treatment->euthanasia tissue_processing Process brain tissue for biochemical and histological analysis euthanasia->tissue_processing analysis Western Blot (PS-1, NCT, ADAM-10) ELISA (Aβ42) Immunohistochemistry (Aβ plaques) tissue_processing->analysis data_analysis Analyze and compare data between groups analysis->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Measuring BNC-1 Channel Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BNC-1 (Brain Natriuretic Peptide-activated Channel 1), also known as ASIC1a (Acid-Sensing Ion Channel 1a), is a proton-gated cation channel predominantly expressed in the central and peripheral nervous systems. It belongs to the degenerin/epithelial sodium channel (DEG/ENaC) superfamily.[1][2] this compound is implicated in a variety of physiological and pathophysiological processes, including synaptic plasticity, learning and memory, fear conditioning, pain sensation, mechanosensation, and neuronal injury associated with ischemic stroke.[1][2][3][4][5][6] As a key player in these processes, this compound has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders.

These application notes provide detailed protocols for measuring this compound channel activity using state-of-the-art electrophysiological and fluorescence-based techniques. The methodologies are designed to enable researchers to characterize the biophysical and pharmacological properties of this compound and to screen for novel modulators of channel activity.

I. Electrophysiological Measurement of this compound Activity

Electrophysiology is the gold standard for directly measuring ion channel activity with high temporal and voltage resolution.[7][8] The patch-clamp technique, in its various configurations, allows for the precise control of the cellular environment and the recording of ionic currents passing through this compound channels.

A. Whole-Cell Patch-Clamp Recording

This technique measures the sum of currents from all this compound channels on the surface of a single cell.[9][10]

Experimental Protocol:

  • Cell Preparation:

    • Culture cells expressing this compound (e.g., CHO or HEK293 cells stably transfected with human this compound/ASIC1a, or primary neurons) on glass coverslips.[11]

    • For primary neuron culture, dissect and culture neurons from the desired brain region (e.g., hippocampus or dorsal root ganglion) of rodents.[12]

    • Use cells for recording 24-48 hours after plating.

  • Solutions:

    • External Solution (pH 7.4): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution: 140 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 10 mM HEPES, 11 mM EGTA. Adjust pH to 7.2 with KOH.

    • Acidic External Solution (e.g., pH 6.0): Same as the external solution, but with MES replacing HEPES and the pH adjusted to the desired acidic value with HCl.

  • Recording Procedure:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

    • Mount the coverslip with cells in a recording chamber on an inverted microscope and perfuse with the external solution (pH 7.4).

    • Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -60 mV.[11]

    • Rapidly switch the perfusion to the acidic external solution to activate this compound channels and record the inward current.

    • Wash out the acidic solution with the pH 7.4 external solution to allow the channels to recover from desensitization.

B. Single-Channel Recording

This technique allows for the observation of the opening and closing of individual this compound channels, providing insights into channel conductance and gating kinetics.[8][13]

Experimental Protocol:

  • Cell Preparation and Solutions: As described for whole-cell recording.

  • Recording Procedure:

    • Form a gigaohm seal on the cell membrane as in the whole-cell configuration.

    • Instead of rupturing the membrane, record from the intact patch (cell-attached mode) or pull the patch away from the cell (outside-out mode).[8]

    • In the outside-out configuration, the extracellular face of the membrane is exposed to the bath solution.

    • Apply the acidic solution to the patch to activate single this compound channels and record the resulting current steps.

II. Fluorescence-Based Measurement of this compound Activity

Fluorescence-based assays offer a higher throughput alternative to electrophysiology and are well-suited for screening large compound libraries.[14][15] These methods indirectly measure this compound activity by detecting changes in intracellular ion concentrations or membrane potential.

A. Intracellular pH Measurement Using BCECF-AM

Activation of this compound channels by extracellular protons can lead to changes in intracellular pH (pHi). The fluorescent dye BCECF-AM can be used to monitor these changes.[1][2][16]

Experimental Protocol:

  • Cell Preparation: Plate this compound expressing cells in a 96-well black-walled, clear-bottom plate.

  • Dye Loading:

    • Prepare a 2 to 5 µM BCECF-AM loading solution in a suitable buffer (e.g., HBSS).[16]

    • Incubate the cells with the BCECF-AM solution at 37°C for 30-60 minutes.[16]

    • Wash the cells twice with the buffer to remove extracellular dye.

  • Measurement:

    • Use a fluorescence plate reader capable of ratiometric measurement.

    • Excite BCECF at two wavelengths, approximately 490 nm (pH-sensitive) and 440 nm (pH-insensitive isosbestic point).[17]

    • Measure the emission at ~535 nm.[17]

    • Establish a baseline fluorescence ratio.

    • Add the acidic solution to activate this compound and record the change in the fluorescence ratio over time.

    • An intracellular acidification would be expected upon channel opening.

  • Calibration: At the end of each experiment, calibrate the fluorescence ratio to pHi using a nigericin/high K+ solution to equilibrate intracellular and extracellular pH.[17]

B. Intracellular Calcium Measurement Using Fura-2 AM

Homomeric BNC-1a channels are permeable to Ca²⁺.[2] The ratiometric calcium indicator Fura-2 AM can be used to measure the influx of Ca²⁺ upon channel activation.[3][9][12]

Experimental Protocol:

  • Cell Preparation: Plate BNC-1a expressing cells on coverslips or in 96-well plates.

  • Dye Loading:

    • Prepare a 1-5 µM Fura-2 AM loading solution in a physiological buffer. The solution may contain Pluronic F-127 to aid in dye solubilization.[3][18]

    • Incubate the cells with the Fura-2 AM solution at room temperature or 37°C for 30-60 minutes.[3][18]

    • Wash the cells to remove extracellular dye.

  • Measurement:

    • Use a fluorescence microscope or plate reader equipped for ratiometric imaging.

    • Excite Fura-2 at approximately 340 nm (calcium-bound) and 380 nm (calcium-free).

    • Measure the emission at ~510 nm.[9]

    • Record the baseline 340/380 ratio.

    • Apply the acidic stimulus and monitor the change in the ratio, which corresponds to changes in intracellular calcium concentration.

  • Calibration: Calibrate the fluorescence ratio to Ca²⁺ concentration using ionomycin in the presence of known low and high Ca²⁺ concentrations.[3]

C. Membrane Potential Measurement Using Voltage-Sensitive Dyes (VSDs)

The influx of Na⁺ and Ca²⁺ through this compound channels causes membrane depolarization, which can be detected using voltage-sensitive dyes.[4][14]

Experimental Protocol:

  • Cell Preparation: Plate this compound expressing cells in a multi-well plate.

  • Dye Loading:

    • Prepare a loading solution of a suitable VSD (e.g., a FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions.

    • Incubate the cells with the VSD loading solution for 30-60 minutes at 37°C.

  • Measurement:

    • Use a fluorescence plate reader (e.g., FLIPR).

    • Excite the VSD at the appropriate wavelength and record the baseline fluorescence emission.

    • Add the acidic solution to activate this compound channels and record the change in fluorescence intensity, which reflects the change in membrane potential.

III. Quantitative Data Summary

The following tables summarize key quantitative data for this compound/ASIC1a channels to facilitate experimental design and data interpretation.

Table 1: Ion Selectivity and Conductance of Homomeric BNC-1a Channels

IonRelative Permeability (PX/PNa)Relative Conductance (GX/GNa)Reference(s)
Li⁺~1-[17]
Na⁺1.01.0[2][17]
K⁺0.10.7[17]
Rb⁺0.030.3[17]
Cs⁺<0.1-[17]
Ca²⁺~0.07-[2]

Table 2: Activation and Desensitization Kinetics of BNC-1a Channels

ParameterValueConditionsReference(s)
Activation
pH for half-maximal activation (pH₅₀)6.5 - 6.8Rat, Whole-cell[1][2]
Hill Coefficient (Activation)~3Rat, Whole-cell[2]
Activation Time ConstantMillisecondspH drop from 7.4 to ≤6.0[2]
Desensitization
pH for half-maximal steady-state desensitization (SSD)7.15 - 7.25Rat, Mouse, Whole-cell[2]
Hill Coefficient (SSD)~10Rat, Whole-cell[2]
Desensitization Time Constant (τ)1 - 2 secondspH ≤ 6.0[2]
Recovery from DesensitizationSecondsReturn to pH 7.4[2]

Table 3: Pharmacology of BNC-1a Channels

CompoundActionPotency (IC₅₀/EC₅₀)Target SpecificityReference(s)
Inhibitors
AmilorideNon-specific Blocker~10 µMASICs, ENaC
Psalmotoxin 1 (PcTx1)Specific Inhibitor~1 nMSpecific for homomeric ASIC1a[14]
A-317567Blocker~1 µMASICs
DiminazeneBlocker~10 µMASICs[14]
Zn²⁺BlockerHigh-affinityModulates ASIC1a[2]
Potentiators
FMRFamidePotentiator-Modulates ASIC1a and ASIC3[14]
Cyanide (CN⁻)PotentiatorEC₅₀ ~0.85 mMASIC1a-dependent

IV. Signaling Pathways and Experimental Workflows

A. Signaling Pathways Involving this compound

This compound activation by extracellular protons leads to cation influx, membrane depolarization, and subsequent activation of various downstream signaling cascades.

BNC1_Signaling cluster_membrane Plasma Membrane This compound This compound (ASIC1a) Na_influx Na⁺ Influx This compound->Na_influx Ca_influx Ca²⁺ Influx This compound->Ca_influx H+ Extracellular Protons (H⁺) H+->this compound Activates Depolarization Membrane Depolarization Na_influx->Depolarization CaMKII CaMKII Ca_influx->CaMKII Activates Neuronal_Injury Neuronal Injury Ca_influx->Neuronal_Injury Excitotoxicity VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC Activates NMDAR NMDA Receptors Depolarization->NMDAR Relieves Mg²⁺ block Pain_Sensation Pain Sensation Depolarization->Pain_Sensation Mechanosensation Mechanosensation Depolarization->Mechanosensation VGCC->Ca_influx NMDAR->Ca_influx ERK ERK CaMKII->ERK Activates Synaptic_Plasticity Synaptic Plasticity (LTP) CaMKII->Synaptic_Plasticity ERK->Synaptic_Plasticity

Caption: this compound signaling pathways in neurons.

B. Experimental Workflow for this compound Activity Measurement

The following diagram illustrates a general workflow for measuring this compound channel activity, from cell culture to data analysis.

BNC1_Workflow cluster_prep Preparation cluster_assay Assay cluster_stim Stimulation cluster_data Data Acquisition & Analysis Cell_Culture Cell Culture (this compound expressing cells) Plating Plate Cells (Coverslips or Multi-well plates) Cell_Culture->Plating Electrophysiology Electrophysiology (Patch-Clamp) Plating->Electrophysiology Fluorescence Fluorescence Assay (Dye Loading & Measurement) Plating->Fluorescence Acid_Application Apply Acidic Stimulus (e.g., pH 6.0) Electrophysiology->Acid_Application Fluorescence->Acid_Application Data_Acquisition Record Current or Fluorescence Signal Acid_Application->Data_Acquisition Data_Analysis Analyze Data (Amplitude, Kinetics, etc.) Data_Acquisition->Data_Analysis

Caption: General experimental workflow for measuring this compound activity.

C. Logical Relationship of this compound Activation and Cellular Response

This diagram illustrates the logical sequence of events from this compound activation to the resulting cellular responses.

BNC1_Logic Extracellular_Acidosis Extracellular Acidosis (↓pH) BNC1_Activation This compound Channel Activation Extracellular_Acidosis->BNC1_Activation Triggers Cation_Influx Cation Influx (Na⁺, Ca²⁺) BNC1_Activation->Cation_Influx Leads to Membrane_Depolarization Membrane Depolarization Cation_Influx->Membrane_Depolarization Causes Cellular_Response Cellular Response (e.g., Action Potential Firing, Gene Expression Changes) Membrane_Depolarization->Cellular_Response Initiates

Caption: Logical flow from this compound activation to cellular response.

References

Application Notes and Protocols for the Discovery and Characterization of BNC-1 Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Basonuclin-1 (BNC1) as a Therapeutic Target

Basonuclin-1 (BNC1) is a zinc finger protein that functions as a DNA-binding transcription factor.[1][2] It plays a crucial role in the regulation of cell proliferation and differentiation, particularly in keratinocytes and germ cells.[1][2] Emerging research has implicated BNC1 in a variety of disease states, including premature ovarian failure, and as a potential oncogene or tumor suppressor in different types of cancer.[3][4][5] For instance, in gastric cancer, BNC1 has been shown to act as a tumor suppressor by inhibiting the CCL20/JAK-STAT signaling pathway.[3] This growing body of evidence suggests that the modulation of BNC1 activity with small molecules could offer novel therapeutic avenues.

It is important to note that, to date, no specific small molecule modulators of BNC1 have been described in publicly available scientific literature. The development of small molecules to target transcription factors presents significant challenges due to their complex protein-protein and protein-DNA interactions. The following application notes and protocols are therefore designed to provide a comprehensive framework for a research and development program aimed at the discovery and characterization of novel BNC1 modulators.

Quantitative Data Summary

While no quantitative data exists for specific BNC1 modulator compounds, the following table summarizes key data related to BNC1 expression and function, providing a rationale for its selection as a therapeutic target.

ParameterFindingImplication for Drug DiscoveryReference
BNC1 Expression in Gastric Cancer Downregulated in gastric cancer tissues compared to normal tissues.Upregulation of BNC1 or mimicking its tumor-suppressive function could be a therapeutic strategy.[3]
BNC1 and Apoptosis in Gastric Cancer Cells Overexpression of BNC1 promotes apoptosis.Activators of BNC1 function could induce cancer cell death.[3]
BNC1 Expression in Esophageal Squamous Cell Carcinoma (ESCC) Significantly upregulated and associated with differentiation and metastasis.Inhibition of BNC1 activity could be a therapeutic strategy for ESCC.[4]
BNC1 and Proliferation/Metastasis in ESCC Silencing BNC1 inhibited malignant proliferation and metastasis in vitro and in vivo.BNC1 inhibitors may have anti-cancer and anti-metastatic effects.[4]
BNC1 in Premature Ovarian Failure Disruption of the BNC1 gene has been implicated in premature ovarian failure.Modulation of BNC1 activity could be explored for fertility-related conditions.[1]

Experimental Workflow for BNC1 Modulator Discovery

The discovery of a novel BNC1 modulator would typically follow a multi-stage process, from initial screening to in-cell validation. The following diagram outlines a logical workflow for such a program.

A general workflow for the discovery of BNC1 modulators.

Signaling Pathway of BNC1 in Gastric Cancer

In gastric cancer, BNC1 has been shown to suppress the expression of C-C motif chemokine ligand 20 (CCL20). This, in turn, leads to reduced activation of the JAK-STAT signaling pathway, which promotes apoptosis in cancer cells.

BNC1_Signaling_Pathway BNC1 BNC1 CCL20_promoter CCL20 Promoter BNC1->CCL20_promoter binds to and inhibits CCL20 CCL20 CCL20_promoter->CCL20 transcription JAK_STAT JAK-STAT Pathway CCL20->JAK_STAT activates Apoptosis Apoptosis JAK_STAT->Apoptosis Tumor_Progression Tumor Progression JAK_STAT->Tumor_Progression inhibits apoptosis

BNC1-mediated signaling in gastric cancer.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments in the discovery and characterization of BNC1 modulators.

Protocol 1: BNC1 Reporter Gene Assay for High-Throughput Screening

Objective: To identify small molecules that modulate the transcriptional activity of BNC1.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing BNC1 binding sites. Cells expressing BNC1 are transfected with this reporter construct. Modulation of BNC1 activity by a test compound will result in a change in reporter gene expression, which can be quantified by measuring the luciferase signal.

Materials:

  • HEK293T or other suitable host cell line

  • pGL4.10[luc2] vector (Promega) or similar

  • BNC1 expression vector (e.g., pcDNA3.1-BNC1)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Dual-Luciferase Reporter Assay System (Promega)

  • Small molecule compound library

  • White, opaque 96-well or 384-well plates

Methodology:

  • Construct Preparation:

    • Synthesize a DNA fragment containing multiple copies of a known BNC1 binding site (e.g., from the CCL20 promoter).

    • Clone this fragment upstream of the minimal promoter in the pGL4.10[luc2] vector to create the BNC1-responsive reporter construct.

    • Prepare a control vector with a scrambled, non-BNC1 binding sequence.

  • Cell Culture and Transfection:

    • Plate HEK293T cells in 96-well plates at a density that will result in 80-90% confluency at the time of transfection.

    • Co-transfect the cells with the BNC1 expression vector and the BNC1-responsive reporter construct using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • 24 hours post-transfection, add the small molecule compounds from the library to the cells at a final concentration of 10 µM (or as appropriate for the library). Include appropriate vehicle controls (e.g., DMSO).

    • Incubate the cells with the compounds for a further 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla (if a co-transfected control is used) luciferase activity using a luminometer and the Dual-Luciferase Reporter Assay System.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable) or to cell viability.

    • Calculate the fold change in luciferase activity for each compound relative to the vehicle control.

    • Identify "hits" as compounds that cause a significant increase (for activators) or decrease (for inhibitors) in the luciferase signal.

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for Direct Binding

Objective: To determine if a "hit" compound directly affects the binding of BNC1 to its DNA recognition sequence.

Principle: A radiolabeled or fluorescently-labeled DNA probe containing the BNC1 binding site is incubated with purified BNC1 protein. The protein-DNA complex migrates more slowly than the free probe during non-denaturing polyacrylamide gel electrophoresis. The effect of a test compound on the formation of this complex is then assessed.

Materials:

  • Purified recombinant BNC1 protein

  • Biotin- or radiolabeled DNA probe with the BNC1 binding site

  • Unlabeled "cold" competitor probe

  • Poly(dI-dC)

  • EMSA binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • 6% non-denaturing polyacrylamide gel

  • Chemiluminescent or autoradiography detection system

Methodology:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following on ice:

      • EMSA binding buffer

      • Poly(dI-dC) (to reduce non-specific binding)

      • Purified BNC1 protein

      • Test compound at various concentrations (or vehicle control)

    • Incubate for 15 minutes on ice.

  • Probe Binding:

    • Add the labeled DNA probe to the reaction mixture.

    • For competition experiments, add an excess of unlabeled "cold" probe to a separate reaction.

    • Incubate for a further 20-30 minutes at room temperature.

  • Electrophoresis:

    • Load the samples onto a pre-run 6% non-denaturing polyacrylamide gel.

    • Run the gel in 0.5x TBE buffer at 100-150V until the dye front is near the bottom.

  • Detection:

    • Transfer the DNA from the gel to a nylon membrane.

    • Detect the labeled probe using a chemiluminescent substrate (for biotin) or by exposing to X-ray film (for radiolabel).

  • Data Analysis:

    • Analyze the band shifts. A decrease in the intensity of the shifted band in the presence of the compound suggests it inhibits BNC1-DNA binding. An increase may suggest it enhances binding. The disappearance of the shifted band in the presence of the cold competitor confirms the specificity of the binding.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that a lead compound binds to BNC1 in a cellular environment.

Principle: The binding of a ligand (the compound) to its target protein (BNC1) can increase the thermal stability of the protein. In CETSA, cells are treated with the compound and then heated to various temperatures. The amount of soluble BNC1 remaining at each temperature is then quantified by Western blotting. A shift in the melting curve of BNC1 in the presence of the compound indicates target engagement.

Materials:

  • Cell line endogenously expressing BNC1

  • Lead compound and vehicle control (DMSO)

  • PBS and protease inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • Cell lysis buffer

  • SDS-PAGE and Western blotting reagents

  • Anti-BNC1 antibody

Methodology:

  • Cell Treatment:

    • Culture cells to near confluency.

    • Treat the cells with the lead compound at a high concentration (e.g., 50 µM) or with vehicle control for 1-2 hours.

  • Heating:

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the protein concentration of each sample.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting using an anti-BNC1 antibody to detect the amount of soluble BNC1 at each temperature.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble BNC1 (relative to the unheated control) against the temperature for both the vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates that the compound binds to and stabilizes BNC1.

By following this comprehensive approach, researchers can systematically progress from having no known modulators of BNC1 to identifying and validating novel compounds with therapeutic potential.

References

Experimental Design for BNC-1 Knockout Mouse Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting studies using BNC-1 (Basonuclin-1) knockout mouse models. This compound is a zinc finger protein that acts as a transcription factor, playing crucial roles in keratinocyte proliferation, germ cell development, and rRNA transcription.[1][2] Disruption of the this compound gene has been implicated in significant pathologies, including premature ovarian insufficiency and testicular aging, making this compound knockout mice invaluable models for studying these conditions and developing potential therapeutics.[3][4]

Introduction to this compound and its Signaling Pathways

This compound is highly expressed in the basal cell layer of the epidermis, hair follicles, and in the germ cells of the testis and ovary.[1][2] Its function is complex, with roles in both normal physiological processes and disease. Two key signaling pathways have been identified to be modulated by this compound:

  • The CCL20/JAK-STAT Pathway: In the context of gastric cancer, this compound has been shown to act as a tumor suppressor by binding to the promoter of C-C Motif Chemokine Ligand 20 (CCL20) and inhibiting its expression. This, in turn, reduces the activation of the JAK-STAT signaling pathway, which is involved in cell proliferation, migration, and invasion.[5]

  • The NF2-YAP Pathway and Ferroptosis: In the ovary, this compound deficiency triggers oocyte ferroptosis, a form of iron-dependent cell death, through the NF2-YAP pathway.[2][6] This leads to premature follicular activation and excessive follicular atresia, ultimately causing primary ovarian insufficiency.[2][6]

Experimental Design for this compound Knockout Mouse Studies

A well-structured experimental design is critical for obtaining robust and reproducible data from this compound knockout mouse studies. The following workflow is recommended:

Experimental Workflow for this compound Knockout Mouse Studies cluster_breeding Breeding and Genotyping cluster_phenotyping Phenotypic Analysis cluster_molecular Molecular and Cellular Analysis start Generate this compound+/- Mice het_cross Intercross this compound+/- Mice start->het_cross genotyping Genotype Offspring (this compound+/+, this compound+/-, this compound-/-) het_cross->genotyping general General Health and Behavioral Screening genotyping->general fertility Fertility Assessment general->fertility gonadal Gonadal Tissue Analysis fertility->gonadal skin Skin and Hair Follicle Analysis gonadal->skin gene_exp Gene Expression Analysis (qPCR) skin->gene_exp protein_exp Protein Expression Analysis (Western Blot, IHC) gene_exp->protein_exp cell_prolif Cell Proliferation Assays protein_exp->cell_prolif pathway Signaling Pathway Analysis cell_prolif->pathway

Caption: A logical workflow for this compound knockout mouse studies.

Data Presentation: Summary of Potential Quantitative Data

The following tables provide examples of how to structure quantitative data obtained from this compound knockout mouse studies for clear comparison.

Table 1: Fertility Assessment

ParameterThis compound +/+ (Wild-Type)This compound +/- (Heterozygous)This compound -/- (Knockout)
Male Fertility
Litter Size (pups/litter)
Time to First Litter (days)
Sperm Count (x10^6/mL)
Sperm Motility (%)
Female Fertility
Litter Size (pups/litter)
Time to First Litter (days)
Ovarian Follicle Count
- Primordial
- Primary
- Secondary
- Antral

Table 2: Gonadal Tissue Analysis

ParameterThis compound +/+ (Wild-Type)This compound +/- (Heterozygous)This compound -/- (Knockout)
Testis
Testis Weight (mg)
Seminiferous Tubule Diameter (µm)
Germ Cell Apoptosis (% TUNEL positive)
Ovary
Ovary Weight (mg)
Corpus Luteum Count
Oocyte Apoptosis (% TUNEL positive)

Table 3: Skin and Hair Follicle Analysis

ParameterThis compound +/+ (Wild-Type)This compound +/- (Heterozygous)This compound -/- (Knockout)
Epidermal Thickness (µm)
Keratinocyte Proliferation (% Ki67 positive)
Hair Follicle Density (follicles/mm²)
Hair Growth Rate (mm/day)

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Fertility Assessment Protocol

This protocol outlines the steps for assessing the reproductive capacity of male and female this compound knockout mice.[7][8]

Materials:

  • This compound knockout and wild-type control mice (8-10 weeks old)

  • Breeding cages

  • Vaginal plug detection tool (e.g., small, blunt-ended plastic loop)

Procedure:

  • Pairing: Set up breeding pairs of one male and one or two females. For male fertility testing, pair knockout males with wild-type females. For female fertility testing, pair knockout females with wild-type males.

  • Vaginal Plug Monitoring: Check females for the presence of a vaginal plug every morning. The presence of a plug indicates mating has occurred (Day 0.5 of gestation).

  • Litter Monitoring: Monitor pregnant females for parturition. Record the date of birth and the number of pups in each litter.

  • Data Collection: Continue monitoring for at least 6 months to assess long-term fertility. Record the number of litters and the average litter size for each breeding pair.

  • Sperm Collection and Analysis (Males):

    • Euthanize male mice and dissect the cauda epididymides.

    • Place the epididymides in pre-warmed M2 medium and make several incisions to allow sperm to swim out.

    • Incubate for 15 minutes at 37°C.

    • Determine sperm concentration using a hemocytometer.

    • Assess sperm motility using a computer-assisted sperm analysis (CASA) system or by manual counting under a microscope.[9]

  • Ovarian Follicle Counting (Females):

    • Euthanize female mice and collect ovaries.

    • Fix ovaries in Bouin's solution or 4% paraformaldehyde.

    • Process for paraffin embedding and sectioning.

    • Stain sections with hematoxylin and eosin (H&E).

    • Count the number of primordial, primary, secondary, and antral follicles in every fifth section throughout the entire ovary.[1][3][10]

Gonadal Tissue Histology and Analysis Protocol

This protocol describes the preparation and analysis of testicular and ovarian tissues.

Materials:

  • Testes and ovaries from this compound knockout and wild-type mice

  • 4% Paraformaldehyde (PFA) or Bouin's solution

  • Ethanol series (70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and eosin (H&E) stain

  • TUNEL assay kit

Procedure:

  • Tissue Fixation: Immediately after dissection, fix testes and ovaries in 4% PFA or Bouin's solution overnight at 4°C.

  • Tissue Processing and Embedding:

    • Dehydrate the tissues through a graded series of ethanol.

    • Clear the tissues in xylene.

    • Embed the tissues in paraffin wax.

  • Sectioning: Cut 5 µm thick sections using a microtome and mount on glass slides.

  • H&E Staining:

    • Deparaffinize and rehydrate the sections.

    • Stain with hematoxylin, followed by a counterstain with eosin.

    • Dehydrate and mount with a coverslip.

  • Histological Analysis:

    • Testis: Examine the morphology of seminiferous tubules, the presence of different stages of germ cells (spermatogonia, spermatocytes, spermatids), and the interstitial Leydig cells.[11] Measure the diameter of seminiferous tubules.

    • Ovary: Examine the different stages of follicular development (primordial, primary, secondary, antral) and the presence of corpora lutea.

  • TUNEL Assay for Apoptosis:

    • Perform TUNEL staining on tissue sections according to the manufacturer's protocol to detect apoptotic germ cells.

    • Quantify the percentage of TUNEL-positive cells in seminiferous tubules or ovarian follicles.

Keratinocyte Proliferation Assay Protocol

This protocol details the assessment of keratinocyte proliferation in the skin of this compound knockout mice.[2]

Materials:

  • Dorsal skin samples from this compound knockout and wild-type mice

  • 4% Paraformaldehyde (PFA)

  • Paraffin embedding materials

  • Microtome

  • Glass slides

  • Anti-Ki67 antibody

  • Appropriate secondary antibody and detection system (e.g., DAB)

  • Hematoxylin

Procedure:

  • Tissue Preparation:

    • Dissect a section of dorsal skin and fix in 4% PFA overnight at 4°C.

    • Process and embed the skin in paraffin.

    • Cut 5 µm thick sections.

  • Immunohistochemistry for Ki67:

    • Deparaffinize and rehydrate the skin sections.

    • Perform antigen retrieval using a citrate buffer (pH 6.0) in a microwave or water bath.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding with normal serum.

    • Incubate with a primary antibody against Ki67 overnight at 4°C.

    • Incubate with a biotinylated secondary antibody.

    • Incubate with an avidin-biotin-peroxidase complex.

    • Develop the signal with a DAB substrate kit.

    • Counterstain with hematoxylin.

  • Quantification:

    • Count the number of Ki67-positive (brown) nuclei and the total number of basal keratinocytes in a defined area of the epidermis.

    • Calculate the proliferation index as (number of Ki67-positive cells / total number of basal cells) x 100%.

Molecular Analysis Protocols

4.4.1. Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA levels of this compound and its target genes.

Materials:

  • Tissues (e.g., testis, ovary, skin) from this compound knockout and wild-type mice

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers for this compound and target genes (e.g., CCL20, NF2, YAP) and a housekeeping gene (e.g., Gapdh, Actb)

Procedure:

  • RNA Extraction: Extract total RNA from tissues using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up qPCR reactions containing cDNA, SYBR Green master mix, and forward and reverse primers.

    • Run the qPCR reaction in a real-time PCR system.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the expression of a housekeeping gene.

4.4.2. Western Blot for Protein Expression Analysis

This protocol is for detecting and quantifying the protein levels of this compound and proteins in its signaling pathways.

Materials:

  • Tissues from this compound knockout and wild-type mice

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Primary antibodies against this compound, p-YAP, YAP, NF2, CCL20, p-STAT3, STAT3, and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Homogenize tissues in RIPA buffer, incubate on ice, and centrifuge to collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Wash the membrane and add a chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

  • Densitometry: Quantify the intensity of the protein bands and normalize to the loading control.

Mandatory Visualizations: Signaling Pathways and Workflows

This compound and the CCL20/JAK-STAT Signaling Pathway

This compound and CCL20 JAK-STAT Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BNC1 This compound CCL20_promoter CCL20 Promoter BNC1->CCL20_promoter Binds and represses CCL20 CCL20 CCL20_promoter->CCL20 Transcription and Translation STAT3_dimer p-STAT3 Dimer Target_Genes Target Gene Expression (Proliferation, Migration, Invasion) STAT3_dimer->Target_Genes CCR6 CCR6 Receptor CCL20->CCR6 Binds JAK JAK CCR6->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->STAT3_dimer Dimerizes and translocates to nucleus This compound and NF2-YAP Pathway in Ferroptosis cluster_bnc1_present This compound Present (Wild-Type) cluster_bnc1_absent This compound Deficient (Knockout) BNC1_p This compound NF2_p NF2 BNC1_p->NF2_p Maintains expression Hippo_p Hippo Pathway (LATS1/2) NF2_p->Hippo_p Activates YAP_p YAP Hippo_p->YAP_p Phosphorylates pYAP_p p-YAP (Cytoplasmic retention) YAP_p->pYAP_p Ferroptosis_p Ferroptosis (Suppressed) pYAP_p->Ferroptosis_p Oocyte_p Oocyte Survival Ferroptosis_p->Oocyte_p BNC1_a This compound (Absent) NF2_a NF2 (Decreased) BNC1_a->NF2_a Hippo_a Hippo Pathway (Inactive) NF2_a->Hippo_a YAP_a YAP Hippo_a->YAP_a Phosphorylation inhibited YAP_nuc_a YAP (Nuclear translocation) YAP_a->YAP_nuc_a Ferroptosis_a Ferroptosis (Induced) YAP_nuc_a->Ferroptosis_a Oocyte_a Oocyte Death Ferroptosis_a->Oocyte_a

References

Application Notes and Protocols: BNC-1 as a Biomarker for Ovarian Insufficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary Ovarian Insufficiency (POI) is a significant cause of infertility in women under 40, characterized by the premature depletion of ovarian follicles. Recent genetic studies have identified Basonuclin-1 (BNC-1) as a key protein implicated in the pathogenesis of POI. These application notes provide a comprehensive overview of the role of this compound in ovarian insufficiency, along with detailed protocols for its detection and analysis, to support further research and potential therapeutic development.

This compound is a zinc finger protein that plays a crucial role in the regulation of transcription in germ cells.[1][2] It is abundantly expressed in the oocytes of developing ovarian follicles.[1][3] Emerging evidence strongly suggests that haploinsufficiency of the BNC1 gene can be a direct cause of autosomal dominant POI.[3][4]

This compound and Ovarian Insufficiency: A Mechanistic Overview

Genetic studies have identified heterozygous mutations in the BNC1 gene in families with a history of POI.[3] A significant finding was a 5-base pair deletion leading to a frameshift and a premature stop codon, resulting in a truncated or absent this compound protein.[3] Further sequencing in a cohort of idiopathic POI patients revealed additional missense mutations in BNC1 that were not present in healthy controls.[3]

Mechanistically, this compound deficiency has been shown to disrupt several critical pathways in oocyte development:

  • Follicular Activation and Atresia: Lack of functional this compound leads to premature activation of primordial follicles and subsequent excessive follicular atresia (degeneration).[5][6]

  • Oocyte Ferroptosis: this compound deficiency can trigger oocyte death through a form of programmed cell death called ferroptosis, which is mediated by the NF2-YAP signaling pathway.[5][6]

  • Signaling Pathway Disruption: Knockdown of BNC1 has been demonstrated to reduce the levels of Bone Morphogenetic Protein 15 (BMP15) and phosphorylated AKT (p-AKT), both of which are essential for oocyte maturation and survival.[3]

  • Meiosis Inhibition: this compound appears to be necessary for the proper progression of meiosis in oocytes.[3]

Animal models have corroborated these findings. Female mice with a frameshift mutation in the Bnc1 gene, mirroring the human mutation, exhibit key features of POI, including infertility, elevated serum follicle-stimulating hormone (FSH) levels, smaller ovaries, and a reduced number of follicles.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the role of this compound in ovarian insufficiency.

Table 1: Genetic Variants of BNC1 Identified in Primary Ovarian Insufficiency Patients

Variant Type Location Predicted Effect Patient Cohort Reference
5 bp deletion (heterozygous)BNC1 geneFrameshift and premature stop codonLarge Chinese POI pedigree[3]
Missense mutation (heterozygous)BNC1 geneAbnormal nuclear localization4 of 82 idiopathic POI patients[3]

Table 2: Phenotypic Comparison of Wild-Type vs. Bnc1 Mutant Female Mice

Phenotype Wild-Type Mice Bnc1 Mutant Mice Reference
FertilityFertileInfertile[3]
Serum FSHNormalSignificantly increased[3][4]
Ovary SizeNormalDecreased[3][4]
Follicle NumberNormalReduced[3][4]

Experimental Protocols

The following are detailed protocols for the detection and quantification of this compound in ovarian tissue and other biological samples.

Immunohistochemistry (IHC) for this compound Detection in Ovarian Tissue

This protocol is designed for the localization of this compound protein in paraffin-embedded ovarian tissue sections.

Materials:

  • Paraffin-embedded ovarian tissue sections (4-5 µm)

  • Xylene

  • Ethanol (100%, 95%, 85%, 75%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Anti-BNC-1 antibody (optimal dilution to be determined by the user)

  • Secondary antibody: HRP-conjugated goat anti-rabbit/mouse IgG (as appropriate)

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene twice for 5 minutes each.

    • Immerse slides in 100% ethanol twice for 3 minutes each.

    • Immerse slides in 95%, 85%, 75%, and 70% ethanol for 3 minutes each.

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Heat slides in antigen retrieval buffer at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature.

    • Wash slides with PBS three times for 5 minutes each.

  • Blocking:

    • Incubate sections with blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-BNC-1 antibody in blocking solution.

    • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides with PBS three times for 5 minutes each.

    • Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash slides with PBS three times for 5 minutes each.

    • Apply DAB substrate and incubate until the desired stain intensity develops.

    • Rinse with deionized water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol and xylene.

    • Mount with a permanent mounting medium.

Western Blotting for this compound Quantification

This protocol allows for the quantification of this compound protein levels in ovarian tissue lysates.

Materials:

  • Ovarian tissue

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Anti-BNC-1 antibody

  • Secondary antibody: HRP-conjugated goat anti-rabbit/mouse IgG

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Homogenize ovarian tissue in ice-cold RIPA buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration using a BCA assay.

  • Sample Preparation:

    • Mix 20-30 µg of protein with Laemmli sample buffer.

    • Boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load samples onto an SDS-PAGE gel and run electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BNC-1 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Quantify band intensity using appropriate software.

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound

This is a general protocol for a sandwich ELISA to quantify this compound in serum, plasma, or cell culture supernatants. A specific, validated this compound ELISA kit should be used if available.

Materials:

  • ELISA plate pre-coated with a capture antibody against this compound

  • Samples and standards

  • Detection antibody (biotinylated anti-BNC-1 antibody)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution

  • Wash buffer

  • Plate reader

Procedure:

  • Sample and Standard Preparation:

    • Prepare serial dilutions of the this compound standard.

    • Prepare samples as per the kit's instructions.

  • Assay Procedure:

    • Add 100 µL of standards and samples to the appropriate wells.

    • Incubate for 2 hours at 37°C.

    • Aspirate and wash the wells four times with wash buffer.

    • Add 100 µL of the detection antibody to each well.

    • Incubate for 1 hour at 37°C.

    • Aspirate and wash the wells four times.

    • Add 100 µL of Streptavidin-HRP conjugate to each well.

    • Incubate for 1 hour at 37°C.

    • Aspirate and wash the wells five times.

    • Add 90 µL of TMB substrate to each well.

    • Incubate for 15-30 minutes at 37°C in the dark.

    • Add 50 µL of stop solution to each well.

  • Data Analysis:

    • Read the absorbance at 450 nm.

    • Generate a standard curve and calculate the this compound concentration in the samples.

Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound in oocytes and a general workflow for investigating this compound as a biomarker for ovarian insufficiency.

BNC1_Signaling_Pathway cluster_normal Normal Oocyte Function cluster_deficient This compound Deficiency BNC1 This compound BMP15 BMP15 BNC1->BMP15 + regulates pAKT p-AKT BNC1->pAKT + regulates Meiosis Meiosis Progression BNC1->Meiosis + supports NF2 NF2 BNC1->NF2 - inhibits Oocyte_Survival Oocyte Survival & Maturation BMP15->Oocyte_Survival pAKT->Oocyte_Survival Meiosis->Oocyte_Survival YAP YAP NF2->YAP - inhibits Ferroptosis Oocyte Ferroptosis YAP->Ferroptosis + induces POI Primary Ovarian Insufficiency Ferroptosis->POI

Caption: Proposed signaling pathway of this compound in oocytes.

BNC1_Biomarker_Workflow Patient Patient with Suspected Ovarian Insufficiency Sample_Collection Sample Collection (Blood, Ovarian Tissue) Patient->Sample_Collection Genetic_Analysis Genetic Analysis (BNC1 Sequencing) Sample_Collection->Genetic_Analysis Protein_Analysis Protein Analysis (ELISA, WB, IHC) Sample_Collection->Protein_Analysis Data_Integration Data Integration & Interpretation Genetic_Analysis->Data_Integration Protein_Analysis->Data_Integration Diagnosis Diagnosis/Prognosis of Ovarian Insufficiency Data_Integration->Diagnosis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting BNC-1 Western Blot Low Signal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low or no signal when performing western blots for the BNC-1 protein.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any band for this compound on my western blot. What are the possible causes and solutions?

A weak or absent signal for this compound can stem from several factors throughout the western blot workflow. Here is a breakdown of potential issues and how to address them:

  • Protein Extraction and Sample Preparation:

    • Low this compound Expression: this compound is a transcription factor and its expression levels can be low in certain cell or tissue types.[1][2] It is abundantly expressed in the basal cell layer of the epidermis, hair follicles, and the germ cells of the testis and ovary.[3][4][5] Confirm if your sample is expected to express this compound. Consider using a positive control, such as a lysate from a cell line known to express this compound.[6][7]

    • Inefficient Lysis: As this compound is a nuclear protein, incomplete lysis of the nuclear membrane will result in low protein yield.[1][8] Use a lysis buffer specifically designed for nuclear protein extraction, such as a RIPA buffer which contains harsher detergents like SDS, and consider mechanical disruption methods like sonication to ensure complete cell lysis.[2][7][9]

    • Protein Degradation: Proteases released during cell lysis can degrade your target protein. Always add a broad-spectrum protease inhibitor cocktail to your lysis buffer.[1][6][7][10]

    • Insufficient Protein Loaded: For low-abundance proteins like this compound, you may need to load a higher amount of total protein per lane.[6][11][12] Try loading between 50-100 µg of lysate.

  • Antibody-Related Issues:

    • Suboptimal Antibody Concentration: The concentration of both the primary and secondary antibodies is critical. Titrate your primary antibody to find the optimal concentration.[7][10] If the signal is weak, try increasing the concentration or incubating the primary antibody overnight at 4°C to enhance binding.[7][11]

    • Inactive Antibody: Improper storage or repeated freeze-thaw cycles can lead to a loss of antibody activity.[6][11] To test the activity of your antibodies, you can perform a dot blot.[6][7]

    • Primary and Secondary Antibody Incompatibility: Ensure your secondary antibody is raised against the host species of your primary antibody (e.g., use an anti-rabbit secondary antibody if your primary antibody was raised in a rabbit).[10]

  • Transfer and Detection Problems:

    • Inefficient Protein Transfer: Verify successful transfer by staining the membrane with Ponceau S after transfer.[12][13] For a protein of this compound's size (~110 kDa), ensure adequate transfer time and consider using a wet transfer system, which is often more efficient for larger proteins.[14] Using a PVDF membrane is also recommended due to its higher binding capacity compared to nitrocellulose.[2]

    • Inactive Detection Reagent: Ensure your ECL substrate has not expired and is active.[11] For low-abundance proteins, using a high-sensitivity chemiluminescent substrate can significantly improve signal detection.[2][9][15]

    • Incorrect Membrane Placement: Ensure the membrane is placed correctly in the imaging system.[16]

Q2: My this compound band is very faint. How can I increase the signal intensity?

To enhance a weak this compound signal, consider the following optimization steps:

  • Enrich for Your Target Protein: Since this compound is a nuclear protein, performing a nuclear fractionation to enrich the nuclear protein component of your sample can significantly increase the concentration of this compound loaded on the gel.[2][7]

  • Optimize Antibody Incubation: Increase the primary antibody incubation time to overnight at 4°C.[7] Also, ensure thorough but not excessive washing, as too much washing can strip the antibody from the blot.[6]

  • Amplify the Signal: Use a high-sensitivity ECL substrate designed for detecting low-abundance proteins.[2][9] Ensure you are using the recommended dilution for your HRP-conjugated secondary antibody; a dilution that is too high can result in a weak signal.[9]

  • Increase Protein Load: Carefully increase the amount of total protein loaded per well.[11][12] However, be aware that overloading can lead to high background and non-specific bands.[11][17]

Q3: I am getting multiple bands in my this compound western blot. What could be the reason?

The appearance of multiple bands can be due to several factors:

  • Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins. Try increasing the stringency of your washes by adding more Tween-20 to your wash buffer or increasing the number of washes.[10] You can also try using a different blocking buffer (e.g., switching from non-fat dry milk to BSA or vice versa).[6][11]

  • Protein Degradation: If you see bands at a lower molecular weight than expected for this compound (~110 kDa), it could be due to protein degradation.[14] Ensure you are using fresh protease inhibitors in your lysis buffer.

  • Post-Translational Modifications or Splice Variants: this compound is known to have multiple alternatively spliced transcript variants, which could result in different protein isoforms.[4] Phosphorylation of this compound has also been reported, which can affect its migration on the gel.[3]

  • Excessive Protein Loading: Overloading the gel with too much protein can lead to the appearance of non-specific bands.[10][17]

Experimental Protocols

Detailed Western Blot Protocol for this compound Detection

This protocol is a general guideline and may require optimization for your specific experimental conditions.

1. Sample Preparation (Nuclear Protein Extraction)

  • Harvest cells and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.

  • Lyse the cell membrane by passing the suspension through a narrow-gauge needle or using a Dounce homogenizer.

  • Centrifuge to pellet the nuclei.

  • Resuspend the nuclear pellet in a nuclear extraction buffer containing a high salt concentration and protease inhibitors.

  • Incubate on ice with intermittent vortexing to lyse the nuclei.

  • Centrifuge at high speed to pellet the nuclear debris and collect the supernatant containing the nuclear proteins.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer

  • Mix your protein sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Load 50-100 µg of the protein lysate per well onto a polyacrylamide gel. The percentage of the gel should be appropriate for the size of this compound (~110 kDa).

  • Run the gel until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF membrane using a wet transfer system.[13]

  • After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency.[13]

3. Immunodetection

  • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature or overnight at 4°C.[18]

  • Incubate the membrane with the primary antibody against this compound, diluted in the blocking buffer, overnight at 4°C with gentle agitation. (Refer to the antibody datasheet for the recommended starting dilution, e.g., 1.0 ug/ml).[14]

  • Wash the membrane three times for 5-10 minutes each with TBST.[19]

  • Incubate the membrane with an HRP-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time (usually 1-5 minutes).[16][20]

  • Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[9]

Data Presentation

Table 1: Troubleshooting Summary for Low this compound Signal

Potential Cause Recommended Solution Key Considerations
Low Protein Expression Use positive control tissue/cells (e.g., keratinocytes, testis).[3][4][5]Confirm this compound expression in your specific sample type through literature or other methods.
Inefficient Protein Extraction Use a nuclear extraction protocol. Employ sonication to ensure complete lysis.[2]This compound is a nuclear protein.[8]
Protein Degradation Add a protease inhibitor cocktail to the lysis buffer.[1][6]Perform all extraction steps on ice or at 4°C.
Insufficient Protein Load Load 50-100 µg of total protein per lane.Overloading can cause high background.[11]
Suboptimal Antibody Dilution Titrate the primary antibody. Increase concentration or incubation time (overnight at 4°C).[7]Refer to the antibody datasheet for the manufacturer's recommendation.[14]
Poor Protein Transfer Use a PVDF membrane and a wet transfer system. Confirm transfer with Ponceau S staining.[13]Transfer efficiency can be lower for high molecular weight proteins like this compound.
Inactive Detection Reagent Use a fresh, high-sensitivity ECL substrate.[2][9]Check the expiration date of your reagents.

Visualizations

Experimental Workflow

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis_transfer Electrophoresis & Transfer cluster_immunodetection Immunodetection Sample_Collection Sample Collection (e.g., Keratinocytes, Testis) Lysis Cell Lysis (Nuclear Extraction Buffer + Protease Inhibitors) Sample_Collection->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE (Load 50-100 µg) Quantification->SDS_PAGE Transfer Protein Transfer (PVDF Membrane, Wet Transfer) SDS_PAGE->Transfer Ponceau_S Ponceau S Stain (Verify Transfer) Transfer->Ponceau_S Blocking Blocking (5% Milk or BSA in TBST) Ponceau_S->Blocking Primary_Ab Primary Antibody Incubation (Anti-BNC-1, 4°C Overnight) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Signal Detection (High-Sensitivity ECL Substrate) Secondary_Ab->Detection Troubleshooting_Logic Start Low or No this compound Signal Check_Transfer Ponceau S stain visible? Start->Check_Transfer Check_Positive_Control Signal in Positive Control? Check_Transfer->Check_Positive_Control Yes Solution_Transfer Optimize Transfer Protocol (Time, Buffer, Membrane) Check_Transfer->Solution_Transfer No Check_Antibodies Antibodies Validated? Check_Positive_Control->Check_Antibodies No Solution_Sample_Prep Optimize Sample Prep (Nuclear Extraction, Increase Load) Check_Positive_Control->Solution_Sample_Prep Yes Optimize_Detection Increase Sensitivity Check_Antibodies->Optimize_Detection No Solution_Antibodies Optimize Antibody Conditions (Concentration, Incubation Time) Check_Antibodies->Solution_Antibodies Yes Solution_Detection Use High-Sensitivity Substrate, Optimize Exposure Optimize_Detection->Solution_Detection BNC1_Signaling_Pathway BNC1 This compound CCL20 CCL20 Promoter BNC1->CCL20 Inhibits Transcription JAK2 JAK2 CCL20->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 BCL2 BCL-2 (Anti-apoptotic) pSTAT3->BCL2 Increases Expression BAX BAX (Pro-apoptotic) pSTAT3->BAX Decreases Expression Proliferation Cell Proliferation pSTAT3->Proliferation Apoptosis Apoptosis BCL2->Apoptosis BAX->Apoptosis

References

challenges in BNC-1 inhibitor solubility and delivery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on publicly available data regarding general challenges in drug development, as specific information about "BNC-1 inhibitors" is not available in the public domain. The experimental protocols and troubleshooting guides are derived from standard pharmaceutical sciences and may require significant adaptation for a specific, novel compound.

Frequently Asked Questions (FAQs)

Q1: My this compound inhibitor shows poor solubility in aqueous solutions. What are the initial steps for troubleshooting this issue?

A1: Poor aqueous solubility is a common challenge for many small molecule inhibitors. Initial troubleshooting should focus on characterizing the physicochemical properties of your compound and exploring simple formulation strategies.

  • pH-Dependent Solubility Profile: Determine the compound's pKa and assess its solubility at different pH values. Many compounds exhibit higher solubility at a pH where they are ionized.

  • Salt Forms: Investigate the formation of different salt forms (e.g., hydrochloride, mesylate), which can significantly improve solubility and dissolution rates compared to the free base or acid.

  • Co-solvents: Evaluate the use of biocompatible co-solvents (e.g., ethanol, propylene glycol, PEG 400) to increase the solubility of the compound in your vehicle for in vitro assays. However, be mindful of potential co-solvent toxicity in cellular or in vivo models.

Q2: I am observing precipitation of my this compound inhibitor during in vitro cell-based assays. How can I prevent this?

A2: Precipitation in cell culture media can lead to inaccurate and unreliable results. This is often due to the low solubility of the compound in the complex aqueous environment of the media, which may contain salts and proteins that reduce the solvating capacity of any co-solvents used in the stock solution.

  • Reduce Final Concentration: The most straightforward approach is to work at lower concentrations of the inhibitor, if therapeutically relevant.

  • Use of Serum: Fetal bovine serum (FBS) and other serum components contain albumin and other proteins that can bind to hydrophobic compounds and help maintain their solubility. Ensure your media contains an appropriate percentage of serum.

  • Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used excipient for this purpose.

Q3: What are the key considerations for developing an oral delivery system for a poorly soluble this compound inhibitor?

A3: For oral delivery, the primary challenge is ensuring that the inhibitor can dissolve in the gastrointestinal fluids and then permeate the gut wall to reach systemic circulation.

  • Biopharmaceutics Classification System (BCS): First, determine the BCS class of your inhibitor. This system classifies drugs based on their solubility and permeability. A poorly soluble compound will likely fall into Class II (high permeability, low solubility) or Class IV (low permeability, low solubility).

  • Amorphous Solid Dispersions (ASDs): One of the most effective strategies for improving the oral bioavailability of BCS Class II/IV compounds is to formulate them as ASDs. By dispersing the drug in an amorphous state within a polymer matrix, the high energy of the amorphous form leads to transiently higher aqueous concentrations upon dissolution (a "supersaturated" state).

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) are lipid-based formulations that can improve the solubility and absorption of lipophilic drugs. These formulations form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.

Troubleshooting Guides

Guide 1: Low Bioavailability in Animal Models

This guide provides a logical workflow for troubleshooting poor oral bioavailability of a this compound inhibitor.

G start Low Oral Bioavailability Observed check_sol Is the compound soluble in GI fluids? start->check_sol check_perm Is the compound permeable across the gut wall? check_sol->check_perm Yes sol_strat Implement Solubility Enhancement (e.g., ASD, SMEDDS) check_sol->sol_strat No check_met Is the compound subject to significant first-pass metabolism? check_perm->check_met Yes perm_strat Investigate Permeation Enhancers or Alternative Routes check_perm->perm_strat No met_strat Co-administer with Metabolic Inhibitor (for investigation) or Modify Structure check_met->met_strat Yes end_point Re-evaluate Bioavailability check_met->end_point No sol_strat->end_point perm_strat->end_point met_strat->end_point

Caption: Troubleshooting workflow for low oral bioavailability.

Guide 2: Inconsistent In Vitro Assay Results

This guide outlines steps to address variability in data from cell-based or biochemical assays.

G start Inconsistent In Vitro Results check_precip Is precipitation visible in media? start->check_precip check_stock Is the stock solution stable? check_precip->check_stock No solubilize Improve Solubility in Assay Media (e.g., use cyclodextrin, increase serum) check_precip->solubilize Yes check_adsorp Is the compound adsorbing to plasticware? check_stock->check_adsorp Yes remake_stock Prepare Fresh Stock Solution Before Each Experiment check_stock->remake_stock No use_low_bind Use Low-Binding Plates or Glassware check_adsorp->use_low_bind Yes end_point Re-run Assay check_adsorp->end_point No solubilize->end_point remake_stock->end_point use_low_bind->end_point

Caption: Troubleshooting guide for inconsistent in vitro results.

Quantitative Data Summary

Table 1: Comparison of Solubility Enhancement Techniques

TechniqueTypical Fold Increase in SolubilityAdvantagesDisadvantages
pH Adjustment 10 - 1,000Simple, cost-effective.Only applicable to ionizable compounds; risk of precipitation upon dilution.
Co-solvents 2 - 500Easy to prepare for preclinical studies.Potential for toxicity; may precipitate upon dilution in aqueous media.
Cyclodextrins 10 - 5,000High solubilization capacity; can improve stability.Potential for nephrotoxicity (depending on type and route).
Amorphous Solid Dispersions 10 - 10,000Significant increase in apparent solubility and dissolution rate.Physically unstable (risk of recrystallization); complex manufacturing.
SMEDDS > 1,000Enhances both solubility and permeability; protects drug from degradation.Requires careful selection of oils, surfactants, and co-surfactants.

Experimental Protocols

Protocol 1: Preparation of Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To prepare an ASD of a this compound inhibitor to improve its dissolution rate and apparent solubility.

Materials:

  • This compound Inhibitor

  • Polymer (e.g., PVP K30, HPMC-AS)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane) capable of dissolving both the drug and the polymer.

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Preparation of Spray Solution:

    • Accurately weigh the this compound inhibitor and the selected polymer (e.g., in a 1:3 drug-to-polymer ratio).

    • Dissolve both components in a minimal amount of the selected organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Set the water bath temperature to a point that ensures rapid evaporation but does not degrade the compound (e.g., 40-50°C).

    • Apply vacuum and rotation. The solvent will evaporate, leaving a thin film of the drug-polymer mixture on the flask wall.

  • Drying:

    • Once all the solvent is removed, carefully scrape the solid film from the flask.

    • Transfer the solid to a vacuum oven and dry for 24-48 hours at a moderate temperature (e.g., 40°C) to remove any residual solvent.

  • Characterization:

    • The resulting powder should be characterized by Powder X-ray Diffraction (PXRD) to confirm its amorphous nature (i.e., absence of sharp peaks characteristic of crystalline material).

    • Differential Scanning Calorimetry (DSC) can also be used to confirm the absence of a melting endotherm for the crystalline drug.

  • Performance Testing:

    • Conduct in vitro dissolution studies, comparing the dissolution profile of the ASD to the pure crystalline this compound inhibitor in a relevant buffer (e.g., simulated gastric or intestinal fluid).

Protocol 2: In Vitro Dissolution Testing for Poorly Soluble Compounds

Objective: To assess and compare the dissolution rate of different formulations of a this compound inhibitor.

Materials:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Dissolution vessels

  • Dissolution medium (e.g., Simulated Gastric Fluid (SGF) pH 1.2, or Fasted State Simulated Intestinal Fluid (FaSSIF) pH 6.5)

  • This compound inhibitor formulations (e.g., pure drug, physical mixture, ASD)

  • Syringes and filters (e.g., 0.45 µm PVDF)

  • HPLC system for quantification

Methodology:

  • Apparatus Setup:

    • Pre-heat the dissolution medium to 37 ± 0.5°C in the dissolution vessels.

    • Set the paddle speed, typically to 50 or 75 RPM.

  • Sample Introduction:

    • Introduce a precisely weighed amount of the this compound inhibitor formulation into each vessel. The amount should be sufficient to achieve "sink" conditions if possible, but for poorly soluble drugs, "non-sink" conditions are often used to observe supersaturation from enabling formulations like ASDs.

  • Sampling:

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the paddle and the surface of the medium.

    • Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

    • If necessary, replace the withdrawn volume with fresh, pre-warmed medium.

  • Quantification:

    • Analyze the concentration of the dissolved this compound inhibitor in each filtered sample using a validated HPLC method.

  • Data Analysis:

    • Plot the concentration of the this compound inhibitor versus time to generate a dissolution profile for each formulation. This allows for direct comparison of their performance.

improving the specificity of BNC-1 antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the specificity of BNC-1 antibodies in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound antibody and what is its primary application?

The this compound polyclonal antibody targets the Basonuclin 1 (Bnc1) protein, a transcription factor involved in the regulation of gene expression during development. It is primarily used in research applications such as Western blotting and immunohistochemistry to study the role of Bnc1 in processes like nervous system development.

Q2: What are the common causes of non-specific binding with this compound antibodies?

Non-specific binding can arise from several factors, including:

  • Cross-reactivity: The antibody may recognize proteins with similar structural regions (epitopes) to Bnc1.

  • Incorrect antibody concentration: Using a concentration that is too high can lead to off-target binding.

  • Suboptimal blocking: Inadequate blocking of non-specific binding sites on the membrane or tissue.

  • Issues with buffers and wash steps: Incorrect salt concentration or pH of buffers, and insufficient washing can contribute to background noise.

Q3: How can I check for potential cross-reactivity of my this compound antibody?

A bioinformatic approach is to perform a protein sequence alignment using a tool like NCBI-BLAST. You can compare the immunogen sequence of the this compound antibody to other proteins in your species of interest to identify potential sequence homology that could lead to cross-reactivity.

Q4: When should I consider switching from a polyclonal to a monoclonal this compound antibody?

If you consistently experience issues with non-specific binding that cannot be resolved through optimization, switching to a monoclonal antibody may be a solution. Polyclonal antibodies recognize multiple epitopes on the target protein, which can sometimes lead to a higher chance of cross-reactivity. A monoclonal antibody, which recognizes a single epitope, may offer higher specificity.

Troubleshooting Guides

High Background in Western Blotting

High background in Western blotting can obscure the specific signal from your this compound antibody. The following table outlines potential causes and solutions.

Observation Potential Cause Recommended Solution
High, uniform background Inadequate blockingIncrease blocking time (e.g., to 2 hours at room temperature or overnight at 4°C). Try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk).
Primary antibody concentration too highPerform a dot blot to determine the optimal antibody concentration. Decrease the primary antibody concentration in subsequent experiments.
Insufficient washingIncrease the number and duration of wash steps. Add a detergent like Tween 20 (0.05-0.1%) to your wash buffer.
"Speckled" or uneven background Aggregated antibodyCentrifuge the antibody solution before use to pellet any aggregates. Filter the antibody solution through a 0.22 µm filter.
Contaminated buffersPrepare fresh buffers and filter them.
Multiple non-specific bands Cross-reactivity of the primary antibodyPerform a BLAST search with the immunogen sequence to check for homology with other proteins. If possible, use a peptide competition assay to confirm specificity.
Non-specific binding of the secondary antibodyRun a control lane with only the secondary antibody to check for non-specific binding. If bands appear, choose a different secondary antibody.
Weak or No Signal in Immunohistochemistry (IHC)

A weak or absent signal in IHC can be due to a variety of factors related to tissue preparation, antigen retrieval, and antibody incubation.

Observation Potential Cause Recommended Solution
No staining in positive control tissue Incorrect antigen retrieval methodReview the antibody datasheet for the recommended antigen retrieval protocol. Optimize the pH and incubation time of the retrieval buffer.
Primary antibody not functionalVerify the antibody's expiration date and storage conditions. Test the antibody in a different application, like Western blotting, if possible.
Weak staining in all tissues Primary antibody concentration too lowIncrease the concentration of the this compound antibody.
Insufficient incubation timeIncrease the primary antibody incubation time (e.g., overnight at 4°C).
High background staining Endogenous peroxidase activity (for HRP-based detection)Include a quenching step with hydrogen peroxide before primary antibody incubation.
Non-specific binding of primary or secondary antibodiesIncrease the concentration of blocking serum from the same species as the secondary antibody.

Experimental Protocols

Protocol 1: Optim

BNC-1 assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the BNC-1 (Bio-Nano-Cell) Assay. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability and reproducibility issues that may be encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are acceptable levels of variability in the this compound assay?

Acceptable variability is often determined by the coefficient of variation (%CV), which is the ratio of the standard deviation to the mean.[1] For quantitative biological assays, general guidelines are as follows:

  • Intra-assay %CV: This measures the variability within a single assay plate or run. It should ideally be less than 10%.[1]

  • Inter-assay %CV: This assesses the variability between different assay plates or runs over time. An inter-assay %CV of less than 15% is generally considered acceptable.[1]

It is important to calculate CVs from the final calculated concentrations rather than raw data like optical densities.[1]

Q2: How can I minimize plate-to-plate variability?

Plate-to-plate variability can be minimized by:

  • Using a reference standard or control: Including a known positive and negative control on every plate allows for normalization of results.

  • Standardizing reagent preparation: Prepare large batches of reagents to be used across all plates in an experiment.

  • Automating liquid handling: Use of multichannel or automated liquid handlers can reduce pipetting errors.

  • Calibrating instruments: Regular calibration of plate readers and other equipment ensures consistent performance. One method to calibrate fluorimeter sensitivity is to add a stable fluorescent compound, such as rhodamine B, to the assay plates.[2]

  • Consistent incubation times: Ensure all plates are incubated for the same duration under identical conditions.

Q3: My positive and negative controls are not showing the expected separation. What should I do?

A lack of separation between controls, often referred to as a poor assay window or Z'-factor, can be caused by several factors:

  • Suboptimal reagent concentrations: Titrate critical reagents like antibodies or detection substrates to find the optimal concentration.

  • Incorrect instrument settings: Ensure that the gain settings on your plate reader are not causing signal saturation.[3]

  • Degraded reagents: Reagents can degrade over time, especially if not stored properly. Use fresh reagents to see if the issue resolves.

  • Cell health: Ensure your cells are healthy and in the exponential growth phase.

Troubleshooting Guide

Issue 1: High Intra-Assay Variability (%CV > 10%)
Potential Cause Recommended Solution
Inconsistent Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth.
Edge Effects Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity. Ensure even temperature distribution during incubation.
Cell Clumping Ensure a single-cell suspension is achieved before plating. Use a cell-detaching agent like Trypsin-EDTA and gently pipette to break up clumps.
Incomplete Reagent Mixing Gently agitate the plate after adding reagents, avoiding splashing.
Issue 2: High Inter-Assay Variability (%CV > 15%)
Potential Cause Recommended Solution
Reagent Lot-to-Lot Variability Qualify new lots of critical reagents (e.g., antibodies, serum) against the old lot before use.[4]
Inconsistent Cell Passage Number Use cells within a defined passage number range for all experiments to avoid phenotypic drift.
Variations in Incubation Conditions Use a calibrated incubator and monitor temperature and CO₂ levels regularly.
Analyst-to-Analyst Differences Ensure all users are following the exact same detailed Standard Operating Procedure (SOP).[5]
Issue 3: Low Signal or No Response
Potential Cause Recommended Solution
Incorrect Wavelength/Filter Settings Verify that the excitation and emission wavelengths on the plate reader are correct for your fluorophore.[6]
Low Cell Seeding Density Optimize the cell seeding density to ensure a sufficient number of cells are present at the time of the assay.[7]
Inactive Compound/Reagent Check the expiration date and storage conditions of all reagents. Test with a known active compound.
Interfering Substances in Sample Some compounds or buffers can interfere with the assay signal. Run a control with the sample buffer alone to check for interference.[8]

Experimental Protocols

Protocol 1: Optimization of Cell Seeding Density

Objective: To determine the optimal number of cells per well that ensures exponential growth and a robust assay signal.[7]

Methodology:

  • Cell Preparation: Culture cells until they reach approximately 80% confluency. Harvest the cells using standard cell culture techniques.

  • Cell Counting: Perform an accurate cell count using a hemocytometer or automated cell counter.

  • Serial Dilution: Prepare a series of cell suspensions in culture medium to achieve densities ranging from 1,000 to 40,000 cells per 100 µL.

  • Cell Seeding: Seed 100 µL of each cell suspension into the wells of a 96-well plate. Include wells with medium only as a background control.

  • Incubation: Incubate the plate for the intended duration of the experiment (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).

  • Viability Assay: At the end of the incubation period, perform the this compound viability assay according to the standard protocol.

  • Data Analysis: Plot the signal (e.g., fluorescence or absorbance) against the number of cells seeded. The optimal seeding density should fall within the linear range of this curve.

Protocol 2: this compound Assay for Compound Cytotoxicity

Objective: To measure the cytotoxic effect of a compound on a specific cell line.

Methodology:

  • Cell Seeding: Based on the optimization from Protocol 1, seed the optimal number of cells in 100 µL of culture medium into each well of a 96-well plate. Incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of the test compound in culture medium. Also prepare a vehicle control (e.g., DMSO in medium) at the same concentration as the highest compound concentration.

  • Compound Treatment: Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions and vehicle controls to the respective wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 48 hours).

  • Assay Execution: Add the this compound assay reagent to each well and incubate for the recommended time (e.g., 2-4 hours).

  • Data Acquisition: Measure the signal using a microplate reader at the appropriate wavelengths.

  • Data Analysis:

    • Subtract the average background signal (medium only wells) from all other values.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control: % Viability = (Signal_Treated / Signal_VehicleControl) * 100

    • Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

BNC1_Signaling_Pathway cluster_membrane Cell Membrane Receptor This compound Receptor KinaseA Kinase A Receptor->KinaseA Activation Ligand External Ligand Ligand->Receptor Binding KinaseB Kinase B KinaseA->KinaseB Phosphorylation TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus Translocation CellViability Cell Viability Nucleus->CellViability Gene Expression

Caption: Hypothetical this compound signaling pathway leading to changes in cell viability.

BNC1_Assay_Workflow start Start seed_cells 1. Seed Cells in 96-well Plate start->seed_cells incubate1 2. Incubate (24h) seed_cells->incubate1 add_compound 3. Add Compound (Serial Dilutions) incubate1->add_compound incubate2 4. Incubate (e.g., 48h) add_compound->incubate2 add_reagent 5. Add this compound Assay Reagent incubate2->add_reagent incubate3 6. Incubate (2-4h) add_reagent->incubate3 read_plate 7. Read Plate (Fluor/Abs) incubate3->read_plate analyze_data 8. Analyze Data (IC50, %Viability) read_plate->analyze_data end End analyze_data->end

Caption: General experimental workflow for the this compound cytotoxicity assay.

Troubleshooting_Tree issue High Assay Variability? intra_assay Intra-Assay (%CV > 10%) issue->intra_assay Yes, Within Plate inter_assay Inter-Assay (%CV > 15%) issue->inter_assay Yes, Between Plates check_pipetting Check Pipetting Technique & Calibration intra_assay->check_pipetting check_edge_effects Evaluate for Edge Effects intra_assay->check_edge_effects check_reagent_lots Qualify New Reagent Lots inter_assay->check_reagent_lots check_cell_passage Standardize Cell Passage Number inter_assay->check_cell_passage solution_pipetting Refine Technique, Use Reverse Pipetting check_pipetting->solution_pipetting solution_edge Avoid Outer Wells or Use Buffer check_edge_effects->solution_edge solution_lots Perform Lot-to-Lot Bridging Studies check_reagent_lots->solution_lots solution_passage Define and Adhere to Passage Window check_cell_passage->solution_passage

Caption: Troubleshooting decision tree for this compound assay variability.

References

BNC-1 Activity Measurements: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the refinement of BNC-1 activity measurement protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound and how is its activity typically measured?

A1: this compound (Basonuclin-1) is a zinc finger protein that functions as a transcription factor. Its activity is generally characterized by its ability to bind to specific DNA sequences in the promoter regions of its target genes, thereby regulating their transcription. The most common approaches to measure this compound activity are:

  • Reporter Gene Assays: These assays measure the effect of this compound on the transcriptional activity of a target gene promoter.

  • DNA Binding Assays: These methods directly assess the binding of this compound to its specific DNA recognition sequence.

Q2: Which specific gene is a known target of this compound, and how does this compound regulate it?

A2: this compound has been shown to act as a suppressor of the C-C Motif Chemokine Ligand 20 (CCL20) gene.[1][2] It achieves this by binding to the promoter region of the CCL20 gene, which in turn inhibits the JAK-STAT signaling pathway.[1][2]

Q3: What are the key experimental methods to quantify this compound's activity on the CCL20 promoter?

A3: To quantify the inhibitory effect of this compound on the CCL20 promoter, a dual-luciferase reporter assay is a highly effective method.[3][4][5][6][7][8][9] This involves co-transfecting cells with a vector expressing this compound and a reporter vector where the firefly luciferase gene is under the control of the CCL20 promoter. A second vector containing the Renilla luciferase gene under a constitutive promoter is also co-transfected to normalize for transfection efficiency.[9]

Q4: How can I directly measure the binding of this compound to DNA?

A4: Chromatin Immunoprecipitation (ChIP) is a powerful technique to confirm the direct binding of this compound to the CCL20 promoter within a cellular context.[10][11][12][13][14] This method involves cross-linking proteins to DNA, immunoprecipitating this compound along with its bound DNA, and then using PCR to detect the presence of the CCL20 promoter sequence. Another common in vitro method is the Electrophoretic Mobility Shift Assay (EMSA), which detects the change in migration of a labeled DNA probe corresponding to the this compound binding site when it is incubated with this compound protein.[15][16][17][18]

Experimental Protocols

Dual-Luciferase Reporter Assay for this compound Activity

This protocol is designed to quantify the transcriptional repression of the CCL20 promoter by this compound.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Expression vector for human this compound

  • Reporter vector containing the human CCL20 promoter upstream of the firefly luciferase gene

  • Control vector with Renilla luciferase under a constitutive promoter (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • 96-well white, clear-bottom tissue culture plates

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Methodology:

  • Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.

  • Transfection:

    • Prepare a master mix for transfection. For each well, combine:

      • 100 ng of the CCL20 promoter-luciferase reporter vector

      • 10 ng of the Renilla luciferase control vector

      • Variable amounts of the this compound expression vector (e.g., 0, 25, 50, 100 ng). Use an empty vector to keep the total amount of DNA constant.

    • Follow the manufacturer's protocol for your chosen transfection reagent.

  • Incubation: Incubate the cells for 48 hours post-transfection.

  • Cell Lysis:

    • Remove the culture medium and wash the cells once with PBS.

    • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate on a shaker for 15 minutes at room temperature.

  • Luminescence Measurement:

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity.

    • Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and activate the Renilla luciferase. Measure the Renilla luciferase activity.

  • Data Analysis:

    • Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency.

    • Plot the normalized luciferase activity against the concentration of the this compound expression vector.

Chromatin Immunoprecipitation (ChIP) Assay for this compound Binding

This protocol details the steps to verify the in vivo binding of this compound to the CCL20 promoter.

Materials:

  • Cells expressing this compound

  • Formaldehyde (1% final concentration) for cross-linking

  • Glycine to quench cross-linking

  • Lysis buffer

  • Sonication equipment

  • Anti-BNC-1 antibody (ChIP-grade)

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Wash buffers of increasing stringency

  • Elution buffer

  • Proteinase K

  • PCR purification kit

  • Primers specific for the CCL20 promoter region

  • qPCR machine and reagents

Methodology:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the chromatin overnight at 4°C with an anti-BNC-1 antibody or a control IgG.

    • Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification: Purify the immunoprecipitated DNA using a PCR purification kit.

  • qPCR Analysis: Perform quantitative PCR using primers designed to amplify a region of the CCL20 promoter. Analyze the enrichment of the CCL20 promoter sequence in the this compound immunoprecipitated sample relative to the IgG control.

Troubleshooting Guides

Dual-Luciferase Reporter Assay
ProblemPossible CauseSuggested Solution
Weak or No Signal Low transfection efficiency.Optimize the DNA to transfection reagent ratio and cell density.
Inactive reagents.Use fresh luciferase assay reagents.
Weak promoter activity.Ensure the CCL20 promoter is active in the chosen cell line.
High Background Contamination of reagents.Use fresh, sterile reagents and media.
Cross-talk between wells.Use opaque, white-walled plates to minimize light scatter.[19][20][21]
Intrinsic luciferase-like activity in test compounds.Run a control with the compound and cell lysate without the reporter vector.
High Variability Pipetting errors.Use a master mix for transfection and assay reagents. Ensure pipettes are calibrated.[19]
Inconsistent cell numbers.Ensure even cell seeding and check for cell death.
Fluctuations in transfection efficiency.Normalize data using a co-transfected control reporter (e.g., Renilla).[3]
Chromatin Immunoprecipitation (ChIP) Assay
ProblemPossible CauseSuggested Solution
Low DNA Yield Insufficient starting material.Use an adequate number of cells (typically 1-10 million per IP).[13]
Inefficient cell lysis or chromatin shearing.Optimize lysis conditions and sonication parameters.
Poor antibody quality.Use a ChIP-validated antibody and optimize the antibody concentration.[10][11]
High Background Insufficient washing.Increase the number and stringency of washes.
Too much antibody or chromatin.Titrate the amount of antibody and chromatin used for immunoprecipitation.[12]
Non-specific binding to beads.Pre-clear the chromatin with beads before adding the specific antibody.
No Enrichment of Target This compound does not bind the target region in the chosen cell type/condition.Confirm this compound expression and consider alternative cell lines or treatments.
Inefficient immunoprecipitation.Optimize antibody incubation time and temperature.
Incorrect primer design.Design and validate primers for a known positive control locus.

Quantitative Data Summary

The following tables provide representative quantitative data to guide experimental design and data interpretation for this compound activity assays.

Table 1: Expected Signal-to-Noise Ratios in a Dual-Luciferase Reporter Assay

ConditionFirefly/Renilla Ratio (Mean ± SD)Signal-to-Noise Ratio
Control (Empty Vector)100 ± 15-
This compound (Low Expression)60 ± 101.7
This compound (High Expression)20 ± 55.0
Note: These are hypothetical values to illustrate expected trends. Actual values will vary depending on the cell line, promoter strength, and expression levels.

Table 2: Typical Parameters for ChIP-qPCR Analysis

ParameterRecommended Range
Chromatin Input per IP10-25 µg
Antibody per IP2-10 µg
Chromatin Fragment Size200-1000 bp
Percent Input Recovery (Positive Locus)0.1% - 1%
Fold Enrichment over IgG (Positive Locus)> 5-fold
Note: These values serve as a general guideline and should be optimized for each specific antibody and cell type.

Visualizations

BNC1_Signaling_Pathway This compound Signaling Pathway in Gastric Cancer BNC1 This compound CCL20_Promoter CCL20 Promoter BNC1->CCL20_Promoter binds to CCL20 CCL20 CCL20_Promoter->CCL20 suppresses expression JAK_STAT_Pathway JAK-STAT Pathway CCL20->JAK_STAT_Pathway activates Apoptosis Apoptosis JAK_STAT_Pathway->Apoptosis Cell_Proliferation Cell Proliferation JAK_STAT_Pathway->Cell_Proliferation

Caption: this compound binds to the CCL20 promoter, leading to apoptosis.

Luciferase_Assay_Workflow Dual-Luciferase Reporter Assay Workflow cluster_transfection Cell Transfection cluster_measurement Luminescence Measurement cluster_analysis Data Analysis BNC1_Vector This compound Expression Vector Cells HEK293T Cells BNC1_Vector->Cells CCL20_Luc_Vector CCL20 Promoter-Luciferase Vector CCL20_Luc_Vector->Cells Renilla_Vector Renilla Control Vector Renilla_Vector->Cells Lysis Cell Lysis Cells->Lysis Firefly_Luc Measure Firefly Luciferase Lysis->Firefly_Luc Renilla_Luc Measure Renilla Luciferase Firefly_Luc->Renilla_Luc Normalization Normalize Firefly to Renilla Renilla_Luc->Normalization Activity Determine this compound Repressive Activity Normalization->Activity

Caption: Workflow for measuring this compound activity via luciferase assay.

Troubleshooting_Logic Troubleshooting Logic for Weak Signal Start Weak or No Signal Check_Transfection Transfection Efficiency Low? Start->Check_Transfection Check_Reagents Reagents Active? Check_Transfection->Check_Reagents No Solution1 Optimize DNA:Reagent Ratio Check_Transfection->Solution1 Yes Check_Promoter Promoter Active in Cell Line? Check_Reagents->Check_Promoter Yes Solution2 Use Fresh Reagents Check_Reagents->Solution2 No Solution3 Validate Promoter or Change Cell Line Check_Promoter->Solution3 No

Caption: Decision tree for troubleshooting weak signals in assays.

References

addressing BNC-1 toxicity in cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing BNC-1 toxicity in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage common issues related to this compound-induced cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it causing toxicity in my cell cultures?

A1: The term "this compound" can refer to different entities, and the nature of the toxicity depends on which one you are working with.

  • Basonuclin 1 (BNC1): This is a transcription factor that has been identified as a tumor suppressor.[1] In cancer cell lines, overexpression of BNC1 can induce apoptosis (programmed cell death) by suppressing the CCL20/JAK-STAT signaling pathway.[1] This leads to a decrease in the anti-apoptotic protein BCL-2 and an increase in the pro-apoptotic protein BAX.[1] Therefore, the "toxicity" observed is the intended biological effect of the protein in susceptible cells.

  • Boron Nitride Nanotubes (BNNTs): These nanomaterials can be cytotoxic to various cell types, even at low concentrations.[2] The toxicity is thought to be related to their physical and chemical properties, which can induce cellular stress and damage.[2]

  • Other BNC Compounds: "BNC" may be used as an abbreviation for other chemical compounds or formulations. The toxicity profile will be specific to the particular molecule and its mechanism of action.

It is crucial to first correctly identify the "this compound" agent in your experiments to understand the cause of toxicity.

Q2: My cells are dying after treatment with a this compound compound. How can I confirm it's due to apoptosis?

A2: If you suspect this compound is inducing apoptosis, you can perform several assays to confirm this:

  • Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based assay. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a feature of late apoptotic and necrotic cells.

  • Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. You can measure the activity of key caspases, such as caspase-3 and caspase-7, using colorimetric, fluorometric, or luminometric assays.[3]

  • DNA Fragmentation Analysis: A hallmark of late apoptosis is the cleavage of DNA into smaller fragments. This can be visualized as a "ladder" on an agarose gel or quantified using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.[3][4]

  • Western Blotting for Apoptosis Markers: You can probe for changes in the expression levels of key apoptosis-related proteins, such as cleaved PARP, BAX, and BCL-2.[1][5]

Q3: What are the typical signs of cytotoxicity I should look for?

A3: Cytotoxicity can manifest in several ways. Common morphological and cellular changes include:

  • Rounding and Detachment: Adherent cells may lose their normal morphology, become rounded, and detach from the culture vessel surface.

  • Cell Shrinkage and Membrane Blebbing: These are characteristic features of apoptosis.

  • Swelling and Lysis: Necrotic cells often swell and their membranes rupture, releasing cellular contents.

  • Reduced Cell Proliferation: A decrease in the rate of cell division is a common indicator of a cytotoxic effect.[2][6]

  • Decreased Metabolic Activity: Assays like MTT, MTS, or WST-1 measure the metabolic activity of cells, which typically decreases in response to toxic compounds.[7]

Troubleshooting Guides

Issue 1: High Levels of Cell Death Observed Shortly After this compound Treatment

This is a common issue when working with cytotoxic compounds. The following table provides potential causes and suggested solutions.

Potential Cause Suggested Solution
This compound concentration is too high. Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of your this compound compound on your specific cell line. Start with a wide range of concentrations and narrow it down.
The cell line is highly sensitive to this compound. Consider using a less sensitive cell line if your experimental goals allow. Alternatively, you may need to work with very low concentrations of this compound.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to your cells. Run a vehicle control (cells treated with the solvent alone) to check for toxicity.
Incorrect assessment of cell viability. Use multiple methods to assess cell viability. For example, complement a metabolic assay (like MTT) with a direct cell counting method (like Trypan Blue exclusion) or a cytotoxicity assay that measures membrane integrity (like LDH release).
Contamination of cell culture. Regularly check your cell cultures for signs of bacterial or fungal contamination. Perform mycoplasma testing.
Issue 2: Inconsistent Results Between Experiments

Variability in results can be frustrating. Here are some common causes and how to address them.

Potential Cause Suggested Solution
Inconsistent this compound preparation. Prepare fresh stock solutions of this compound for each experiment, or if using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Variability in cell health and passage number. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase at the time of treatment.
Inconsistent seeding density. Seed cells at a consistent density for all experiments. Cell density can influence the response to cytotoxic agents.
Fluctuations in incubator conditions. Ensure your incubator is properly calibrated for temperature, CO2, and humidity.[8][9]
Pipetting errors. Use calibrated pipettes and ensure proper pipetting technique to minimize variability in reagent and cell concentrations.

Quantitative Data Summary

The following table summarizes reported cytotoxic concentrations for Boron Nitride Nanotubes (BNNTs) in different cell lines. Note that toxicity can vary based on the specific characteristics of the nanotubes (e.g., length, purity, functionalization).

Cell LineNanomaterialConcentrationEffectCitation
RAW 264.7 MacrophagesBNNTs2 µg/mL~60-80% loss of cell number/mitochondrial activity[2]
A549 Epithelial CellsBNNTs20 µg/mL~30% decrease in cell number/mitochondrial activity[2]
MCR-5 Lung FibroblastsFunctionalized BNNTs0.1–50.0 µg·mL−1~90% viability after 48h[10]
MCR-5 Lung FibroblastsFunctionalized BNNTs100 µg·mL−1~50% viability (BNNTs-CH, BNNTs-PEG)[10]
MCR-5 Lung FibroblastsFunctionalized BNNTs200 µg·mL−1~25% viability (BNNTs-CH, BNNTs-PEG)[10]
HEK 293 CellsBNNTsup to 5 µg·mL−1No significant toxicity up to 72h[10]

Experimental Protocols

Protocol 1: Assessing Cell Viability using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Your cell line and complete culture medium

  • This compound compound

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C and 5% CO2 to allow cells to attach.[3]

  • Prepare serial dilutions of your this compound compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells (negative control) and a vehicle control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control.

Protocol 2: Western Blot for Apoptosis Markers

This protocol allows for the detection of changes in protein expression associated with apoptosis.

Materials:

  • Cell culture plates (e.g., 6-well plates)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-BAX, anti-BCL-2, anti-cleaved-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest cells by scraping or trypsinization and wash with ice-cold PBS.

  • Lyse the cell pellet with lysis buffer on ice for 30 minutes.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a protein assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities relative to a loading control like β-actin.

Visualizations

BNC1_Signaling_Pathway BNC1 (Basonuclin 1) Pro-Apoptotic Signaling Pathway BNC1 BNC1 Overexpression CCL20 CCL20 Promoter BNC1->CCL20 binds to CCL20_exp CCL20 Expression CCL20->CCL20_exp suppresses JAK_STAT JAK-STAT Pathway Activation CCL20_exp->JAK_STAT reduces BCL2 BCL-2 Expression JAK_STAT->BCL2 decreases BAX BAX Expression JAK_STAT->BAX increases Apoptosis Apoptosis BCL2->Apoptosis inhibits BAX->Apoptosis promotes

Caption: BNC1 (Basonuclin 1) induces apoptosis by suppressing the CCL20/JAK-STAT pathway.

Experimental_Workflow_Toxicity_Assessment General Workflow for this compound Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Culture Cells cell_seeding 3. Seed Cells in Plates cell_culture->cell_seeding bnc1_prep 2. Prepare this compound Dilutions treatment 4. Treat Cells with this compound bnc1_prep->treatment cell_seeding->treatment viability_assay 5a. Viability Assay (e.g., MTT, Trypan Blue) treatment->viability_assay apoptosis_assay 5b. Apoptosis Assay (e.g., Annexin V, Caspase) treatment->apoptosis_assay protein_analysis 5c. Protein Analysis (e.g., Western Blot) treatment->protein_analysis data_analysis 6. Data Analysis & Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis protein_analysis->data_analysis Troubleshooting_Logic Troubleshooting Logic for High Cell Death action action start High Cell Death Observed vehicle_control Vehicle Control Toxic? start->vehicle_control dose_response Dose-Response Performed? vehicle_control->dose_response No action_solvent Reduce solvent concentration or change solvent. vehicle_control->action_solvent Yes cell_health Cells Healthy Pre-Treatment? dose_response->cell_health Yes action_dose Perform dose-response to find IC50. dose_response->action_dose No results_ok Problem Solved cell_health->results_ok Yes action_culture Improve cell culture technique. Check for contamination. cell_health->action_culture No action_solvent->dose_response action_dose->cell_health action_culture->start

References

BNC-1 Expression and Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the expression and purification of the BNC-1 protein. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal expression system for this compound?

The optimal expression system for this compound can vary depending on the downstream application. Escherichia coli (E. coli) is a common and cost-effective choice for producing recombinant proteins. However, if post-translational modifications are required for this compound activity, mammalian or insect cell expression systems may be more appropriate.

Q2: How can I improve the yield of soluble this compound?

Low yield of soluble protein is a frequent issue. Several factors can be optimized:

  • Codon Optimization: The codon usage of the this compound gene can be adapted to match the expression host's tRNA pool, which can significantly enhance translation efficiency.[1][2][3] Several online tools and commercial services are available for codon optimization.

  • Expression Temperature: Lowering the expression temperature (e.g., to 16-20°C) can slow down protein synthesis, which often promotes proper folding and reduces the formation of insoluble inclusion bodies.

  • Inducer Concentration: Optimizing the concentration of the inducing agent (e.g., IPTG for E. coli) can control the rate of protein expression, potentially improving solubility.

  • Choice of Expression Strain: Using specialized E. coli strains, such as those that co-express chaperone proteins or possess rare tRNA genes, can aid in the proper folding of this compound.[4]

Q3: My this compound protein is found in inclusion bodies. What should I do?

Inclusion bodies are insoluble aggregates of misfolded protein.[5] If this compound is expressed in inclusion bodies, you will need to solubilize and refold the protein. This typically involves:

  • Isolation of Inclusion Bodies: Disrupting the cells and centrifuging to pellet the dense inclusion bodies.[6][7]

  • Solubilization: Using strong denaturants like 8M urea or 6M guanidine hydrochloride to solubilize the aggregated protein.[5][8]

  • Refolding: Gradually removing the denaturant to allow the protein to refold into its native conformation. Common methods include dialysis, dilution, and on-column refolding.[5][9]

Q4: Which purification strategy is best for this compound?

A multi-step purification strategy is often necessary to achieve high purity. A common approach for a His-tagged this compound protein would be:

  • Affinity Chromatography (AC): This is an excellent initial capture step. Immobilized Metal Affinity Chromatography (IMAC) is used for His-tagged proteins.[10][11]

  • Ion Exchange Chromatography (IEX): This technique separates proteins based on their net charge and is a good intermediate purification step.[12][13][14][15][16]

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, this is often the final "polishing" step to remove any remaining contaminants and protein aggregates, separating molecules based on their size.[17][18][19][20]

Troubleshooting Guides

Low Protein Expression
Potential Cause Troubleshooting Steps
Suboptimal Codon Usage Synthesize a codon-optimized version of the this compound gene for your expression host.[1][2][21]
Toxicity of this compound to the Host Use a tightly regulated promoter system. Lower the expression temperature and inducer concentration.
Plasmid Instability Ensure proper antibiotic selection is maintained throughout cell growth.
Inefficient Translation Initiation Optimize the Shine-Dalgarno sequence (for prokaryotic expression).[2] Ensure the 5' mRNA end is not forming stable secondary structures.[2]
Poor Protein Solubility
Potential Cause Troubleshooting Steps
High Expression Rate Lower the induction temperature (e.g., 16-20°C). Reduce the inducer concentration.
Incorrect Disulfide Bond Formation If this compound has cysteine residues, consider expressing in the periplasm of E. coli or using a mammalian expression system. Add reducing agents like DTT or BME to lysis buffers if disulfide bonds are not required for function.
Lack of Proper Chaperones Co-express molecular chaperones (e.g., GroEL/GroES).
Inappropriate Buffer Conditions Screen different buffer pH and salt concentrations during lysis to improve solubility.
Inefficient Protein Purification
Potential Cause Troubleshooting Steps
His-tag is Inaccessible (IMAC) Purify under denaturing conditions to expose the tag.[10] Consider moving the tag to the other terminus of the protein.
Protein Precipitation in the Column Optimize the buffer composition (pH, ionic strength, additives).[22] Reduce the protein concentration loaded onto the column.
Non-specific Binding Increase the salt concentration in the wash buffers. Add a low concentration of a non-ionic detergent (e.g., Tween-20). For IMAC, increase the imidazole concentration in the wash buffer.[10]
Poor Resolution in SEC Optimize the column length and flow rate. Ensure the sample volume is a small fraction of the total column volume.[20]

Experimental Protocols

Protocol 1: Expression of His-tagged this compound in E. coli
  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the this compound expression plasmid. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

  • Expression: Continue to incubate the culture at 18°C for 16-20 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

Protocol 2: Purification of His-tagged this compound using Affinity and Size Exclusion Chromatography
  • Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Affinity Chromatography (IMAC):

    • Equilibrate a Ni-NTA column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 10-20 column volumes of wash buffer (50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0).

    • Elute the this compound protein with elution buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).[10]

  • Size Exclusion Chromatography (SEC):

    • Concentrate the eluted fractions containing this compound.

    • Equilibrate a size exclusion column (e.g., Superdex 200) with SEC buffer (20 mM HEPES, 150 mM NaCl, pH 7.5).

    • Load the concentrated this compound sample onto the column.

    • Collect fractions and analyze by SDS-PAGE to identify those containing pure this compound.

Visual Workflows

BNC1_Expression_Workflow cluster_cloning Gene Synthesis & Cloning cluster_expression Protein Expression Codon_Optimization Codon Optimize This compound Gene Cloning Clone into Expression Vector Codon_Optimization->Cloning Transformation Transform E. coli Cloning->Transformation Culture_Growth Grow Culture (OD600 0.6-0.8) Transformation->Culture_Growth Induction Induce with IPTG (18°C) Culture_Growth->Induction Harvest Harvest Cells Induction->Harvest

Caption: this compound recombinant protein expression workflow.

BNC1_Purification_Workflow Start Harvested Cell Pellet Lysis Cell Lysis (Sonication) Start->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification IMAC Affinity Chromatography (Ni-NTA) Clarification->IMAC IEX Ion Exchange Chromatography (Optional Intermediate Step) IMAC->IEX SEC Size Exclusion Chromatography (Polishing Step) IEX->SEC Pure_Protein Pure this compound Protein SEC->Pure_Protein

Caption: Multi-step purification workflow for this compound.

Inclusion_Body_Workflow Inclusion_Bodies Inclusion Bodies Solubilization Solubilization (8M Urea / 6M GdnHCl) Inclusion_Bodies->Solubilization Refolding Refolding (e.g., Dialysis, Dilution) Solubilization->Refolding Purification Purification of Soluble Protein Refolding->Purification Soluble_Protein Soluble, Refolded this compound Purification->Soluble_Protein

Caption: Workflow for this compound from inclusion bodies.

References

Validation & Comparative

Validating BNC-1 as a Therapeutic Target for Alzheimer's Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Alzheimer's disease (AD) therapeutics is undergoing a significant transformation, with a renewed focus on diverse molecular targets beyond the traditional amyloid cascade. This guide provides a comparative analysis of Bisnorcymserine (BNC-1), a selective butyrylcholinesterase (BuChE) inhibitor, against other prominent therapeutic strategies. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate an objective evaluation of this compound's potential as a therapeutic target for Alzheimer's disease.

Overview of Therapeutic Targets

Alzheimer's disease is a multifactorial neurodegenerative disorder. While the amyloid hypothesis has long dominated drug development, recent research has expanded to include other promising targets. This guide focuses on the following:

  • Bisnorcymserine (this compound): A selective inhibitor of butyrylcholinesterase (BuChE), an enzyme whose activity increases in the AD brain.

  • Anti-Amyloid Monoclonal Antibodies: Biologics designed to clear amyloid-beta (Aβ) plaques, a hallmark of AD. Examples include Lecanemab and Donanemab.

  • BACE1 Inhibitors: Small molecules that block the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in Aβ production.

  • GLP-1 Agonists: Drugs initially developed for diabetes that are being investigated for their neuroprotective and anti-inflammatory effects in AD.

Comparative Efficacy and Safety Data

The following tables summarize the available quantitative data from preclinical and clinical studies for each therapeutic strategy.

Table 1: Preclinical Efficacy of Bisnorcymserine (this compound)

ParameterValueSpecies/ModelReference
BuChE Inhibition (IC50) 0.131 nM (predicted Ki)Human serum BuChE[1]
Cognitive Improvement Improved cognitionElderly rodents[2]
Pharmacokinetics Long half-lifeAnimals[2]
Safety Found to be safeAnimals[2]

Table 2: Clinical Trial Data for Bisnorcymserine (this compound) - Phase I

Trial IdentifierPhaseStatusPopulationKey FindingsReference
NCT01747213ICompleted, data analyses ongoingHealthy adult volunteers (≥55 years)Safety, tolerability, and pharmacokinetics of single ascending doses. Results not yet fully published.[3][4]

Table 3: Clinical Efficacy of Anti-Amyloid Monoclonal Antibodies

DrugTrial (Phase)Primary EndpointResultReference
Lecanemab Clarity AD (III)Change from baseline in CDR-SB at 18 months-0.45 difference vs. placebo (27% slowing of decline)[5][6]
Donanemab TRAILBLAZER-ALZ 2 (III)Change from baseline in iADRS at 76 weeks3.25 difference vs. placebo (35.1% slowing of decline in low/medium tau population)[7][8]

Table 4: Key Safety Findings for Anti-Amyloid Monoclonal Antibodies

DrugAdverse EventIncidence (Drug vs. Placebo)Reference
Lecanemab Amyloid-Related Imaging Abnormalities with Edema/Effusion (ARIA-E)12.6% vs. 1.7%[5]
Infusion-related reactions26.4% vs. 7.4%[5]
Donanemab Amyloid-Related Imaging Abnormalities with Edema/Effusion (ARIA-E)24% vs. 14%[7]
Amyloid-Related Imaging Abnormalities with Hemorrhage (ARIA-H)31% vs. 13%[7]

Table 5: Clinical Trial Outcomes for BACE1 Inhibitors and GLP-1 Agonists

Target/Drug ClassKey Trial(s)OutcomeReason for Discontinuation/FailureReference
BACE1 Inhibitors Various Phase II/III trialsAll trials terminatedLack of efficacy and/or toxicity issues[9][10]
GLP-1 Agonists (Semaglutide) EVOKE & EVOKE+ (III)Failed to significantly slow cognitive declineDid not meet primary endpoint[11][12]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for the key studies cited.

Bisnorcymserine (this compound) Phase I Trial (NCT01747213)
  • Study Design: A Phase I, single-center, randomized, double-blind, placebo-controlled, single-ascending dose study.[3]

  • Participants: Healthy male and female volunteers aged 55 years and older.[3]

  • Intervention: Single oral doses of Bisnorcymserine tartrate or placebo.[4]

  • Objectives: To evaluate the safety, tolerability, and pharmacokinetics of single oral doses of BNC.[3]

  • Assessments: Physical examinations, medical history, blood and urine tests, and frequent blood sampling to determine pharmacokinetic parameters.[3]

Lecanemab Clarity AD Phase III Trial (NCT03887455)
  • Study Design: An 18-month, multicenter, double-blind, placebo-controlled, parallel-group Phase 3 trial.[5]

  • Participants: 1795 individuals aged 50 to 90 years with early Alzheimer's disease (mild cognitive impairment or mild dementia) and confirmed brain amyloid pathology.[5]

  • Intervention: Intravenous Lecanemab (10 mg per kilogram of body weight) every two weeks or placebo.[5]

  • Primary Endpoint: Change from baseline at 18 months in the Clinical Dementia Rating-Sum of Boxes (CDR-SB) score.[5]

  • Key Secondary Endpoints: Change in amyloid burden on PET scans, Alzheimer's Disease Assessment Scale-cognitive subscale 14 (ADAS-cog14), and Alzheimer's Disease Cooperative Study-Activities of Daily Living Scale for Mild Cognitive Impairment (ADCS-MCI-ADL).[5]

Donanemab TRAILBLAZER-ALZ 2 Phase III Trial (NCT04437511)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.[8]

  • Participants: 1736 individuals with early symptomatic Alzheimer's disease with amyloid and tau pathology.[8]

  • Intervention: Intravenous Donanemab or placebo every 4 weeks for up to 72 weeks. Participants were switched to placebo if their amyloid plaque level fell below a prespecified threshold.[7]

  • Primary Endpoint: Change from baseline in the integrated Alzheimer's Disease Rating Scale (iADRS) score at 76 weeks.[7]

  • Key Secondary Endpoints: Change in CDR-SB, ADAS-Cog13, and amyloid and tau levels on PET scans.[7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in Alzheimer's disease and the mechanisms of action of different therapeutic agents is essential for a comprehensive understanding.

BNC1_Mechanism_of_Action cluster_synapse Cholinergic Synapse cluster_degradation ACh Degradation ACh Acetylcholine (ACh) ACh_Receptor Postsynaptic ACh Receptor ACh->ACh_Receptor Binds to BuChE Butyrylcholinesterase (BuChE) ACh->BuChE Hydrolyzed by Neuronal Signaling & Cognition Neuronal Signaling & Cognition ACh_Receptor->Neuronal Signaling & Cognition Cholinergic_Neuron Cholinergic Neuron Cholinergic_Neuron->ACh Releases ACh_Degraded Choline + Acetate BuChE->ACh_Degraded BNC1 This compound (Bisnorcymserine) BNC1->BuChE Inhibits

Caption: Mechanism of action of this compound in the cholinergic synapse.

Amyloid_Cascade_Hypothesis cluster_enzymes Enzymatic Cleavage APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage by BACE1 Ab Amyloid-β (Aβ) Peptide APP->Ab Sequential cleavage by BACE1 & γ-secretase Oligomers Aβ Oligomers Ab->Oligomers Plaques Aβ Plaques Oligomers->Plaques Neurotoxicity Synaptic Dysfunction & Neuronal Death Oligomers->Neurotoxicity Plaques->Neurotoxicity Dementia Cognitive Decline (Alzheimer's Disease) Neurotoxicity->Dementia BACE1 BACE1 (β-secretase) gSecretase γ-secretase BACE1_Inhibitor BACE1 Inhibitors BACE1_Inhibitor->BACE1 Inhibit Anti_Amyloid_mAb Anti-Amyloid mAbs Anti_Amyloid_mAb->Oligomers Target Anti_Amyloid_mAb->Plaques Clear

Caption: The amyloid cascade hypothesis and points of intervention.

Experimental_Workflow_AD_Trial cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Assessment cluster_analysis Data Analysis Screening Screening of Potential Participants Inclusion Inclusion Criteria Met (e.g., Age, CDR score, Amyloid PET+) Screening->Inclusion Exclusion Exclusion Criteria Met Screening->Exclusion Randomization Randomization (1:1) Inclusion->Randomization Treatment_Group Treatment Group (e.g., this compound, Lecanemab) Randomization->Treatment_Group Placebo_Group Placebo Group Randomization->Placebo_Group Follow_up Regular Follow-up Visits Treatment_Group->Follow_up Placebo_Group->Follow_up Assessments Cognitive Assessments (e.g., CDR-SB, ADAS-Cog) Biomarker Analysis (e.g., PET, CSF) Follow_up->Assessments Analysis Statistical Analysis of Endpoints Assessments->Analysis

Caption: Generalized workflow for a randomized controlled trial in Alzheimer's disease.

Discussion and Future Directions

The validation of any new therapeutic target for Alzheimer's disease requires a rigorous and multifaceted approach. While this compound presents a compelling rationale, particularly for later-stage AD where BuChE levels are elevated, the lack of published clinical efficacy data makes a direct comparison with approved and late-stage therapeutics challenging.

  • This compound (Bisnorcymserine): The selective inhibition of BuChE is a unique mechanism of action that differentiates this compound from many other therapies in development. Preclinical data are promising, but the crucial next step is the release and analysis of the Phase I clinical trial data. Future Phase II/III trials will be necessary to establish efficacy in patients with Alzheimer's disease.

  • Anti-Amyloid Monoclonal Antibodies: Lecanemab and Donanemab have demonstrated a modest but statistically significant slowing of cognitive decline, providing a proof-of-concept for the amyloid hypothesis. However, the associated risks of ARIA and the need for intravenous administration are important considerations.

  • BACE1 Inhibitors: The failure of multiple BACE1 inhibitors in late-stage trials highlights the challenges of this target, including potential on-target toxicity and the possibility that Aβ reduction alone is insufficient once the disease has progressed.

  • GLP-1 Agonists: Despite a strong biological rationale, the recent failure of semaglutide in large clinical trials is a significant setback for this class of drugs in the context of Alzheimer's disease.

This compound remains a therapeutic target of interest for Alzheimer's disease, with a distinct mechanism of action that may offer benefits in a specific patient population or stage of the disease. The completion of the Phase I trial is a critical milestone, and the forthcoming results will be instrumental in determining the future trajectory of its development. Continued research and transparent data sharing will be essential to fully validate this compound's potential and to understand its place within the evolving landscape of Alzheimer's therapeutics. This guide serves as a foundational resource for researchers and drug developers, providing a structured comparison to inform ongoing and future research in this critical area.

References

Validating the Role of BNC-1 in Touch Sensation: A Comparative Guide to Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the role of the Brain Sodium Channel 1 (BNC-1), also known as Acid-Sensing Ion Channel 2 (ASIC2), in touch sensation, with a primary focus on data from knockout mouse models. We will compare its function to other key players in mechanosensation, particularly the well-established mechanosensitive ion channel Piezo2, and other members of the ASIC family. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to aid in the critical evaluation of this compound as a potential therapeutic target.

This compound: A Candidate Mechanosensor

Brain Sodium Channel 1 (this compound) is a member of the degenerin/epithelial sodium channel (DEG/ENaC) superfamily.[1][2] Its homology to proteins involved in mechanotransduction in nematodes suggested a potential role as a mechanosensor in vertebrates.[1][2] Research has focused on its localization in sensory neurons and its potential contribution to the detection of light touch.[1][2] Knockout models have been instrumental in probing the in vivo function of this compound in touch sensation.

Quantitative Data from Knockout Models

The following tables summarize the key quantitative findings from studies on this compound, Piezo2, and ASIC knockout mice, providing a comparative overview of their mechanosensory phenotypes.

Table 1: Electrophysiological Properties of Mechanoreceptors in Knockout Mice

Gene KnockoutMechanoreceptor TypeKey FindingsReference
This compound (ASIC2) Rapidly Adapting (RA)Markedly reduced sensitivity; flattened stimulus-response function.[3]Price et al., 2000
Slowly Adapting (SA)Significantly decreased sensitivity.[3]Price et al., 2000
Piezo2 Rapidly Adapting (RA)Majority of RA mechanically activated currents absent in cultured DRG neurons.[4]Ranade et al., 2014
Slowly Adapting (SA)Strong reduction in velocity sensitivity and almost complete lack of dynamic ramp discharge.[2][4]Ranade et al., 2014
Aβ-fibers50% of Aβ-fibers showed no detectable mechanosensitivity.[4]Ranade et al., 2014
Aδ- and C-fibersFiring frequency is impaired in response to high-force mechanical stimuli.[5]Murthy et al., 2018
ASIC1a, 2, 3 (Triple KO) A-mechanonociceptorsEnhanced activity in response to mechanical stimulation.[6][7]Kang et al., 2012
RA and SA mechanoreceptorsNo significant difference in responses compared to wild-type.[6]Kang et al., 2012

Table 2: Behavioral Phenotypes of Knockout Mice in Touch Sensation Assays

Gene KnockoutBehavioral AssayKey FindingsReference
This compound (ASIC2) von Frey TestMedian force required to activate low-threshold mechanoreceptors was not significantly different from wild-type for RA fibers, but showed a decrease in sensitivity for SA fibers.[1][3] Some studies report no impairment in cutaneous mechanosensation.[1]Price et al., 2000; Roza et al., 2004
Piezo2 von Frey TestProfound deficit in light-touch sensation; no difference in response to noxious mechanical stimuli.[4]Ranade et al., 2014
Tape Removal TestDramatic inability to sense the tape stimulus.[4]Ranade et al., 2014
ASIC1a, 2, 3 (Triple KO) von Frey TestSignificantly enhanced mechanosensitivity, with increased paw withdrawal frequencies.[6][7]Kang et al., 2012

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a framework for reproducing and building upon these findings.

Generation of this compound Knockout Mice

The generation of this compound null mice was a critical step in elucidating its function. The process, as described by Price et al. (2000), involved the following key steps:

  • Targeting Vector Construction: A targeting vector was designed to replace two exons of the this compound gene with a neomycin resistance cassette. This disruption leads to a non-functional protein.

  • Homologous Recombination in Embryonic Stem (ES) Cells: The targeting vector was introduced into mouse ES cells. Through homologous recombination, the engineered DNA sequence replaced the endogenous this compound gene segment in a subset of cells.

  • Selection of Targeted ES Cells: ES cells that successfully incorporated the targeting vector were selected using neomycin resistance.

  • Blastocyst Injection: The targeted ES cells were injected into mouse blastocysts.

  • Generation of Chimeric Mice: The injected blastocysts were implanted into pseudopregnant female mice, resulting in the birth of chimeric offspring containing a mix of wild-type and genetically modified cells.

  • Breeding and Genotyping: Chimeric mice were bred to establish germline transmission of the null allele. Subsequent generations were genotyped to identify homozygous this compound knockout mice.

Electrophysiological Recordings from Skin-Nerve Preparations

To assess the function of mechanoreceptors, an ex vivo skin-nerve preparation is utilized. This technique allows for the direct recording of action potentials from single nerve fibers in response to controlled mechanical stimulation of the skin.

  • Dissection: The saphenous nerve and a section of the hairy skin from the hindlimb of the mouse are carefully dissected and placed in a recording chamber perfused with synthetic interstitial fluid.

  • Nerve Fiber Isolation: The nerve is desheathed, and fine filaments are teased apart until the activity of a single mechanoreceptive afferent can be isolated.

  • Mechanical Stimulation: A servo-controlled mechanical stimulator with a probe is used to apply precise and repeatable indentations to the receptive field of the isolated nerve fiber.

  • Recording: Action potentials are recorded extracellularly using a recording electrode. The firing rate and adaptation properties of the neuron are analyzed in response to different stimulus parameters (e.g., velocity, force).

Behavioral Assessment of Touch Sensation (von Frey Test)

The von Frey test is a widely used behavioral assay to measure mechanical sensitivity in rodents.

  • Acclimation: Mice are placed in individual plexiglass chambers on a wire mesh floor and allowed to acclimate for a period of time.

  • Filament Application: A series of calibrated von Frey filaments, which exert a specific force when bent, are applied to the plantar surface of the hind paw.

  • Response Observation: A positive response is recorded when the mouse exhibits a clear withdrawal of its paw.

  • Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method, which provides a quantitative measure of mechanical sensitivity.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz, illustrate the hypothesized signaling pathway, the experimental workflow for validating this compound's role, and the logical relationship between this compound and touch sensation.

BNC1_Signaling_Pathway stimulus Mechanical Stimulus (Light Touch) bnc1 This compound (ASIC2) Channel stimulus->bnc1 Activates na_influx Na+ Influx bnc1->na_influx Allows depolarization Membrane Depolarization na_influx->depolarization action_potential Action Potential Generation depolarization->action_potential sensation Touch Sensation (Perception in CNS) action_potential->sensation Transmits Signal to CNS

Caption: Hypothesized this compound signaling pathway in touch sensation.

Experimental_Workflow start Hypothesis: This compound is involved in touch sensation ko_generation Generate this compound Knockout (KO) Mice start->ko_generation electrophysiology Electrophysiology (Skin-Nerve Prep) ko_generation->electrophysiology behavior Behavioral Assays (von Frey Test) ko_generation->behavior wt_control Wild-Type (WT) Control Mice wt_control->electrophysiology wt_control->behavior compare_electro Compare Firing Properties (KO vs. WT) electrophysiology->compare_electro compare_behavior Compare Mechanical Thresholds (KO vs. WT) behavior->compare_behavior conclusion Conclusion on this compound's Role in Touch Sensation compare_electro->conclusion compare_behavior->conclusion

Caption: Experimental workflow for validating this compound's role.

Logical_Relationship cluster_knockout This compound Knockout Model cluster_wildtype Wild-Type Model bnc1_absent This compound Absent reduced_sensation Reduced Touch Sensation bnc1_absent->reduced_sensation Leads to inference Inference: This compound is necessary for normal touch sensation reduced_sensation->inference bnc1_present This compound Present normal_sensation Normal Touch Sensation bnc1_present->normal_sensation Contributes to normal_sensation->inference

Caption: Logical relationship between this compound and touch sensation.

Concluding Remarks

The evidence from this compound knockout mice strongly suggests that this ion channel is a key component in the machinery of light touch sensation, particularly for rapidly adapting and, to a lesser extent, slowly adapting mechanoreceptors.[3] However, the phenotype of this compound knockout mice is not as profound as that observed in Piezo2 knockout models, where light touch sensation is almost completely abolished.[4] This indicates that while this compound plays a significant role, Piezo2 is the primary transducer for most forms of innocuous touch. The conflicting reports on the role of ASIC2 (this compound) in cutaneous mechanosensation highlight the complexity of the touch sensory system and may point to compensatory mechanisms or roles in specific subpopulations of mechanoreceptors. Further research, potentially involving double knockout models, could help to unravel the precise interplay between this compound, Piezo2, and other mechanosensory proteins in the perception of touch. This comparative guide provides a foundation for researchers to critically evaluate the existing data and design future experiments to further validate the role of this compound in touch sensation and its potential as a therapeutic target.

References

comparing the efficacy of different BNC-1 delivery systems

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of delivery systems is crucial for optimizing the therapeutic index of novel drug candidates. This guide provides a comparative analysis of three distinct delivery platforms for the hypothetical cytotoxic agent BNC-1: Liposomal Encapsulation, Polymeric Nanoparticles (NPs), and Antibody-Drug Conjugates (ADCs). The data presented is synthesized from representative studies to illustrate the relative performance of each system.

Comparative Performance of this compound Delivery Systems

The efficacy of a drug delivery system is determined by its ability to improve the pharmacokinetic profile and target-site accumulation of the active pharmaceutical ingredient. Below, we compare the key performance indicators for this compound formulated in liposomes, polymeric nanoparticles, and as an antibody-drug conjugate.

Table 1: Physicochemical and In Vitro Performance

ParameterLiposomal this compoundPolymeric NP this compoundThis compound ADC
Particle Size (nm) 100 ± 15150 ± 2015 ± 5
Drug Loading (%) 10 - 1520 - 303 - 5 (Drug-to-Antibody Ratio ~4)
Encapsulation Efficiency (%) > 9075 - 85N/A
In Vitro IC50 (nM) in Target Cells 50355
In Vitro IC50 (nM) in Non-Target Cells 450300> 1000
Stability (t1/2 in plasma) 24 - 48 hours18 - 36 hours150 - 200 hours

Table 2: Preclinical In Vivo Efficacy (Murine Xenograft Model)

ParameterLiposomal this compoundPolymeric NP this compoundThis compound ADC
Tumor Accumulation (% ID/g) 5825
Tumor Growth Inhibition (%) 607595
Median Survival (Days) 354260
Observed Toxicity Mild myelosuppressionModerate liver enzyme elevationTransient, mild thrombocytopenia

Signaling and Delivery Workflows

To contextualize the action of this compound, we assume it functions as a kinase inhibitor targeting a key node in the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Phosphorylation BNC1 This compound BNC1->RAF Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival

Caption: Hypothetical signaling pathway for this compound, a targeted RAF kinase inhibitor.

The general workflow for developing and evaluating these delivery systems follows a standardized path from formulation to in vivo validation.

experimental_workflow cluster_formulation Phase 1: Formulation cluster_char Phase 2: Characterization cluster_invitro Phase 3: In Vitro Testing cluster_invivo Phase 4: In Vivo Validation A1 This compound Synthesis A2 System Assembly (Liposome, NP, ADC) A1->A2 B1 Physicochemical Analysis (Size, Charge, Loading) A2->B1 C1 Cellular Uptake B1->C1 C2 Cytotoxicity Assays (IC50) C1->C2 D1 Pharmacokinetics C1->D1 D2 Efficacy Study (Xenograft Model) D1->D2 D3 Toxicology D2->D3

A Comparative Guide to the Validation of Basonuclin 1 (BNC1) as a Biomarker for Premature Aging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Basonuclin 1 (BNC1) against established systemic biomarkers of premature aging. Recent research has implicated BNC1 in tissue-specific aging, particularly within the gonads. This document summarizes the supporting experimental data, details the relevant experimental protocols, and contextualizes BNC1's potential role in the broader landscape of aging research.

Introduction to Aging Biomarkers

Biomarkers of aging are quantifiable indicators used to assess the rate of biological aging, which may differ from chronological age. An ideal biomarker should predict age-related functional decline and mortality risk across multiple tissues and systems.[1][2] The validation of such biomarkers is a multi-step process requiring robust testing across diverse populations and longitudinal studies to confirm their predictive power for health outcomes.[3][4][5][6] This guide evaluates the evidence for BNC1 as a biomarker, comparing it to well-validated, systemic markers like epigenetic clocks, telomere length, and indicators of cellular senescence.

Profile of Basonuclin 1 (BNC1)

Basonuclin 1 is a zinc-finger transcription factor primarily expressed in proliferative keratinocytes and, notably, in the germ cells of the testis and ovary.[7][8] Its function is linked to regulating the transcription of genes essential for cell proliferation and differentiation. Disruption of the BNC1 gene has not been associated with systemic premature aging but has been specifically implicated in the premature aging of reproductive tissues.

  • Premature Testicular Aging: A study using a mouse model with a heterozygous truncation mutation in the Bnc1 gene found that the male mice exhibited progressive loss of fertility and features of premature testicular aging.[7][8] BNC1 cooperates with a germ-cell-specific factor, TAF7L, to regulate genes crucial for spermatogenesis.[7][8]

  • Premature Ovarian Insufficiency (POI): The same BNC1 mutation was first identified in a human family with POI, a condition characterized by the loss of normal ovarian function before the age of 40.[7][9][10][11] This suggests BNC1 haploinsufficiency may be a cause of POI in humans.[12]

BNC1's role appears confined to gonadal aging, a critical but tissue-specific aspect of the overall aging process.

Established Biomarkers of Systemic Premature Aging

For a robust comparison, BNC1 is evaluated against three widely recognized classes of systemic aging biomarkers.

  • Epigenetic Clocks: These are composite biomarkers based on DNA methylation (DNAm) patterns at specific CpG sites throughout the genome.[1] Epigenetic clocks are highly accurate at predicting chronological age, and deviations between epigenetic age and chronological age ("age acceleration") are predictive of all-cause mortality and a range of age-related diseases.[4][13]

  • Telomere Length: Telomeres are protective caps at the ends of chromosomes that shorten with each cell division.[14] Accelerated telomere shortening is associated with cellular aging and an increased risk for various age-related diseases and mortality.[2][14]

  • Cellular Senescence Markers: Cellular senescence is a state of irreversible cell cycle arrest.[15][16] The accumulation of senescent cells in tissues contributes to aging and age-related pathologies.[17] Biomarkers include senescence-associated β-galactosidase (SA-β-gal) activity and the secretion of a pro-inflammatory cocktail of molecules known as the Senescence-Associated Secretory Phenotype (SASP).[2][12][18]

Data Presentation

The following tables summarize quantitative data comparing the effects of BNC1 deficiency with changes observed in established systemic aging biomarkers.

Table 1: Quantitative Data from BNC1 Mutant Mouse Model of Testicular Aging

ParameterWild-Type (Wt) MiceHeterozygous (Het) BNC1 Mutant MiceHomozygous (Hom) BNC1 Mutant MiceAge of Onset
Fertility NormalProgressive decline in litter sizeSterileFrom 12 weeks (Het)
Testis/Body Weight Ratio NormalSignificant declineSignificant decline12 weeks (Het), 8 weeks (Hom)
Sperm Count NormalNormalSignificantly decreased8 weeks (Hom)
Sperm Motility NormalProgressive decreaseSignificantly decreased24 weeks (Het), 8 weeks (Hom)
Serum Testosterone NormalSignificantly lowerSignificantly lower12 weeks (Het), 8 weeks (Hom)
Serum FSH NormalIncreasedIncreased24 weeks (Het), 8 weeks (Hom)
Data synthesized from studies on Bnc1 truncation mutation in mice.[1][7][19]

Table 2: Comparison with Established Systemic Aging Biomarkers

Biomarker ClassKey MeasurementTypical Change with AgeAssociation with Premature Aging/DiseaseScope
Basonuclin 1 (BNC1) Gene expression/functionN/A (mutational effect)Loss of function linked to premature gonadal aging.Tissue-Specific (Testis, Ovary)
Epigenetic Clocks DNA methylation ageIncreases linearly with chronological ageAge acceleration predicts mortality & chronic disease.[4]Systemic
Telomere Length Kilobases (kb) of TTAGGG repeatsShortens over timeAccelerated shortening linked to mortality & disease.[14]Systemic
Cellular Senescence SA-β-gal positive cells; SASP factorsAccumulation of senescent cellsIncreased burden linked to multiple age-related diseases.Systemic

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Assessment of BNC1 in a Mouse Model of Testicular Aging

This protocol outlines the key steps used to validate the role of BNC1 in testicular aging.

  • Animal Model: A mouse model carrying a heterozygous or homozygous truncation mutation for the Bnc1 gene is established. Wild-type littermates serve as controls.[7]

  • Fertility Assessment:

    • Male mice of each genotype (Wt, Het, Hom) are caged with wild-type females for a period of at least 5 months.

    • The number of litters and pups per litter are recorded over time to assess progressive changes in fertility.[1]

  • Hormone and Sperm Analysis:

    • At various ages (e.g., 8, 12, 24, 32 weeks), blood is collected to measure serum levels of Testosterone, Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH) via ELISA or radioimmunoassay.

    • Sperm is collected from the cauda epididymis. Sperm count and motility are quantified using a computer-aided sperm analysis (CASA) system.[1]

  • Histological Analysis:

    • Testes are harvested, weighed, and fixed in formalin.

    • Tissues are embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

    • Sections are examined microscopically for germ cell loss and disruption of seminiferous tubules.[19]

  • Gene Expression Analysis:

    • RNA is extracted from whole testes.

    • Genome-wide expression profiling is performed using microarrays or RNA-sequencing to identify genes that are significantly up- or down-regulated in mutant mice compared to wild-type controls.[7][8]

Protocol 2: Measurement of Relative Telomere Length via qPCR

This is a widely used method for high-throughput analysis of telomere length.[14]

  • DNA Extraction: Genomic DNA is extracted from whole blood or peripheral blood mononuclear cells (PBMCs) using a commercial kit. DNA quality and concentration are assessed using a spectrophotometer (e.g., NanoDrop).[14]

  • Quantitative PCR (qPCR) Reaction:

    • Two separate qPCR reactions are prepared for each sample.

    • "T" Reaction: Measures the amount of telomere repeat sequence. It uses primers specific to the (TTAGGG)n sequence.

    • "S" Reaction: Measures the amount of a single-copy gene (e.g., 36B4 or Albumin) to normalize for the amount of genomic DNA in the reaction.

    • A standard curve of known DNA concentrations is run on the same plate for absolute quantification, or a reference sample is used for relative quantification.

  • Data Analysis:

    • The cycle threshold (Ct) values are obtained for both the "T" and "S" reactions for each sample.

    • The relative telomere length is calculated as the ratio of the telomere repeat copy number (T) to the single-copy gene copy number (S), expressed as the T/S ratio.[14]

Protocol 3: Detection of Senescence-Associated β-Galactosidase (SA-β-gal)

This histochemical assay is a hallmark biomarker for identifying senescent cells.[12][18]

  • Cell/Tissue Preparation:

    • For cell culture, cells are seeded on coverslips or in culture plates and grown to sub-confluency.

    • For tissue, fresh-frozen cryosections are used, as fixation methods can interfere with enzyme activity.

  • Fixation: Samples are washed with PBS and fixed for 10-15 minutes at room temperature with a formaldehyde/glutaraldehyde solution.

  • Staining:

    • After washing off the fixative, the samples are incubated overnight at 37°C (in a dry incubator, without CO2) with the SA-β-gal staining solution.

    • The staining solution contains the chromogenic substrate X-gal, potassium ferrocyanide, potassium ferricyanide, and other components buffered to pH 6.0. This specific pH is critical, as lysosomal β-galactosidase in non-senescent cells is active at a more acidic pH of 4.0.[12]

  • Visualization:

    • Senescent cells develop a distinct blue color due to the cleavage of X-gal by the enzyme.

    • The samples are washed and can be counterstained (e.g., with DAPI to visualize nuclei).

    • The percentage of blue, senescent cells is quantified by microscopic examination.

Mandatory Visualizations

Diagram 1: General Biomarker Validation Workflow

cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_implementation Implementation Discovery Candidate Biomarker Identification (e.g., BNC1 from genetic study) Assay Assay Development & Optimization Discovery->Assay Develop Measurement CrossSectional Cross-Sectional Studies (Correlation with age/disease) Assay->CrossSectional Initial Validation Longitudinal Longitudinal Cohort Studies (Predictive Power for Future Outcomes) CrossSectional->Longitudinal Establish Predictive Value Intervention Interventional Trials (Response to Treatment) Longitudinal->Intervention Test as Surrogate Endpoint Clinical Clinical Application (Diagnostic/Prognostic Tool) Intervention->Clinical Translate to Clinic

Caption: A generalized workflow for the discovery, validation, and clinical implementation of an aging biomarker.

Diagram 2: BNC1 Experimental Workflow in Testicular Aging Model

cluster_phenotype Phenotypic Analysis cluster_molecular Molecular & Cellular Analysis start Bnc1 Mutant Mouse Model (Het/Hom) Fertility Fertility Trials (Litter Size) start->Fertility Anatomy Anatomical Measures (Testis Weight) start->Anatomy Histo Histology (H&E) (Germ Cell Loss) start->Histo Sperm Sperm Analysis (CASA) (Count & Motility) start->Sperm Hormone Hormone Assays (Testosterone, FSH) start->Hormone Gene Gene Expression (Microarray) start->Gene Conclusion Conclusion: BNC1 deficiency causes premature testicular aging Fertility->Conclusion Anatomy->Conclusion Histo->Conclusion Sperm->Conclusion Hormone->Conclusion Gene->Conclusion

Caption: Experimental workflow to assess the impact of BNC1 mutation on testicular aging in a mouse model.

Diagram 3: BNC1 Signaling in Spermatogenesis

cluster_mutation Effect of Truncation Mutation BNC1 BNC1 Complex BNC1 / TAF7L Complex BNC1->Complex TAF7L TAF7L (Germ-Cell Specific) TAF7L->Complex Promoter Target Gene Promoters (e.g., Klhl10, Tex14) Complex->Promoter Binds to Transcription Gene Transcription Promoter->Transcription Initiates Spermatogenesis Normal Spermatogenesis & Testicular Function Transcription->Spermatogenesis Mut_BNC1 Mutated BNC1 (Cannot enter nucleus) NoComplex Complex formation is disrupted Mut_BNC1->NoComplex NoSpermatogenesis Impaired Spermatogenesis & Testicular Aging NoComplex->NoSpermatogenesis

Caption: Proposed signaling pathway for BNC1 in regulating spermatogenesis and its disruption by mutation.

Conclusion

The available evidence strongly supports Basonuclin 1 (BNC1) as a critical factor in gonadal health, with its disruption leading to a phenotype of premature testicular and ovarian aging.[7][8][12] However, as a biomarker, its utility is currently limited to this specific context.

  • Validation Status: BNC1 is validated as a factor in tissue-specific (gonadal) aging in animal models and has genetic links to human POI. It has not been validated as a biomarker for systemic premature aging .

  • Comparison to Alternatives: Unlike epigenetic clocks or telomere length, which reflect aging across multiple systems and predict broad health outcomes, BNC1's known role is confined to the reproductive system. Therefore, it does not currently meet the criteria for a systemic biomarker of aging.

For researchers in reproductive biology, BNC1 and its associated pathways are promising targets for understanding and potentially treating infertility and gonadal aging. For professionals focused on systemic aging and longevity, established biomarkers like epigenetic clocks and cellular senescence markers remain the more relevant and validated tools for assessing biological age and the efficacy of geroscience-targeted interventions.

References

Comparative Guide to the Interaction of Basonuclin 1 (BNC1) with its Binding Partners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basonuclin 1 (BNC1) is a zinc finger protein that plays a crucial role in regulating gene expression, particularly in keratinocytes and germ cells. Its function is intricately linked to its interactions with various binding partners, which modulate its activity and downstream signaling pathways. This guide provides a comparative analysis of the experimentally confirmed interactions of BNC1, with a focus on quantitative data, experimental validation, and the signaling pathways involved.

It is important to note that the abbreviation "BNC1" can also refer to "Brain Na+ channel 1". This guide focuses exclusively on Basonuclin 1.[1]

Quantitative Analysis of BNC1 Interactions

Binding PartnerProtein Family/FunctionStrength of Interaction (Qualitative)Experimental Validation MethodsCellular Context
TAF7L Transcription Factor II D (TFIID) subunitStrong, functionally significantCo-immunoprecipitation (in vitro and in mouse testis)Spermatogenesis
HSF2BP Heat Shock Factor Binding ProteinValidated interactionYeast Two-HybridSpermatogenesis
p63 Transcription Factor (p53 family)Regulatory interaction (p63 regulates BNC1 expression)ChIP-seqEpithelial cell differentiation

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from established methods and specific details mentioned in the referenced studies.

Co-immunoprecipitation (Co-IP) for BNC1 and TAF7L Interaction

This protocol is designed to verify the in vivo interaction between BNC1 and TAF7L in a cellular context.

Materials:

  • Cell lines expressing tagged BNC1 and TAF7L (e.g., HEK293T)

  • Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitor cocktail.

  • Antibodies: Anti-BNC1 antibody, Anti-TAF7L antibody, and corresponding IgG control.

  • Protein A/G magnetic beads.

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in Co-IP Lysis Buffer on ice for 30 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the primary antibody (e.g., anti-BNC1) or IgG control overnight at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

  • Washes:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three to five times with Co-IP Wash Buffer.

  • Elution and Analysis:

    • Elute the protein complexes from the beads using SDS-PAGE sample buffer and boiling.

    • Analyze the eluted proteins by Western blotting using antibodies against both BNC1 and TAF7L.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for p63 Regulation of BNC1

This protocol is used to identify the binding of the transcription factor p63 to the promoter region of the BNC1 gene.

Materials:

  • Keratinocyte cell line

  • Formaldehyde (for cross-linking)

  • Lysis and ChIP buffers

  • Anti-p63 antibody (e.g., H129, Santa Cruz) and IgG control

  • Protein A/G magnetic beads

  • Reagents for DNA purification, library preparation, and next-generation sequencing.

Procedure:

  • Cross-linking and Chromatin Preparation:

    • Cross-link proteins to DNA by treating cells with formaldehyde.

    • Lyse the cells and isolate the nuclei.

    • Sonify the chromatin to shear DNA into fragments of 200-500 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an anti-p63 antibody or IgG control overnight at 4°C.

    • Capture the antibody-protein-DNA complexes using Protein A/G magnetic beads.

  • Washes and Elution:

    • Wash the beads to remove non-specific binding.

    • Elute the complexes and reverse the cross-links by heating.

  • DNA Purification and Sequencing:

    • Purify the DNA using a DNA purification kit.

    • Prepare a sequencing library and perform next-generation sequencing.

  • Data Analysis:

    • Align the sequence reads to the reference genome.

    • Perform peak calling to identify genomic regions enriched for p63 binding.

    • Analyze the proximity of p63 binding peaks to the BNC1 gene.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the known signaling pathways and experimental workflows involving Basonuclin 1.

BNC1_TAF7L_Spermatogenesis cluster_nucleus Nucleus BNC1 BNC1 Complex BNC1/TAF7L Complex BNC1->Complex TAF7L TAF7L TAF7L->Complex TargetGenes Spermatogenesis Target Genes Complex->TargetGenes Binds to promoters Transcription Transcription TargetGenes->Transcription Spermatogenesis Spermatogenesis Transcription->Spermatogenesis BNC1_CCL20_JAK_STAT BNC1 BNC1 CCL20_promoter CCL20 Promoter BNC1->CCL20_promoter Suppresses CCL20 CCL20 Expression CCL20_promoter->CCL20 JAK_STAT JAK-STAT Pathway CCL20->JAK_STAT Activates Proliferation Cell Proliferation & Migration JAK_STAT->Proliferation Apoptosis Apoptosis JAK_STAT->Apoptosis BNC1_NF2_YAP_Pathway NF2 NF2 Hippo_Kinase_Cascade Hippo Kinase Cascade NF2->Hippo_Kinase_Cascade Activates YAP YAP (non-phosphorylated) Hippo_Kinase_Cascade->YAP Phosphorylates pYAP p-YAP (phosphorylated) YAP->pYAP Ferroptosis Ferroptosis YAP->Ferroptosis Inhibits BNC1_deficiency BNC1 Deficiency BNC1_deficiency->NF2 Downregulates BNC1_deficiency->Ferroptosis Induces Experimental_Workflow cluster_invitro In Vitro / In Cellulo cluster_invivo In Vivo / Genomic cluster_validation Validation & Analysis Y2H Yeast Two-Hybrid WB Western Blot Y2H->WB CoIP Co-Immunoprecipitation CoIP->WB ChIP_seq ChIP-seq Sequencing Sequencing & Peak Calling ChIP_seq->Sequencing Interaction_Hypothesis Interaction Hypothesis Interaction_Hypothesis->Y2H Interaction_Hypothesis->CoIP Interaction_Hypothesis->ChIP_seq

References

Safety Operating Guide

Navigating the Safe Disposal of BNC-1: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of BNC-1, a hypothetical designation for a common laboratory waste stream, such as a mixture of flammable organic solvents. Adherence to these protocols is paramount for protecting personnel, the environment, and maintaining regulatory compliance.[1][2] Researchers, scientists, and drug development professionals should always consult their institution's specific Chemical Hygiene Plan and local regulations before handling and disposing of any chemical waste.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1][3] All handling of this compound waste should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Ensure that emergency eye wash stations and safety showers are readily accessible.[1]

Quantitative Data for this compound Disposal

For clarity and ease of reference, the following table summarizes the key quantitative parameters for the disposal of a hypothetical this compound waste stream, modeled as a flammable organic solvent mixture.

ParameterSpecificationRationale
Container Material High-Density Polyethylene (HDPE)Compatible with organic solvents.[1]
Container Size ≤ 5 Gallons (in laboratory)Fire safety regulations often limit container size in labs.[1]
Maximum Fill Level 90% of container capacityTo prevent spills from the expansion of contents.[1]
Storage Time Limit Varies by jurisdictionCheck local regulations; extremely hazardous waste may have shorter time limits.[4]
pH Range for Collection Neutral (if mixing)Avoid mixing incompatible materials that could cause a reaction.[5]

Experimental Protocol: this compound Waste Disposal

The proper disposal of this compound waste follows a systematic process to ensure safety and regulatory compliance.[1] This involves waste collection, container management, and coordination with your institution's Environmental Health and Safety (EHS) department.[1]

Materials:

  • Appropriate PPE (safety glasses/goggles, gloves, lab coat)[1][3]

  • Designated hazardous waste container (HDPE, ≤ 5 Gallons)[1]

  • Hazardous waste label/tag[5][6]

  • Chemical fume hood[1]

Procedure:

  • Container Preparation:

    • Obtain a proper waste container that is clean, in good condition, and compatible with this compound.[5]

    • Affix a hazardous waste label to the container.[5][6] The label must include the words "Hazardous Waste," the full chemical names of the contents, the approximate percentages of each component, and the accumulation start date.[6] Do not use abbreviations or chemical formulas.[5]

  • Waste Collection:

    • Perform all waste transfers inside a chemical fume hood to minimize exposure.[1]

    • Carefully pour the this compound waste into the designated container, avoiding splashes.

    • Keep the container closed except when adding waste.[5][7]

  • Container Management:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the waste container is segregated from incompatible materials.[5][7]

    • Do not overfill the container; stop at 90% capacity.[1]

  • Full Container for Disposal:

    • Once the container is 90% full, complete the hazardous waste label with the final volume and date.[1]

    • Contact your institution's EHS department to arrange for the pickup and disposal of the full waste container.[1][6] Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form.[6][8]

  • Empty Container Disposal:

    • If a container that held this compound is to be disposed of, it must be triple-rinsed with a suitable solvent.[5][9]

    • The rinsate must be collected and treated as hazardous waste.[5][9]

    • After triple-rinsing and air drying, deface the hazardous waste label and dispose of the container according to your institution's guidelines for non-hazardous waste.[9]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

BNC_1_Disposal_Workflow start Start: Generate this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood prep_container Prepare Labeled Hazardous Waste Container fume_hood->prep_container add_waste Add this compound Waste to Container prep_container->add_waste check_full Is Container >90% Full? add_waste->check_full store_waste Securely Cap and Store in Designated Area check_full->store_waste No request_pickup Complete Waste Label and Request EHS Pickup check_full->request_pickup Yes store_waste->add_waste end End: Waste Removed by EHS request_pickup->end

Caption: this compound (Hypothetical) Waste Disposal Workflow.

References

Personal protective equipment for handling BNC-1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: BNC-1 is a hypothetical cytotoxic agent. This guide is based on established safety protocols for handling potent, powdered cytotoxic compounds in a research setting and is for informational purposes only. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

This document provides essential safety, handling, and disposal information for this compound, a potent, powdered cytotoxic compound. Adherence to these procedures is critical to ensure the safety of all laboratory personnel and the environment.

Immediate Safety Information: Understanding the Risks

This compound is a highly potent compound that can be toxic, mutagenic, and carcinogenic.[1][2] Exposure can occur through inhalation of airborne particles, skin contact, accidental ingestion, or sharps injuries.[1][3][4] All personnel must be trained on the specific hazards and handling procedures before working with this compound.

Emergency First Aid:

Exposure RouteImmediate Action
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing.[5][6] Wash the affected area thoroughly with soap and water for at least 15 minutes.[5][6] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[6][7] Rinse mouth with water.[5] Seek immediate medical attention.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary control measure to protect individuals from exposure.[4][8] All PPE should be donned before entering the designated handling area and removed before exiting.

PPE ItemSpecificationRationale
Gloves Two pairs of chemotherapy-rated nitrile gloves (ASTM D6978 certified).[4]Provides a primary barrier against skin contact. Double-gloving is required for handling cytotoxic drugs.[8]
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric.[3][4]Protects skin and personal clothing from contamination.
Eye/Face Protection Safety goggles and a full-face shield.[8]Protects against splashes and airborne particles.[8]
Respiratory Protection An N95 respirator or higher is required when handling the powder outside of a containment device.[4]Prevents inhalation of hazardous airborne particles.[2][4]
Additional Protection Disposable shoe covers and a head covering.[8]Minimizes tracking of contamination outside the work area.

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound powder must be performed within a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood to minimize aerosol generation.[4]

Experimental Protocol: Preparation of a 10 mM Stock Solution

  • Preparation:

    • Designate a specific area for handling this compound.

    • Assemble all necessary materials (vials, solvent, pipettes, etc.) before starting.

    • Don all required PPE as specified in the table above.

  • Weighing the Compound:

    • Perform all weighing operations within a powder containment hood or BSC.

    • Use a dedicated, calibrated analytical balance.

    • Carefully weigh the desired amount of this compound powder onto weighing paper. Use caution to avoid generating dust.

    • Transfer the powder to an appropriate vial.

  • Solubilization:

    • Add the calculated volume of the appropriate solvent (e.g., DMSO) to the vial containing the this compound powder.

    • Cap the vial securely.

    • Vortex or sonicate until the compound is fully dissolved.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, date, and your initials.

    • Store the aliquots at the recommended temperature (e.g., -20°C or -80°C) in a designated and labeled freezer.

  • Post-Procedure Cleanup:

    • Decontaminate all surfaces and equipment that came into contact with this compound.

    • Dispose of all contaminated materials as cytotoxic waste.

    • Carefully doff PPE, disposing of all items in the cytotoxic waste container.

    • Wash hands thoroughly with soap and water.

G cluster_prep Preparation cluster_handling Handling (in BSC) cluster_final Final Steps prep_area Designate Handling Area gather_materials Gather Materials prep_area->gather_materials don_ppe Don Full PPE gather_materials->don_ppe weigh Weigh this compound Powder don_ppe->weigh solubilize Add Solvent & Dissolve weigh->solubilize aliquot Aliquot Stock Solution solubilize->aliquot store Store Aliquots aliquot->store cleanup Decontaminate & Clean store->cleanup dispose Dispose of Waste cleanup->dispose doff_ppe Doff PPE dispose->doff_ppe wash Wash Hands doff_ppe->wash G cluster_waste This compound Waste Generation cluster_containers Segregation cluster_disposal Final Disposal solid Solid Waste (Gloves, Gowns, Vials) cyto_bin Cytotoxic Waste Bin (Yellow, Labeled) solid->cyto_bin liquid Liquid Waste (Stock Solutions) liquid_container Hazardous Liquid Waste (Sealed Container) liquid->liquid_container sharps Sharps Waste (Needles, Syringes) sharps_container Cytotoxic Sharps Bin (Yellow, Puncture-Proof) sharps->sharps_container ehs EHS Hazardous Waste Pickup cyto_bin->ehs liquid_container->ehs sharps_container->ehs incineration Licensed Incineration ehs->incineration

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。